molecular formula C17H26ClNO2 B1454183 Venlafaxine Impurity E HCl CAS No. 93413-56-0

Venlafaxine Impurity E HCl

Cat. No.: B1454183
CAS No.: 93413-56-0
M. Wt: 311.8 g/mol
InChI Key: SHYQRAJIRAJLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Venlafaxine Impurity E HCl is a useful research compound. Its molecular formula is C17H26ClNO2 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17;/h6-9,16H,3-5,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYQRAJIRAJLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Venlafaxine Impurity E HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathway for Venlafaxine Impurity E Hydrochloride, a known related substance of the antidepressant drug Venlafaxine. As a senior application scientist, this document is structured to offer not just a procedural overview, but a deep dive into the chemical logic and practical considerations inherent in synthesizing and characterizing this specific impurity. Understanding the formation of such impurities is paramount in drug development for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

Introduction: The Significance of Impurity Profiling in Venlafaxine

Venlafaxine, chemically known as (±)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1] The synthetic routes to Venlafaxine are multi-step processes that can inadvertently generate a range of related substances or impurities.[2][3] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over these impurities.

Venlafaxine Impurity E is identified as 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.[4][5] Its formation is often associated with the reaction conditions employed during the synthesis of Venlafaxine, particularly involving formaldehyde. This guide will elucidate a probable synthetic pathway for Venlafaxine Impurity E HCl, providing a foundational understanding for its targeted synthesis for use as a reference standard in analytical method development and validation.

Proposed Synthesis Pathway for this compound

The synthesis of Venlafaxine Impurity E is intrinsically linked to the synthesis of Venlafaxine itself. A plausible and common route to Venlafaxine involves the reductive amination of a key intermediate. The formation of Impurity E can be postulated as a cyclization side reaction occurring under specific conditions.

The proposed synthetic pathway commences with the synthesis of the precursor, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, which is also known as Venlafaxine Impurity C.[4]

Step 1: Synthesis of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol

The initial step involves the condensation of p-methoxyphenylacetonitrile with cyclohexanone. This reaction is typically base-catalyzed.

  • Reaction: p-methoxyphenylacetonitrile + Cyclohexanone → 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol

  • Reagents and Conditions: A strong base such as sodium ethoxide or potassium tert-butoxide in an appropriate solvent like ethanol or THF at low temperatures.[6]

Step 2: Reduction of the Nitrile to the Primary Amine

The nitrile group of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol is then reduced to a primary amine to yield 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

  • Reaction: 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol → 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

  • Reagents and Conditions: Catalytic hydrogenation using catalysts like Raney Nickel or Rhodium on Alumina under hydrogen pressure is a common method.[7][8] Alternatively, chemical reduction using reagents like lithium aluminum hydride (LiAlH4) can be employed, though catalytic hydrogenation is often preferred for industrial applications due to safety and cost considerations.

Step 3: Formation of Venlafaxine Impurity E through Cyclization

The formation of Venlafaxine Impurity E likely occurs from the reaction of 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol (Venlafaxine Impurity D) with formaldehyde. Venlafaxine Impurity D itself is an intermediate in some Venlafaxine synthesis routes or can be formed from the mono-methylation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. The reaction with excess formaldehyde under acidic conditions can lead to the formation of the cyclic impurity.

  • Reaction: 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol + Formaldehyde → 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane (Venlafaxine Impurity E)

  • Mechanism: This is a Pictet-Spengler type reaction where the secondary amine reacts with formaldehyde to form a Schiff base, which then undergoes intramolecular cyclization with the hydroxyl group to form the oxazolidine ring system.

Step 4: Conversion to the Hydrochloride Salt

The free base of Venlafaxine Impurity E is then converted to its hydrochloride salt for improved stability and handling.

  • Reaction: 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane + HCl → 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride (this compound)

  • Reagents and Conditions: Treatment of the free base dissolved in a suitable organic solvent (e.g., isopropanol, ethyl acetate) with hydrochloric acid (either gaseous or as a solution in a solvent).

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols based on established chemical transformations relevant to the synthesis of Venlafaxine and its analogues. These should be adapted and optimized based on laboratory capabilities and safety assessments.

Protocol for the Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Venlafaxine Impurity C)
  • Reaction Setup: In a high-pressure reactor, charge 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol and a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 5-10% w/w) to the mixture.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.

  • Work-up: After completion, cool the reactor to room temperature and carefully filter the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system to afford pure 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.[9]

Protocol for the Synthesis of this compound
  • Reaction Setup: To a solution of 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol in a suitable solvent (e.g., methanol or water), add a slight excess of aqueous formaldehyde solution.

  • Acidification: Acidify the reaction mixture with a catalytic amount of a protic acid (e.g., formic acid or hydrochloric acid).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the formation of the cyclic product by TLC or HPLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation of Free Base: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Venlafaxine Impurity E free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of hydrochloric acid in isopropanol with stirring.

  • Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture to enhance crystallization, then filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the key chemical entities involved in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
p-methoxyphenylacetonitrileC₉H₉NO147.18104-47-2
CyclohexanoneC₆H₁₀O98.14108-94-1
1-[cyano(p-methoxyphenyl)methyl]cyclohexanolC₁₅H₁₉NO₂245.3293413-76-4
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Impurity C)C₁₅H₂₃NO₂249.3593413-70-8
1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol (Impurity D)C₁₆H₂₅NO₂263.38149289-30-5
Venlafaxine Impurity E (free base)C₁₇H₂₅NO₂275.3993413-70-8
This compound C₁₇H₂₆ClNO₂ 311.85 93413-56-0

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and scientifically grounded synthetic pathway for this compound. By understanding the mechanistic basis of its formation, researchers and drug development professionals are better equipped to control its presence in the final API. The provided protocols offer a starting point for the laboratory-scale synthesis of this impurity, which is crucial for its use as a certified reference standard. Further studies could focus on optimizing the reaction conditions to either selectively produce or minimize the formation of Venlafaxine Impurity E during the manufacturing process of Venlafaxine, thereby ensuring the quality and safety of this important antidepressant medication.

References

  • Reddy, G. M., et al. (2007). Preparation of Venlafaxine-Antidepressant Drug. Asian Journal of Chemistry, 19(7), 5157-5160.
  • New Drug Approvals. (2015). VENLAFAXINE PART 2/3.
  • Google Patents. (2016). Process for total synthesis of venlafaxine. US9527800B2.
  • BOC Sciences. (n.d.). Venlafaxine Impurities.
  • National Center for Biotechnology Information. (n.d.). Venlafaxine. PubChem Compound Database. Retrieved from [Link]

  • Yu, X., et al. (2013). Synthesis of Related Substances of Venlafaxine Hydrochloride. Chinese Journal of Pharmaceuticals, 44(7), 648-651.
  • Pharmaffili
  • ACS Publications. (2011). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Organic Process Research & Development, 15(4), 834-838.
  • SynThink Research Chemicals. (n.d.). Venlafaxine EP Impurity E.
  • Google Patents. (n.d.). Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. CN102558117A.
  • Chemicalbook. (2025). 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride.
  • Quick Company. (n.d.).

Sources

An In-depth Technical Guide to the Chemical Properties of Venlafaxine Impurity E Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties of Venlafaxine Impurity E hydrochloride, a critical reference standard for researchers, scientists, and drug development professionals working with the antidepressant venlafaxine. This document delves into the structural characterization, synthesis, and analytical control of this specific impurity, offering field-proven insights to ensure technical accuracy and support regulatory compliance.

Introduction: The Significance of Impurity Profiling in Venlafaxine

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety, and panic disorders.[1] The stringent quality control of venlafaxine hydrochloride is paramount to ensure its safety and efficacy. A crucial aspect of this quality control is the identification, characterization, and quantification of impurities that may arise during the synthesis of the active pharmaceutical ingredient (API) or during its storage.

Venlafaxine Impurity E is a designated impurity listed in the European Pharmacopoeia (EP) and is also recognized by the United States Pharmacopeia (USP) as Venlafaxine Related Compound E.[2][3] Its hydrochloride salt is the stable form used as a reference standard for analytical purposes. A thorough understanding of its chemical properties is essential for developing robust analytical methods for impurity profiling and for controlling its levels within the accepted limits defined by regulatory bodies.

Structural Elucidation and Physicochemical Properties

A solid understanding of the molecular structure and fundamental physicochemical properties of Venlafaxine Impurity E hydrochloride is the cornerstone of any analytical investigation.

Chemical Identity
  • Chemical Name: (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride[1][3][4][5][6]

  • Synonyms: Venlafaxine USP Related Compound E, Venlafaxine Cyclic Impurity[3][7]

  • CAS Number: 93413-56-0 (for the hydrochloride salt)[1][3][4][5][6]

  • Molecular Formula: C₁₇H₂₆ClNO₂[4][5][6]

  • Molecular Weight: 311.85 g/mol [4][5][6]

Structural Confirmation

The definitive structure of Venlafaxine Impurity E hydrochloride is established through a combination of spectroscopic techniques. While the raw spectral data is typically provided with the purchase of a certified reference standard, the following sections outline the expected spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the protons of the spiro-cyclohexane ring, the methylene protons of the oxaza-spiro system, and the N-methyl group. The integration and splitting patterns of these signals are crucial for confirming the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all 17 carbon atoms in the molecule, including the distinct chemical shifts for the quaternary spiro carbon, the aromatic carbons, the carbons of the cyclohexane ring, and the carbons of the oxaza-spiro ring system.

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the impurity. Under electrospray ionization (ESI) in positive mode, the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 276.4. The fragmentation pattern can provide further structural information.

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H stretching of aromatic and aliphatic groups, C-O-C stretching of the ether and the oxaza-spiro ring, and C-N stretching.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Appearance Pale Yellow to Light Beige Solid[1]
Solubility Soluble in Acetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly)[1]
Storage Store at -20°C[1]

Synthesis of Venlafaxine Impurity E Hydrochloride

The synthesis of Venlafaxine Impurity E hydrochloride is a critical process for the preparation of a reference standard. While specific, detailed, and publicly available protocols are scarce, a general understanding of its formation can be inferred from the structure of the molecule and general synthetic methodologies for related compounds. A Chinese patent describes a general preparation method for venlafaxine impurities which can be adapted for Impurity E.

Conceptual Synthetic Pathway

The formation of the 1-oxa-3-azaspiro[5.5]undecane ring system likely involves the cyclization of a suitable precursor. A plausible synthetic route could involve the reaction of an intermediate in the venlafaxine synthesis with a cyclizing agent.

G cluster_0 Synthetic Precursor cluster_1 Cyclization cluster_2 Impurity Formation cluster_3 Salt Formation Venlafaxine Intermediate Key Venlafaxine Intermediate Reaction Cyclization Reaction Venlafaxine Intermediate->Reaction Cyclizing Agent Cyclizing Agent (e.g., Formaldehyde) Cyclizing Agent->Reaction Impurity E Free Base Venlafaxine Impurity E (Free Base) Reaction->Impurity E Free Base Salt Reaction Salt Formation Impurity E Free Base->Salt Reaction HCl Hydrochloric Acid HCl->Salt Reaction Impurity E HCl Venlafaxine Impurity E Hydrochloride Salt Reaction->Impurity E HCl

General Laboratory-Scale Synthesis Protocol

The following is a generalized protocol based on common organic synthesis techniques and information from related syntheses. Note: This is a conceptual outline and requires optimization and validation.

  • Reaction Setup: A solution of the appropriate venlafaxine synthetic intermediate is prepared in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagents: The cyclizing agent is added to the reaction mixture, potentially in the presence of a catalyst.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to isolate the free base of Venlafaxine Impurity E.

  • Salt Formation: The purified free base is dissolved in a suitable solvent, and a solution of hydrochloric acid in an appropriate solvent (e.g., ether or isopropanol) is added to precipitate the hydrochloride salt.

  • Isolation and Drying: The precipitated Venlafaxine Impurity E hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Analytical Characterization and Control

Robust analytical methods are essential for the detection and quantification of Venlafaxine Impurity E in venlafaxine drug substances and products.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of venlafaxine and its impurities.

A typical reversed-phase HPLC method for venlafaxine and its impurities would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

ParameterTypical Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient or isocratic elution with a mixture of phosphate buffer and acetonitrile/methanol
Flow Rate 1.0 mL/min
Detection UV at 225 nm[8][9]
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar nature of the C18 stationary phase provides good retention and separation of the moderately polar venlafaxine and its impurities.

  • Buffered Mobile Phase: A buffer is used to control the pH of the mobile phase, which is critical for achieving consistent retention times and peak shapes for ionizable compounds like venlafaxine and its impurities.

  • UV Detection at 225 nm: The aromatic ring in venlafaxine and its impurities provides strong UV absorbance at this wavelength, allowing for sensitive detection.

Any analytical method used for impurity quantification must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the potential degradation pathways of venlafaxine and for identifying potential degradation products, which may include Impurity E. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[10] The formation of Impurity E under specific stress conditions would provide valuable information about its potential to form during the manufacturing process or on storage.

G cluster_stress Stress Conditions Venlafaxine API Venlafaxine API Acid Acid Hydrolysis Venlafaxine API->Acid Base Base Hydrolysis Venlafaxine API->Base Oxidation Oxidation Venlafaxine API->Oxidation Photolysis Photolysis Venlafaxine API->Photolysis Degradation Products Formation of Degradation Products Acid->Degradation Products Base->Degradation Products Oxidation->Degradation Products Photolysis->Degradation Products Analytical Method Analytical Method (e.g., HPLC) Degradation Products->Analytical Method Impurity E Detection Detection & Quantification of Impurity E Analytical Method->Impurity E Detection

Conclusion

A comprehensive understanding of the chemical properties of Venlafaxine Impurity E hydrochloride is indispensable for ensuring the quality, safety, and efficacy of venlafaxine drug products. This guide has provided an in-depth overview of its structural characterization, synthetic considerations, and analytical control strategies. By employing robust and validated analytical methods, researchers and drug development professionals can effectively monitor and control the levels of this impurity, thereby meeting the stringent requirements of regulatory agencies and delivering high-quality medications to patients.

References

  • European Pharmacopoeia (EP).
  • SynZeal. (n.d.). Venlafaxine EP Impurity E | 93413-70-8.
  • PubChem. (n.d.). Venlafaxine Impurity E HCl.
  • Axios Research. (n.d.). Venlafaxine EP Impurity E HCl - CAS - 93413-56-0 (HCl salt).
  • SynThink Research Chemicals. (n.d.). Venlafaxine EP Impurity E | 93413-56-0. Retrieved from SynThink Research Chemicals website.
  • ChemicalBook. (2024, March 30). (5RS)-5-(4-Methoxyphenyl)-3-Methyl-1-oxa-3-azaspiro-[5.5]undecane Hydrochloride - Safety Data Sheet.
  • BOC Sciences. (n.d.). CAS 93413-56-0 Venlafaxine EP Impurity E hydrochloride.
  • SciSpace. (n.d.). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE.
  • Indo American Journal of Pharmaceutical Research. (2021, January 31). RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM. Retrieved from Indo American Journal of Pharmaceutical Research website.
  • ResearchGate. (n.d.). Degradation of venlafaxine hydrochloride.
  • PMC - NIH. (n.d.). RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms.
  • International Journal of Pharmaceutical Sciences and Research. (2020). A stability indicating RP-HPLC method for the simultaneous estimation of Venlafaxine and its impurity A in bulk and pharmaceutical dosage form.
  • PubChem. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.
  • Google Patents. (n.d.). CN114292198A - A kind of preparation method of venlafaxine impurity.
  • MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.
  • New Drug Approvals. (2015, April 9). VENLAFAXINE PART 2/3.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
  • SynThink Research Chemicals. (n.d.). Venlafaxine EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals website.
  • ResearchGate. (2025, August 5). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives.
  • NIH. (2025, April 23). Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment.
  • PubMed Central. (n.d.). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits.
  • ACS Publications. (n.d.). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride.
  • ResearchGate. (n.d.). A Convenient Synthesis of Substituted Spiro[5.

Sources

An In-depth Technical Guide to Venlafaxine Impurity E HCl: Characterization, Control, and Pharmacopeial Significance

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Venlafaxine Impurity E HCl, a critical process-related impurity in the synthesis of the widely prescribed antidepressant, Venlafaxine. This document is intended for researchers, analytical scientists, and professionals in drug development and quality control, offering in-depth insights into its chemical identity, formation, analytical control strategies, and pharmacopeial standards.

Introduction: The Imperative of Impurity Profiling in Venlafaxine Synthesis

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a cornerstone in the management of major depressive disorder, generalized anxiety disorder, and other mood disorders. The synthetic route to Venlafaxine is a multi-step process where the potential for the formation of impurities is significant. Rigorous control of these impurities is not merely a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of the final drug product. Impurity profiling is therefore a critical component of the drug development lifecycle, from early process development to commercial manufacturing.

Venlafaxine Impurity E is a designated impurity in major pharmacopeias, including the European Pharmacopoeia (EP), underscoring its relevance in the quality assessment of Venlafaxine hydrochloride. This guide will delve into the technical specifics of this particular impurity, providing a holistic understanding for the scientific community.

Core Characteristics of this compound

Venlafaxine Impurity E is chemically identified as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. It is a cyclic ether derivative that can be formed during the synthesis of Venlafaxine. The hydrochloride salt is the commonly available form for use as a reference standard in analytical testing.

Chemical Structure and Properties

The structural identity and key chemical properties of Venlafaxine Impurity E and its hydrochloride salt are summarized in the table below.

PropertyVenlafaxine Impurity E (Free Base)This compound
Chemical Name (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane(5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride
Synonyms Venlafaxine USP Related Compound E, Venlafaxine Cyclic ImpurityVenlafaxine EP Impurity E HCl
CAS Number 93413-70-893413-56-0
Molecular Formula C₁₇H₂₅NO₂C₁₇H₂₆ClNO₂
Molecular Weight 275.39 g/mol 311.85 g/mol
Structure

Formation and Synthesis of Venlafaxine Impurity E

Understanding the formation pathway of Venlafaxine Impurity E is crucial for its control. While the precise, proprietary synthesis routes of Venlafaxine may vary, a common patented method involves the reduction of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanone.[1]

The formation of Impurity E, a cyclic ether, is likely a result of an intramolecular cyclization reaction. This can occur under specific reaction conditions, potentially involving the hydroxyl group of a precursor intermediate and the aminoethyl side chain. The diagram below illustrates a plausible formation pathway.

G cluster_0 Venlafaxine Synthesis Venlafaxine_Precursor Venlafaxine Precursor (with hydroxyl and amino groups) Impurity_E Venlafaxine Impurity E (Cyclic Ether) Venlafaxine_Precursor->Impurity_E Intramolecular Cyclization Venlafaxine Venlafaxine Venlafaxine_Precursor->Venlafaxine Main Reaction Pathway

Caption: Plausible formation of Venlafaxine Impurity E.

Controlling the reaction conditions, such as temperature, pH, and the choice of reagents, is paramount to minimizing the formation of this and other process-related impurities.

Analytical Control Strategy

A robust analytical method is essential for the accurate detection and quantification of Venlafaxine Impurity E in both the active pharmaceutical ingredient (API) and the finished drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

The European Pharmacopoeia monograph for Venlafaxine Hydrochloride provides a validated HPLC method for the determination of related substances, including Impurity E.[2] The key parameters of a typical HPLC method are outlined below.

ParameterSpecification
Column Octylsilyl silica gel for chromatography (C8), end-capped (5 µm)
Mobile Phase Acetonitrile and a buffer solution (e.g., ammonium dihydrogen phosphate)
Detection UV spectrophotometry at 225 nm
Flow Rate Typically 1.0 - 1.5 mL/min
Injection Volume 10 - 20 µL

Experimental Protocol: A Step-by-Step Guide

  • Preparation of Solutions:

    • Mobile Phase: Prepare the buffer solution and mix with acetonitrile in the specified ratio. Filter and degas the mobile phase before use.

    • Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration.

    • Test Solution: Accurately weigh and dissolve the Venlafaxine hydrochloride sample in the mobile phase to a specified concentration.

  • Chromatographic System:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and test solutions into the chromatograph.

  • Data Analysis:

    • Identify the peak corresponding to Venlafaxine Impurity E in the chromatogram of the test solution by comparing its retention time with that of the standard solution.

    • Calculate the concentration of Impurity E in the sample by comparing the peak area with that of the standard.

The following diagram illustrates the general workflow for the analytical control of Venlafaxine Impurity E.

G cluster_workflow Analytical Workflow for Venlafaxine Impurity E prep Sample and Standard Preparation hplc HPLC Analysis prep->hplc Injection data Data Acquisition and Processing hplc->data quant Quantification of Impurity E data->quant report Reporting and Compliance Check quant->report

Caption: HPLC analytical workflow for Impurity E.

Pharmacopeial Standards and Acceptance Criteria

Major pharmacopeias have established limits for impurities in Venlafaxine hydrochloride to ensure its quality and safety.

  • European Pharmacopoeia (EP): The EP monograph for Venlafaxine hydrochloride specifies a limit for Impurity E. For specified impurities, including impurity E, the limit is not more than the area of the principal peak in the chromatogram obtained with the reference solution, which corresponds to 0.25 percent.[3]

  • United States Pharmacopeia (USP): The USP monograph for Venlafaxine Hydrochloride also includes tests for related compounds. While the specific limit for Impurity E is not explicitly stated in the provided search results, the total for all impurities is generally controlled to not more than 0.5%.[4]

Toxicological Significance

While specific toxicological data for Venlafaxine Impurity E is not extensively available in the public domain, a general toxicological assessment is crucial. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a hazard statement for this compound as "Harmful if swallowed".

The toxicological profile of the parent drug, Venlafaxine, has been extensively studied. Overdoses can lead to serious adverse effects, including cardiotoxicity.[5] Although the concentration of a single impurity is typically low, its potential to contribute to the overall toxicity profile of the drug product cannot be disregarded. Further toxicological studies on individual impurities, where warranted, are essential for a comprehensive risk assessment.

Conclusion

This compound is a critical parameter in the quality control of Venlafaxine hydrochloride. A thorough understanding of its chemical properties, formation pathways, and analytical detection methods is essential for pharmaceutical scientists. Adherence to pharmacopeial standards and the implementation of robust analytical control strategies are paramount to ensuring the safety and efficacy of Venlafaxine for patients worldwide. This guide serves as a foundational resource to aid in these endeavors.

References

  • European Pharmacopoeia 6.0, Venlafaxine hydrochloride monograph. (2014-04-02). uspbpep.com.
  • Pharmaffili
  • SynThink Research Chemicals.
  • European Pharmacopoeia 7.0, Venlafaxine hydrochloride monograph. (2014-04-02).
  • National Center for Biotechnology Information. (2023). Multi-level toxicity assessment of the antidepressant venlafaxine in embryos/larvae and adults of zebrafish (Danio rerio). PubChem.
  • ResearchGate. (2025). Development and Validation of a Rapid RP-HPLC Method for the Determination of Venlafaxine Hydrochloride in Pharmaceutical Dosage forms using Experimental Design.
  • Preparation of Venlafaxine-Antidepressant Drug (1).
  • United States Pharmacopeia. (2021). Venlafaxine Hydrochloride Extended-Release Capsules. USP-NF.
  • Minnesota Department of Health. (2023). Venlafaxine Toxicological Summary.
  • National Center for Biotechnology Information. (2011).
  • SciELO. (2009). Genotoxic and cytotoxic evaluation of venlafaxine in an acute and a subchronic assay in mouse.
  • ResearchGate. (2025). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance.
  • EDQM.
  • International Journal of Biology, Pharmacy and Allied Sciences. (2020). METHOD DEVELOPMENT AND VALIDATION FOR THE ASSAY OF VENLAFAXINE HYDROCHLORIDE CAPSULES AND ITS IMPURITIY BY RP-.
  • MDPI. (2023). Life-Threatening Cardiogenic Shock Related to Venlafaxine Poisoning—A Case Report with Metabolomic Approach.
  • Indo American Journal of Pharmaceutical Research. (2021). RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM.
  • BOC Sciences. Venlafaxine Impurities.
  • Semantic Scholar. (2011). Venlafaxine Hydrochloride.
  • ResearchGate. (2025). Determination of venlafaxine toxic levels from human serum by non-aqueous capillary electrophoresis.
  • SciELO. (2017). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine.

Sources

"origin and formation of Venlafaxine Impurity E"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Origin, Formation, and Control of Venlafaxine Impurity E

Abstract

This technical guide provides a comprehensive scientific examination of Venlafaxine Impurity E, a critical process-related impurity encountered during the synthesis of the antidepressant venlafaxine. As a designated impurity in the European Pharmacopoeia (EP), understanding its genesis is paramount for regulatory compliance and ensuring drug product safety. This document delves into the chemical identity of Impurity E, postulates its formation mechanism grounded in synthetic chemistry principles, and outlines robust, field-proven analytical and manufacturing control strategies. This guide is tailored for researchers, process chemists, and quality control professionals in the pharmaceutical industry, offering expert insights to mitigate the formation of this impurity and ensure the quality of venlafaxine Active Pharmaceutical Ingredient (API).

Introduction: The Imperative of Impurity Profiling in Venlafaxine Synthesis

Venlafaxine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is a first-line treatment for major depressive disorder and anxiety disorders.[1] The synthetic route to produce Venlafaxine hydrochloride is a multi-step process where the potential for side reactions necessitates rigorous process control and impurity profiling.[1] The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate the identification, characterization, and control of any impurity present at a level of 0.10% or greater.[1]

Among the known related substances, Venlafaxine Impurity E is of particular interest due to its unique cyclic structure, which suggests a specific and preventable formation pathway. This guide will provide the foundational knowledge required to understand and control this specific impurity.

Chemical Identity of Venlafaxine Impurity E

Venlafaxine Impurity E is a spirocyclic compound, structurally distinct from venlafaxine and its other common impurities. Its official chemical identity is as follows:

  • IUPAC Name: (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane[2][3][4]

  • Common Synonyms: Venlafaxine Cyclic Impurity, Venlafaxine EP Impurity E[2][4]

  • CAS Number: 93413-70-8 (free base), 93413-56-0 (HCl salt)[4][5][6]

  • Molecular Formula: C₁₇H₂₅NO₂[4]

  • Molecular Weight: 275.39 g/mol [4]

The spirocyclic core, where the cyclohexane ring and the oxazinane ring share a single carbon atom, is the defining feature of this impurity. This structure provides critical clues to its formation mechanism.

Postulated Formation Pathway of Impurity E

The formation of impurities is intrinsically linked to the synthesis process, including the reagents, intermediates, and reaction conditions used.[7] While multiple synthetic routes for venlafaxine exist, many involve the methylation of a secondary amine precursor, 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol (also known as Venlafaxine Impurity D).[8] The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a common method for such methylations.

It is postulated that Venlafaxine Impurity E is formed via the reaction of Venlafaxine Impurity D with a formaldehyde molecule, which can be present as a reagent or as a contaminant in formic acid. This reaction forms the cyclic oxazinane ring structure.

The proposed mechanism involves two key steps:

  • Mannich-type reaction: The secondary amine of Impurity D reacts with formaldehyde to form an unstable N-hydroxymethyl intermediate.

  • Intramolecular Cyclization: The hydroxyl group on the cyclohexanol ring then attacks the electrophilic carbon of the N-hydroxymethyl group, displacing water and forming the stable spirocyclic ether linkage.

This proposed pathway is illustrated in the diagram below.

Figure 1. Postulated reaction pathway for the formation of Venlafaxine Impurity E.

This mechanism underscores the importance of controlling the presence of formaldehyde or other reactive carbonyl species during the synthesis of venlafaxine.

Analytical Methodologies for Detection and Quantification

A robust, stability-indicating analytical method is the cornerstone of any impurity control strategy. For venlafaxine and its related substances, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][9]

Experimental Protocol: A Validated Stability-Indicating HPLC Method

The following protocol is a representative example for the quantification of Venlafaxine Impurity E and demonstrates the self-validating principles of a trustworthy method.[10]

Step 1: Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of 0.01 M phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and methanol in a 40:60 v/v ratio.

  • Diluent: Use the mobile phase as the diluent for sample and standard preparations.

  • Standard Solution: Accurately weigh and dissolve reference standards of venlafaxine HCl and Venlafaxine Impurity E in the diluent to obtain a known concentration (e.g., 1 µg/mL for the impurity).

  • Sample Solution: Accurately weigh and dissolve the venlafaxine API sample in the diluent to a suitable concentration (e.g., 1000 µg/mL).

Step 2: Chromatographic Conditions

  • Set up the HPLC system with the parameters outlined in the table below.

Table 1: Recommended HPLC Method Parameters [10]

Parameter Condition Causality/Rationale
Column Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent C18 provides excellent hydrophobic retention and resolution for venlafaxine and its related compounds.
Mobile Phase 0.01 M Phosphate Buffer (pH 4.5) : Methanol (40:60) Isocratic elution simplifies the method. The pH is chosen to ensure the analytes are in a suitable ionic state for consistent retention.
Flow Rate 1.0 mL/min Provides optimal efficiency and reasonable run times.
Column Temperature 30 °C Maintains consistent retention times and peak shapes by controlling viscosity and analyte solubility.
Detection Wavelength 225 nm A common wavelength for detecting the phenyl group in venlafaxine and its impurities, offering good sensitivity.[10]

| Injection Volume | 10 µL | A standard volume for achieving good peak shape and sensitivity without overloading the column. |

Step 3: System Suitability and Analysis

  • Inject the standard solution multiple times (n≥5) and verify that system suitability parameters (e.g., resolution between venlafaxine and Impurity E, tailing factor, and peak area reproducibility) meet pre-defined criteria (e.g., RSD < 2.0%).

  • Once the system is deemed suitable, inject the sample solution.

  • Calculate the amount of Impurity E in the sample by comparing its peak area to that of the reference standard.

Protocol: Forced Degradation Studies

To ensure the analytical method is truly "stability-indicating," it must be able to separate the target impurities from any potential degradation products.[10] Forced degradation studies are performed to validate this specificity.[11][12]

Objective: To demonstrate that degradation product peaks do not interfere with the quantification of Venlafaxine Impurity E.

Methodology:

  • Acid Hydrolysis: Expose a solution of venlafaxine API to 0.1 M HCl at 60 °C for 24-48 hours.[12] Neutralize the solution before injection.

  • Base Hydrolysis: Expose the API solution to 0.1 M NaOH at 60 °C for 24-48 hours.[12] Neutralize before injection.

  • Oxidative Degradation: Treat the API solution with 3% hydrogen peroxide at room temperature for 24 hours.[10]

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 70 °C) for 48 hours, then dissolve and inject.[12]

  • Photolytic Degradation: Expose the API solution to UV light (e.g., 254 nm) for 24-48 hours.[12]

Analysis: Analyze all stressed samples using the HPLC method. The method is considered specific if the peaks for venlafaxine and all known impurities (including Impurity E) are well-resolved from any new peaks that appear due to degradation.

G cluster_validation Analytical Method Validation Workflow Develop Initial Method Development Forced_Deg Forced Degradation (Acid, Base, Oxidative, etc.) Develop->Forced_Deg Specificity Assess Specificity & Peak Purity Forced_Deg->Specificity Optimize Optimize Method (If Needed) Specificity->Optimize Interference Detected Validate Full Validation (Linearity, Accuracy, Precision) Specificity->Validate Resolution OK Optimize->Forced_Deg Implement Implement for Routine QC Testing Validate->Implement

Figure 2. Workflow for developing and validating a stability-indicating HPLC method.

Strategic Control in Manufacturing

Controlling impurities during manufacturing is a multi-faceted approach that relies on a deep understanding of the process chemistry.[7] The strategy for controlling Venlafaxine Impurity E should focus on preventing its formation.

  • Raw Material Scrutiny: The most critical control point is the quality of the reagents used in the methylation step. If formic acid is used, it should be tested for formaldehyde content. Sourcing high-purity reagents is essential.

  • Process Parameter Optimization: Reaction conditions should be optimized to favor the desired N-methylation reaction over the cyclization that forms Impurity E. This includes:

    • Temperature Control: Lowering the reaction temperature may disfavor the intramolecular cyclization, which likely has a higher activation energy.

    • Stoichiometry: Precise control over the ratio of the amine precursor to the methylating agent can minimize side reactions.

  • Intermediate Testing: Implement in-process controls (IPCs) to test for the presence of Impurity E in the reaction mixture before proceeding to the final isolation and purification steps.

  • Purification Efficacy: The final crystallization of Venlafaxine hydrochloride must be designed to effectively purge Impurity E. Solubility studies should be conducted to find a solvent system where venlafaxine has low solubility, while Impurity E remains in the mother liquor.

Conclusion

Venlafaxine Impurity E is a unique, process-related spirocyclic impurity whose formation is likely driven by the reaction of a venlafaxine precursor with formaldehyde. A robust control strategy, grounded in a thorough understanding of this formation mechanism, is essential for any manufacturer of venlafaxine API. This strategy must integrate stringent control of raw materials, optimization of synthetic process parameters, and the implementation of a fully validated, stability-indicating HPLC method for release testing. By adopting these scientifically sound principles, drug development professionals can ensure the consistent production of high-purity venlafaxine, safeguarding product quality and patient safety.

References

  • Daicel Pharma. (n.d.). Venlafaxine Impurities Manufacturers & Suppliers. Retrieved from Daicel Pharma Standards. [Link]

  • Google Patents. (2022).
  • ResearchGate. (n.d.). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Request PDF. [Link]

  • Pharmaffiliates. (n.d.). Venlafaxine-impurities. Retrieved from Pharmaffiliates. [Link]

  • Patel, P. N., et al. (2011). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Journal of Pharmaceutical and Bioallied Sciences, 3(2), 269–275. [Link]

  • Satyanarayana, B., et al. (2010). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Synthetic Communications, 40(13), 1880-1886. [Link]

  • Scribd. (n.d.). Venlafaxine HCL Synthesis. Retrieved from Scribd. [Link]

  • Yu, X., et al. (2013). Synthesis of Related Substances of Venlafaxine Hydrochloride. Chinese Journal of Pharmaceuticals, 44(7), 648-651. [Link]

  • SynZeal. (n.d.). Venlafaxine EP Impurity E. Retrieved from SynZeal. [Link]

  • PubChem. (n.d.). Venlafaxine Impurity E HCl. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Biodegradation of venlafaxine (LB289). [Link]

  • Axios Research. (n.d.). Venlafaxine EP Impurity E HCl. [Link]

  • Zhang, Y., et al. (2021). Characteristics and transformation pathways of venlafaxine degradation during disinfection processes using free chlorine and chlorine dioxide. Environmental Science and Pollution Research International, 28(24), 30999-31010. [Link]

  • ResearchGate. (n.d.). Degradation of venlafaxine hydrochloride. Download Table. [Link]

  • ResearchGate. (n.d.). Sample chromatograms of venlafaxine and its degradation products after exposure. [Link]

  • Ajitha, A., & Rani, P. S. (2020). A Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Venlafaxine and its Impurity-A in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-3929. [Link]

  • National Center for Biotechnology Information. (n.d.). Venlafaxine - StatPearls. NCBI Bookshelf. [Link]

  • PharmGKB. (2013). Venlafaxine Pathway, Pharmacokinetics. [Link]

  • SciSpace. (n.d.). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 93413-56-0 Venlafaxine Impurity E. [Link]

Sources

Spectroscopic Characterization of Venlafaxine Impurity E HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Venlafaxine Impurity E HCl, a known process-related impurity of the antidepressant drug Venlafaxine. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control, offering a detailed examination of its structural elucidation through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction to Venlafaxine Impurity E

Venlafaxine Impurity E is identified as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride.[1][2][3] Its formation is associated with the synthesis of Venlafaxine and its presence is monitored to ensure the purity and safety of the final drug product. Understanding its spectroscopic profile is crucial for its identification and quantification in pharmaceutical samples.

Compound Identity:

ParameterValueSource
Chemical Name (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride[1][2][3]
CAS Number 93413-56-0[2][4]
Molecular Formula C₁₇H₂₆ClNO₂[2][4]
Molecular Weight 311.85 g/mol [2][4][5]

Structural Elucidation Workflow

The structural confirmation of this compound relies on a synergistic approach employing multiple spectroscopic techniques. The logical flow of this process is designed to provide orthogonal information, leading to an unambiguous identification.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (this compound Reference Standard) B Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation A->B Parallel Analysis C Infrared (IR) Spectroscopy Identify Functional Groups A->C Parallel Analysis D Nuclear Magnetic Resonance (NMR) ¹H & ¹³C for Structural Connectivity A->D Parallel Analysis E Data Integration & Structural Confirmation B->E Data Collation C->E Data Collation D->E Data Collation

Caption: Workflow for the spectroscopic identification of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and fragmentation pattern of this compound, providing direct evidence of its elemental composition.

Experimental Protocol

A high-resolution mass spectrometer with an electrospray ionization (ESI) source is recommended for accurate mass determination.

  • Sample Preparation: Dissolve a small amount of this compound reference standard in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Ionization Mode: Positive ion mode ESI is typically employed to generate the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

Data Interpretation

The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule of the free base.

Expected MS Data:

IonCalculated m/zObserved m/zInterpretation
[C₁₇H₂₅NO₂ + H]⁺276.1964~276.2Protonated molecular ion of the free base

The fragmentation pattern obtained from tandem MS (MS/MS) experiments can provide further structural insights, corroborating the proposed structure.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound.

Experimental Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) disc containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.[6]

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[6]

Data Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups within the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3000-2800Medium-StrongC-H stretching (aliphatic and aromatic)
~1610, ~1510MediumC=C stretching (aromatic ring)
~1250StrongC-O stretching (aryl ether)
~1180, ~1030StrongC-O-C stretching (ether in the spiro ring)
~1100MediumC-N stretching (tertiary amine)

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, enabling unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential.

Experimental Protocol
  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be used for definitive assignments.

Data Interpretation

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy group, the N-methyl group, and the aliphatic protons of the spiro-cyclohexane and the oxa-aza ring.

Expected ¹H NMR Chemical Shifts (Illustrative):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2-6.8m4HAromatic protons
~3.8s3H-OCH₃ protons
~2.3s3H-NCH₃ protons
~4.0-1.2m15HAliphatic protons

¹³C NMR: The carbon NMR spectrum will show signals for all 17 carbon atoms in the molecule, with distinct chemical shifts for the aromatic, ether, amine, and aliphatic carbons.

Expected ¹³C NMR Chemical Shifts (Illustrative):

Chemical Shift (ppm)Assignment
~158Aromatic C-O
~130-114Aromatic C-H and C-C
~90Spiro carbon
~70-60Carbons adjacent to oxygen
~60-50Carbons adjacent to nitrogen
~55-OCH₃ carbon
~45-NCH₃ carbon
~40-20Aliphatic carbons

Integrated Spectroscopic Analysis

The final structural confirmation is achieved by integrating the data from all three spectroscopic techniques. This integrated approach ensures the trustworthiness and accuracy of the identification.

G cluster_0 Data Integration for Structural Confirmation MS MS Data (Molecular Weight) Structure Confirmed Structure of This compound MS->Structure Confirms Molecular Formula IR IR Data (Functional Groups) IR->Structure Confirms Functional Groups NMR NMR Data (Connectivity) NMR->Structure Confirms Atom Connectivity

Caption: Integration of spectroscopic data for structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing MS, IR, and NMR, provides a robust methodology for its identification and characterization. This technical guide outlines the expected data and experimental considerations, serving as a valuable resource for analytical chemists and quality control professionals in the pharmaceutical industry. The combined use of these techniques ensures a high degree of confidence in the structural assignment, which is critical for impurity profiling and ensuring the quality of Venlafaxine drug products.

References

  • European Pharmacopoeia (Ph. Eur.). (2014). Venlafaxine Hydrochloride. In Ph. Eur. 8.0 (Vol. 2, pp. 3334-3335).
  • SynZeal. (n.d.). Venlafaxine EP Impurity E. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Veeprho. (n.d.). Venlafaxine EP Impurity E. Retrieved from [Link]

  • Google Patents. (2022). A kind of preparation method of venlafaxine impurity. (CN114292198A).
  • Matoga, M., Piekoszewski, W., & Barałkiewicz, D. (2015). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.
  • Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.
  • ResearchGate. (n.d.). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). DEVELOPMENT AND ANALYSIS OF VENLAFAXINE HCL EXTENDED-RELEASE MATRIX TABLETS. Retrieved from [Link]

  • ACS Omega. (2020). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Retrieved from [Link]

  • South-Eastern European Journal of Public Health (SEEJPH). (2025). PHYSICOCHEMICAL CHARACTERIZATION OF VENLAFAXINE HYDROCHLORIDE FOR FAST- DISSOLVING FORMULATION DESIGN. Retrieved from [Link]

  • Acta Scientific. (2020). Review on Analytical Profile of Venlafaxine HCl. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Venlafaxine Impurity E HCl in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. Venlafaxine, a widely prescribed antidepressant, and its associated impurities are subject to stringent regulatory scrutiny. Among these, Venlafaxine Impurity E, chemically known as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, requires thorough characterization.[1] This technical guide provides a comprehensive framework for determining the solubility of its hydrochloride (HCl) salt in various solvents. Understanding the solubility of Venlafaxine Impurity E HCl is paramount for the development of robust analytical methods, designing purification strategies, and assessing potential risks during formulation. This document outlines the theoretical principles of solubility, provides detailed, field-proven experimental protocols, and discusses the practical application of the acquired data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Impurity Solubility

In pharmaceutical manufacturing, an impurity is defined as any component of a new drug substance that is not the chemical entity defined as the new drug substance.[2] The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances.[3][4] The presence of impurities, even in trace amounts, can affect the quality, safety, and efficacy of the drug product.[5]

Venlafaxine Impurity E is a specified impurity of Venlafaxine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1][6][7] Its hydrochloride salt, this compound (CAS No: 93413-56-0), is a crucial reference standard used for analytical method development and validation.[6][8][9]

The solubility of this impurity is a fundamental physicochemical property that dictates its behavior in various stages of drug development:

  • Analytical Method Development: Solubility data is essential for selecting appropriate diluents for sample preparation in chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC), ensuring accurate quantification.

  • Purification and Isolation: Understanding solubility differences between the Active Pharmaceutical Ingredient (API) and its impurities in various solvents is the cornerstone of developing efficient crystallization-based purification processes.

  • Formulation Studies: The solubility of an impurity in physiological media and formulation excipients can influence the dissolution profile and stability of the final dosage form.

  • Risk Assessment: Poorly soluble impurities may precipitate out of solution, posing a risk to patient safety and affecting the manufacturability of the drug product.

This guide provides the scientific rationale and practical steps for systematically evaluating the solubility of this compound.

Physicochemical Profile: this compound

A foundational understanding of the molecule's properties is key to predicting and interpreting its solubility behavior.

  • Chemical Name: (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride[6]

  • Molecular Formula: C₁₇H₂₆ClNO₂[6][9]

  • Molecular Weight: 311.85 g/mol [6][9]

  • Structure:

    
    

    (Image Source: SynThink Research Chemicals)

  • Key Structural Features: The molecule contains a tertiary amine, which is protonated in the hydrochloride salt form, significantly influencing its aqueous solubility. The presence of a methoxyphenyl group and a spiro-cyclohexane ring contributes to its lipophilicity. As a salt of a weak base, its solubility in aqueous media is expected to be highly pH-dependent.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[10][11][12][13] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[14]

Rationale for Solvent Selection

The choice of solvents should be strategic, covering a range of polarities and pH values relevant to pharmaceutical processing and physiological conditions.

  • Aqueous Media:

    • Purified Water: Establishes a baseline solubility.

    • pH Buffers (e.g., pH 2.0, 4.5, 6.8, 7.4): Critical for understanding the pH-solubility profile. These pH values are relevant to physiological conditions in the gastrointestinal tract and for pH-driven purification or formulation strategies.

  • Organic Solvents:

    • Polar Protic Solvents (Methanol, Ethanol): Commonly used in analytical sample preparation and crystallization processes.

    • Polar Aprotic Solvents (Acetonitrile, Acetone): Frequently used as mobile phase components in reverse-phase HPLC and as processing solvents.

    • Non-Polar Solvents (Dichloromethane, Hexane): Useful for understanding the lipophilic nature of the compound and for specific extraction or purification steps.

Detailed Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is a self-validating system, incorporating steps to ensure that true equilibrium is achieved and accurately measured.

Step 1: Sample Preparation

  • Rationale: To ensure an excess of solid material is present to achieve saturation.[11][13]

  • Procedure: Add an excess amount of this compound (e.g., 5-10 mg) to a series of clear glass vials (e.g., 4 mL). The exact amount should be recorded, but it is more important to ensure a visible excess of solid remains at the end of the experiment.

Step 2: Solvent Addition

  • Rationale: To initiate the dissolution process in a controlled volume.

  • Procedure: Add a precise volume (e.g., 2.0 mL) of the selected solvent or buffer to each vial.

Step 3: Equilibration

  • Rationale: To allow the system to reach a state of thermodynamic equilibrium. Insufficient agitation time can lead to an underestimation of solubility.[10] Agitation for 24 to 72 hours is a common practice.[10]

  • Procedure:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a constant temperature orbital shaker or rotator (e.g., 25 °C or 37 °C).

    • Agitate the samples for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h). Equilibrium is confirmed when the measured concentration does not change between time points.[11][15]

Step 4: Phase Separation

  • Rationale: To separate the saturated supernatant from the undissolved solid without disturbing the equilibrium (e.g., by causing temperature changes or precipitation).

  • Procedure:

    • Allow the vials to stand at the experimental temperature for a short period (e.g., 30 minutes) for coarse solids to settle.

    • Withdraw an aliquot of the supernatant using a pipette.

    • Clarify the supernatant by either:

      • Centrifugation: Centrifuge the aliquot at high speed (e.g., >10,000 rpm) to pellet any remaining fine particles.

      • Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). Self-Validation Step: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

Step 5: Sample Analysis (Quantification by HPLC)

  • Rationale: To accurately measure the concentration of the dissolved impurity in the saturated solution. HPLC is a specific and sensitive method suitable for this purpose.[16][17]

  • Procedure:

    • Dilute the clarified supernatant with a suitable mobile phase or diluent to bring the concentration within the calibrated range of the HPLC method.

    • Prepare a set of calibration standards of this compound of known concentrations.

    • Analyze the standards and samples using a validated, stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of phosphate buffer and methanol or acetonitrile.[5]

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis prep1 Add Excess Solid (this compound) prep2 Add Precise Volume of Solvent prep1->prep2 to vial equil1 Seal Vials & Agitate (e.g., 24-48h at 25°C) prep2->equil1 sep1 Settle Solids equil1->sep1 sep2 Clarify Supernatant (Centrifuge or Filter) sep1->sep2 analysis1 Dilute Sample sep2->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 analysis3 Calculate Solubility (mg/mL or µg/mL) analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Illustrative Solubility Data

While specific experimental data for this compound is not publicly available, the following table provides a realistic, illustrative summary of expected solubility trends based on its chemical structure. These values are for educational purposes and must be determined experimentally.

Solvent/MediumSolvent TypeExpected Solubility (mg/mL)Rationale & Implications
Aqueous Media
0.1 N HCl (pH ~1)Acidic Aqueous Buffer> 50High solubility due to full protonation of the tertiary amine. Good for stock solutions.
Acetate Buffer (pH 4.5)Weakly Acidic Buffer5 - 20Moderate solubility as pH approaches the pKa of the tertiary amine.
Phosphate Buffer (pH 6.8)Near-Neutral Buffer< 1Low solubility; the compound is likely approaching its free base form.
Purified WaterUnbuffered Aqueous1 - 5Solubility depends on the pH of the resulting solution.
Organic Solvents
MethanolPolar Protic> 100High solubility. Excellent solvent for stock solutions and HPLC diluent.
EthanolPolar Protic> 50Good solubility, suitable for many processing applications.
AcetonitrilePolar Aprotic10 - 30Moderate solubility, common HPLC mobile phase component.
DichloromethaneNon-Polar5 - 15Moderate solubility, indicating some lipophilic character.
HexaneNon-Polar< 0.1Very low solubility, consistent with a polar salt.

Interpretation and Application of Results

The data generated from these studies directly informs critical decisions in drug development.

  • For the Analytical Scientist: The high solubility in methanol and acidic buffers makes them ideal choices for preparing stock solutions and diluents for HPLC analysis, ensuring complete dissolution and accurate results. The low solubility at neutral pH highlights the risk of precipitation if samples prepared in organic solvent are diluted into neutral aqueous mobile phases.

  • For the Process Chemist: The significant difference in solubility between acidic and neutral pH suggests that a pH-swing crystallization could be a highly effective purification strategy. The impurity could be selectively purged by crystallizing the main API at a pH where the impurity remains soluble.

  • For the Formulation Scientist: The low aqueous solubility at physiological pH (6.8-7.4) is a critical piece of information. It indicates that if this impurity is present in the final drug substance, it may have a different dissolution rate than the API, potentially impacting the overall product performance and safety profile.

Conclusion

A systematic evaluation of the solubility of this compound is not merely a data collection exercise; it is a fundamental component of a robust drug development program. By applying established methodologies like the shake-flask method and leveraging a scientifically sound solvent selection strategy, researchers can generate high-quality, reliable data. This data provides crucial insights that enhance the development of rugged analytical methods, efficient purification processes, and safe and effective pharmaceutical formulations, ultimately ensuring compliance with global regulatory standards like those set forth by the ICH.

References

  • Axios Research. Venlafaxine EP Impurity E HCl - CAS - 93413-56-0 (HCl salt). Available from: [Link]

  • SynZeal. Venlafaxine EP Impurity E | 93413-70-8. Available from: [Link]

  • Veeprho. Venlafaxine EP Impurity E | CAS 93413-56-0. Available from: [Link]

  • International Journal of Innovative Research in Technology. Formulation Development and In-vitro Characterization of Extended Release Venlafaxine HCl Pellets. Available from: [Link]

  • South East European Journal of Public Health. PHYSICOCHEMICAL CHARACTERIZATION OF VENLAFAXINE HYDROCHLORIDE FOR FAST-DISSOLVING FORMULATION DESIGN. Available from: [Link]

  • SynThink Research Chemicals. Venlafaxine EP Impurity E | 93413-56-0. Available from: [Link]

  • Pharmaffiliates. Venlafaxine-impurities. Available from: [Link]

  • PubMed Central (PMC). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. Available from: [Link]

  • SciSpace. ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. Available from: [Link]

  • PubChem, National Institutes of Health. Venlafaxine. Available from: [Link]

  • Ajitha and Rani. A Stability Indicating RP-HPLC Method for the Determination of Related Substances in Venlafaxine Tablets. IJPSR, 2020; Vol. 11(8): 3923-3929. Available from: [Link]

  • ResearchGate. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • Indo American Journal of Pharmaceutical Research. RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available from: [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

  • Therapeutic Goods Administration (TGA). ICH topic Q 3 A (R2) - Impurities in new drug substances. Available from: [Link]

  • YouTube. Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Available from: [Link]

Sources

Unveiling the Pharmacological Profile of Venlafaxine Impurity E: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes a complex synthesis process that can result in the formation of various impurities.[1][2] Among these, Venlafaxine Impurity E has drawn attention due to preliminary toxicological findings. This technical guide provides a comprehensive framework for researchers and drug development professionals to thoroughly investigate the potential pharmacological and toxicological activities of Venlafaxine Impurity E. By integrating in silico modeling with robust in vitro assays, this document outlines a systematic approach to characterize the impurity's interaction with key biological targets, assess its cytotoxic potential, and ultimately inform risk assessment strategies in the pharmaceutical manufacturing process.

Introduction: The Imperative of Impurity Profiling

In the landscape of pharmaceutical development, the adage "the dose makes the poison" is a guiding principle. However, the silent contribution of impurities to the overall safety and efficacy profile of a drug product cannot be overlooked. Process-related impurities, such as Venlafaxine Impurity E, can possess their own intrinsic pharmacological or toxicological properties that may alter the therapeutic window of the active pharmaceutical ingredient (API).[3] A thorough characterization of these impurities is not only a regulatory expectation but a scientific necessity to ensure patient safety.

Venlafaxine is an antidepressant used to treat major depressive disorder, anxiety, and panic disorders.[4][5] Its therapeutic effect is mediated by the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters (SERT and NET, respectively).[6][7] Consequently, any impurity with an affinity for these transporters could potentially modulate the efficacy or side-effect profile of venlafaxine.

Chemical Identity of Venlafaxine Impurity E

A clear understanding of the molecular structure is the foundation of any pharmacological investigation.

Parameter Value Source(s)
Chemical Name (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane[8][9]
CAS Number (Free Base) 93413-70-8[8][9][10]
CAS Number (HCl Salt) 93413-56-0[10][11]
Molecular Formula C17H25NO2[10]
Molecular Weight 275.39 g/mol [10]
Synonyms Venlafaxine USP Related Compound E, Venlafaxine Cyclic Impurity[8][9]

The spirocyclic ether structure of Venlafaxine Impurity E is a notable deviation from the parent venlafaxine molecule, which possesses a cyclohexanol moiety. This structural alteration necessitates a de novo evaluation of its pharmacological properties.

Preliminary Toxicological Alert: Cytotoxicity

Initial screening of Venlafaxine Impurity E has raised a potential safety concern. An Ames assay, a bacterial reverse mutation test used to assess mutagenic potential, revealed that "impurity E resulted in 50% reduction in the background lawn indicating that it caused excessive cytotoxicity".[12] This finding suggests that at the concentrations tested, Venlafaxine Impurity E is toxic to the bacterial cells, which can interfere with the assessment of mutagenicity.[12] While not a direct measure of mammalian cytotoxicity, this observation warrants a thorough investigation into the potential for this impurity to induce cell death in relevant biological systems.

Proposed Investigative Workflow

To comprehensively assess the pharmacological and toxicological profile of Venlafaxine Impurity E, a multi-pronged approach is recommended. This workflow combines computational prediction with experimental validation.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Pharmacological Profiling cluster_2 Phase 3: In Vitro Toxicological Evaluation cluster_3 Phase 4: Data Synthesis & Risk Assessment Molecular_Docking Molecular Docking Simulation (SERT & NET) Receptor_Binding Radioligand Binding Assays (SERT & NET) Molecular_Docking->Receptor_Binding Predicts binding affinity Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT, LDH) Molecular_Docking->Cytotoxicity_Assays Informs concentration selection Neurotransmitter_Uptake Neurotransmitter Uptake Assays (SERT & NET) Receptor_Binding->Neurotransmitter_Uptake Confirms binding and functional activity Data_Analysis Data Analysis & Interpretation Neurotransmitter_Uptake->Data_Analysis Provides functional potency (IC50) Cytotoxicity_Assays->Data_Analysis Determines cytotoxic potential (CC50) Risk_Assessment Toxicological Risk Assessment Data_Analysis->Risk_Assessment Integrates all data for safety evaluation

Caption: Investigative workflow for Venlafaxine Impurity E.

Detailed Experimental Protocols

In Silico Assessment: Molecular Docking

Objective: To predict the binding affinity and mode of interaction of Venlafaxine Impurity E with the human serotonin and norepinephrine transporters (hSERT and hNET).

Methodology:

  • Protein Preparation: Obtain crystal structures of hSERT (e.g., PDB ID: 6A94) and a homology model of hNET.[13] Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate a 3D structure of Venlafaxine Impurity E and perform energy minimization.

  • Docking Simulation: Utilize a validated docking program (e.g., AutoDock, Glide) to dock Venlafaxine Impurity E into the defined binding pockets of hSERT and hNET.[14][15][16]

  • Analysis: Analyze the predicted binding poses, docking scores, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical amino acid residues in the transporter binding sites.[17] Compare these with the docking results for venlafaxine and known selective inhibitors.

Expected Outcome: A predicted binding energy (e.g., in kcal/mol) and a visual representation of the binding mode for Venlafaxine Impurity E at both transporters. This will provide an initial hypothesis regarding its potential as a reuptake inhibitor.

In Vitro Pharmacological Profiling

Objective: To experimentally determine the binding affinity (Ki) of Venlafaxine Impurity E for hSERT and hNET.

Methodology:

  • Cell Culture and Membrane Preparation: Use cell lines stably expressing hSERT or hNET (e.g., HEK293 cells). Culture the cells and prepare cell membrane fractions.

  • Binding Assay: In a multi-well plate, incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET) in the presence of increasing concentrations of Venlafaxine Impurity E.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of impurity that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Expected Outcome: Quantitative Ki values for Venlafaxine Impurity E at hSERT and hNET, allowing for a direct comparison of its binding affinity to that of venlafaxine.

Objective: To assess the functional inhibitory activity (IC50) of Venlafaxine Impurity E on serotonin and norepinephrine uptake.

Methodology:

  • Cell Culture: Use cell lines expressing hSERT or hNET, or commercially available cells like JAR cells which endogenously express SERT.[18]

  • Uptake Inhibition Assay: Pre-incubate the cells with increasing concentrations of Venlafaxine Impurity E. Initiate neurotransmitter uptake by adding a mixture of radiolabeled (e.g., [³H]5-HT or [³H]NE) and unlabeled neurotransmitter.

  • Termination and Detection: After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity.[18]

  • Data Analysis: Calculate the percentage of uptake inhibition at each concentration of the impurity and determine the IC50 value.

Expected Outcome: IC50 values that quantify the functional potency of Venlafaxine Impurity E as an inhibitor of serotonin and norepinephrine transport.[19]

In Vitro Toxicological Evaluation: Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxicity of Venlafaxine Impurity E in a relevant mammalian cell line.

Methodology:

  • Cell Line Selection: Choose a relevant cell line, such as a human neuronal cell line (e.g., SH-SY5Y) or a liver cell line (e.g., HepG2), to assess potential neurotoxicity or general cytotoxicity.

  • Cell Treatment: Seed the cells in a 96-well plate and expose them to a range of concentrations of Venlafaxine Impurity E for a specified duration (e.g., 24, 48 hours).

  • Cytotoxicity Measurement:

    • MTT Assay: Measures cell viability based on the metabolic conversion of MTT to formazan by viable cells.[20]

    • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cell death.[21]

  • Data Analysis: Determine the CC50 (concentration that causes 50% cytotoxicity) for Venlafaxine Impurity E.

Expected Outcome: A quantitative measure of the cytotoxic potential of Venlafaxine Impurity E in a mammalian cell system, which will either substantiate or refute the initial concerns raised by the Ames assay.[20][22]

Data Synthesis and Risk Assessment

The culmination of this investigative workflow is the integration of all data to form a comprehensive pharmacological and toxicological profile of Venlafaxine Impurity E.

G Ki_SERT Ki (SERT) Pharmacological_Activity Pharmacological Activity Ki_SERT->Pharmacological_Activity Ki_NET Ki (NET) Ki_NET->Pharmacological_Activity IC50_SERT IC50 (SERT Uptake) IC50_SERT->Pharmacological_Activity IC50_NET IC50 (NET Uptake) IC50_NET->Pharmacological_Activity CC50 CC50 (Cytotoxicity) Toxicological_Potential Toxicological Potential CC50->Toxicological_Potential Risk_Assessment Risk Assessment Pharmacological_Activity->Risk_Assessment Toxicological_Potential->Risk_Assessment

Caption: Data integration for risk assessment.

A critical aspect of the risk assessment will be to compare the potencies. For instance, if the impurity shows significant SERT/NET inhibition, its potency relative to venlafaxine and its specified limits in the drug product will determine its potential impact on clinical efficacy and safety. Similarly, the CC50 value should be compared to the maximum potential patient exposure to the impurity to calculate a margin of safety.

Conclusion

The systematic investigation of Venlafaxine Impurity E is paramount for ensuring the quality and safety of venlafaxine drug products. The initial finding of cytotoxicity in a bacterial assay serves as a critical starting point, mandating a thorough toxicological evaluation. Furthermore, its structural similarity to a known SNRI necessitates a comprehensive pharmacological characterization. By following the integrated in silico and in vitro workflow outlined in this guide, researchers and drug development professionals can generate the necessary data to perform a robust risk assessment, ultimately safeguarding patient health and ensuring product integrity.

References

  • Axios Research. Venlafaxine EP Impurity E HCl - CAS - 93413-56-0 (HCl salt). [Link]

  • SynZeal. Venlafaxine EP Impurity E | 93413-70-8. [Link]

  • Veeprho. Venlafaxine EP Impurity E (Free Base) | CAS 93413-70-8. [Link]

  • SynThink Research Chemicals. Venlafaxine EP Impurity E | 93413-56-0. [Link]

  • ResearchGate. Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. [Link]

  • YouTube. Safety Evaluation of Drug Substance Impurities in Generics. [Link]

  • Chemxzen. Venlafaxine EP Impurity E. [Link]

  • Pharmaffiliates. Venlafaxine-impurities. [Link]

  • PubChem. Venlafaxine. [Link]

  • PubMed. Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors. [Link]

  • Analytical Chemistry. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]

  • Inotiv. Impurities Assessment. [Link]

  • National Institutes of Health. Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]

  • MDPI. Multispectral and Molecular Docking Studies Reveal Potential Effectiveness of Antidepressant Fluoxetine by Forming π-Acceptor Complexes. [Link]

  • MDPI. Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. [Link]

  • Psychiatrist.com. Serotonergic and Noradrenergic Reuptake Inhibitors: Prediction of Clinical Effects From In Vitro Potencies. [Link]

  • PubMed. Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • ACS Publications. An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]

  • ResearchGate. Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. [Link]

  • Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). [Link]

  • National Institutes of Health. Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. [Link]

Sources

An In-Depth Technical Guide to the Forced Degradation of Venlafaxine and Its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical development and manufacturing, a comprehensive understanding of a drug substance's stability profile is not merely a regulatory requirement but a cornerstone of ensuring patient safety and product efficacy. This guide provides a detailed exploration of the forced degradation of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). Our objective is to equip researchers, scientists, and drug development professionals with the requisite knowledge and methodologies to investigate the degradation pathways of venlafaxine, identify its degradation products, and implement robust analytical techniques for their quantification. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as a practical and authoritative resource in the field of stability testing.

Introduction to Venlafaxine and the Imperative of Forced Degradation Studies

Venlafaxine, chemically known as (RS)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol, is a BCS Class I drug widely used in the treatment of major depressive disorder, generalized anxiety disorder, and social anxiety disorder. Its high solubility and permeability underscore its favorable pharmacokinetic profile. However, like any pharmaceutical compound, venlafaxine is susceptible to degradation under various environmental conditions, which can lead to the formation of impurities that may compromise its therapeutic effect or even pose a toxicological risk.

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade it. The primary objectives of such studies are:

  • Elucidation of Degradation Pathways: To understand the chemical reactions that lead to the degradation of the drug substance.

  • Identification of Degradation Products: To isolate and characterize the structure of potential impurities that could form during storage and handling.

  • Development and Validation of Stability-Indicating Analytical Methods: To create analytical procedures capable of separating and quantifying the drug substance in the presence of its degradation products.

  • Assessment of Intrinsic Stability: To gain insight into the molecule's inherent vulnerabilities and inform the development of stable formulations.

This guide will systematically walk you through the forced degradation of venlafaxine under various stress conditions, the characterization of its degradants, and the analytical methodologies to ensure a comprehensive stability assessment.

Forced Degradation of Venlafaxine: A Multi-faceted Investigation

The intrinsic stability of venlafaxine is evaluated by exposing it to a variety of stress conditions as stipulated by ICH guidelines. The following sections detail the experimental protocols and the resulting degradation profiles.

Acidic Degradation

Venlafaxine has been shown to be particularly susceptible to degradation under acidic conditions.[1]

Experimental Protocol: Acid-Induced Forced Degradation

  • Preparation of Stock Solution: Accurately weigh and dissolve venlafaxine hydrochloride in a suitable solvent (e.g., methanol or water) to obtain a known concentration.

  • Stress Condition: Treat the stock solution with 5N hydrochloric acid.

  • Incubation: Reflux the mixture at 80°C for a specified period (e.g., several hours), with periodic sampling to monitor the degradation progress.[1]

  • Neutralization: After the desired degradation is achieved, cool the solution and carefully neutralize it with a suitable base (e.g., 5N sodium hydroxide).

  • Analysis: Analyze the stressed sample using a validated stability-indicating HPLC method to determine the extent of degradation and the profile of the degradation products.

Degradation Pathway and Products under Acidic Stress

Under strong acidic conditions and heat, venlafaxine undergoes significant degradation, with one major degradation product being consistently reported.[1] The primary degradation pathway involves the cleavage of the dimethylaminoethyl side chain from the cyclohexanol ring.

  • Major Degradation Product (DP-A1): The principal degradant formed under acidic stress has been identified and structurally characterized as 1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene .[1] This product is formed through the loss of the dimethylamine group.

The structural elucidation of DP-A1 has been accomplished through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[1]

Table 1: Summary of Acidic Degradation of Venlafaxine

Stress ConditionTemperatureDuration% DegradationMajor Degradation Product
5N HCl80°CVariesSignificant1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene (DP-A1)
Basic Degradation

Venlafaxine exhibits greater stability under basic conditions compared to acidic stress.

Experimental Protocol: Base-Induced Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of venlafaxine hydrochloride as described for the acidic degradation study.

  • Stress Condition: Treat the stock solution with a strong base, such as 10% sodium hydroxide.

  • Incubation: The solution is typically heated at a controlled temperature for a defined period.

  • Neutralization: After incubation, cool the solution and neutralize it with a suitable acid (e.g., 10% hydrochloric acid).

  • Analysis: Analyze the sample using the validated HPLC method.

Degradation Profile under Basic Stress

Studies have shown that venlafaxine is relatively stable under basic conditions, with only a moderate level of degradation observed even under harsh conditions. The specific degradation products formed under basic stress are not as extensively characterized in the literature as the acidic degradant.

Oxidative Degradation

Oxidative stress can also induce the degradation of venlafaxine, leading to the formation of various oxidation products.

Experimental Protocol: Oxidative Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of venlafaxine hydrochloride.

  • Stress Condition: Treat the stock solution with an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂).

  • Incubation: The reaction is usually carried out at room temperature for a specified duration.

  • Analysis: Analyze the stressed sample directly using the validated HPLC method.

Degradation Profile under Oxidative Stress

Venlafaxine shows a notable level of degradation under oxidative conditions. The degradation is expected to occur at the sites susceptible to oxidation, such as the tertiary amine and the aromatic ring.

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photodegradation of venlafaxine.

Experimental Protocol: Photolytic Forced Degradation

  • Preparation of Solution: Prepare a solution of venlafaxine hydrochloride in a suitable solvent.

  • Exposure: Expose the solution to a controlled source of UV light (as per ICH Q1B guidelines) for a specified duration. A parallel sample should be kept in the dark as a control.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Degradation Pathway and Products under Photolytic Stress

Photodegradation of venlafaxine can proceed through complex pathways, often involving the generation of reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen.[2] The degradation can lead to a variety of products through reactions such as:

  • Demethylation: Loss of one or both methyl groups from the dimethylamino moiety.

  • Hydroxylation: Addition of hydroxyl groups to the aromatic or cyclohexyl rings.

  • Dehydration: Loss of a water molecule.[3]

  • Ring Opening: Cleavage of the cyclohexyl ring.[2]

Thermal Degradation

To assess the impact of heat on the stability of venlafaxine, thermal stress studies are performed.

Experimental Protocol: Thermal Forced Degradation

  • Sample Preparation: Place the solid drug substance or a solution in a controlled temperature environment (e.g., an oven).

  • Incubation: Expose the sample to elevated temperatures (e.g., 70-80°C) for a defined period.

  • Analysis: Dissolve the solid sample in a suitable solvent or directly analyze the solution using HPLC.

Degradation Profile under Thermal Stress

Venlafaxine generally exhibits good thermal stability, with minimal degradation observed under typical thermal stress conditions. However, prolonged exposure to high temperatures can lead to some degradation.

Advanced Degradation Studies: Electrochemical Degradation

Electrochemical advanced oxidation processes (EAOPs) provide a powerful tool for investigating the degradation of pharmaceuticals. These methods can simulate environmental degradation pathways and generate a wide array of transformation products.

Experimental Protocol: Electrochemical Degradation

  • Electrolytic Cell Setup: An electrochemical cell is set up with a working electrode (e.g., platinum), a counter electrode, and a reference electrode.

  • Electrolyte Solution: A solution of venlafaxine is prepared in a suitable supporting electrolyte (e.g., 0.1 M Na₂SO₄ at pH 9).

  • Electrolysis: A constant current density (e.g., 25 mA/cm²) is applied to the cell for a specified duration (e.g., 7 hours).[4]

  • Analysis: The reaction mixture is analyzed at different time intervals using LC-MS/MS to identify the degradation products.

Degradation Products Identified via Electrochemical Degradation

Electrochemical degradation of venlafaxine has been shown to produce a variety of transformation products through dehydrogenation and hydroxylation reactions.[4] Key identified products include:

  • Isomers with m/z 276: These products correspond to the loss of two hydrogen atoms, suggesting the formation of a double bond in either the cyclohexane ring or the side chain.[4]

  • Isomers with m/z 294: These products are formed through the addition of an oxygen atom (hydroxylation) at various positions on the molecule.

  • Product with m/z 292: This degradant is proposed to be formed by the introduction of an oxygen atom followed by dehydrogenation.

The fragmentation patterns of these products have been extensively studied using tandem mass spectrometry (MS/MS) to propose their structures.

Analytical Methodology: A Validated Stability-Indicating HPLC Method

A robust and validated stability-indicating analytical method is paramount for the accurate assessment of venlafaxine and its degradation products. A well-developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.

Rationale for Method Development Choices

  • Column: A C18 column is typically chosen for its versatility and ability to separate compounds with a wide range of polarities.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is commonly used. The pH of the buffer is a critical parameter that needs to be optimized to achieve good peak shape and resolution, especially for an ionizable compound like venlafaxine.

  • Detection: UV detection is the most common method, with the wavelength selected based on the UV absorbance maximum of venlafaxine and its degradation products (typically around 225 nm).[5]

  • Gradient vs. Isocratic Elution: A gradient elution may be necessary to resolve all degradation products from the parent drug peak, especially in complex degradation mixtures.

Detailed Step-by-Step Protocol for a Validated Stability-Indicating HPLC Method

This protocol is an example of a validated method and should be adapted and re-validated for specific laboratory conditions.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: Kromasil C18 (250 x 4.6 mm, 5 µm particle size).[5]

    • Column Temperature: Ambient.

  • Mobile Phase:

    • 0.01 M Phosphate buffer (pH 4.5) : Methanol (40:60 v/v).[5]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 225 nm.[5]

  • Standard and Sample Preparation:

    • Prepare a stock solution of venlafaxine hydrochloride reference standard in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution to the desired concentration range for linearity studies.

    • For analysis of stressed samples, dilute the neutralized samples with the mobile phase to a suitable concentration.

Method Validation (as per ICH Q2(R1) Guidelines)

A stability-indicating method must be rigorously validated to ensure it is fit for its intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the separation of the venlafaxine peak from all degradation product peaks.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Table 2: Summary of a Validated Stability-Indicating HPLC Method for Venlafaxine

ParameterCondition/Value
Column Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.01 M Phosphate buffer (pH 4.5) : Methanol (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Retention Time ~4.5 min
Linearity Range e.g., 10-100 µg/mL
Accuracy (% Recovery) Typically 98-102%
Precision (%RSD) < 2%

Visualization of Degradation and Analytical Workflows

Visual representations are invaluable for understanding complex scientific processes. The following diagrams, generated using Graphviz, illustrate the key workflows and pathways discussed in this guide.

Diagram 1: General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_PostStress Post-Stress Processing cluster_Analysis Analysis Prep Prepare Venlafaxine Stock Solution Acid Acidic (e.g., 5N HCl, 80°C) Prep->Acid Base Basic (e.g., 10% NaOH, heat) Prep->Base Oxidative Oxidative (e.g., 3% H2O2) Prep->Oxidative Photolytic Photolytic (UV light) Prep->Photolytic Thermal Thermal (e.g., 80°C) Prep->Thermal Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidative->Dilute Photolytic->Dilute Thermal->Dilute Neutralize->Dilute HPLC Stability-Indicating HPLC Analysis Dilute->HPLC Identify Identification of Degradation Products (LC-MS/MS, NMR) HPLC->Identify Quantify Quantification of Degradants HPLC->Quantify

Caption: General workflow for conducting forced degradation studies of venlafaxine.

Diagram 2: Proposed Acidic Degradation Pathway of Venlafaxine

Acid_Degradation_Pathway Venlafaxine Venlafaxine (C17H27NO2) DP_A1 1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene (DP-A1) Venlafaxine->DP_A1  5N HCl, 80°C (- (CH3)2NH) Dimethylamine Dimethylamine (Side Product) Venlafaxine->Dimethylamine Cleavage

Caption: Proposed pathway for the acid-catalyzed degradation of venlafaxine.

Conclusion: A Holistic Approach to Stability Assessment

The forced degradation of venlafaxine is a multifaceted process that requires a systematic and scientifically rigorous approach. This guide has provided a comprehensive overview of the methodologies for inducing and analyzing the degradation of venlafaxine under various stress conditions. By understanding the degradation pathways and identifying the resulting products, drug development professionals can build a robust stability profile for venlafaxine, leading to the development of safer and more effective pharmaceutical products.

The key takeaways from this guide are:

  • Venlafaxine is most labile under acidic conditions, leading to a major, well-characterized degradation product.

  • A validated stability-indicating HPLC method is essential for the accurate quantification of venlafaxine and its degradation products.

  • Advanced analytical techniques, such as LC-MS/MS and NMR, are indispensable for the structural elucidation of unknown degradation products.

  • A thorough understanding of the degradation profile of a drug substance is a critical component of regulatory submissions and ensures the quality and safety of the final drug product.

It is our hope that this guide will serve as a valuable resource for scientists and researchers in their ongoing efforts to ensure the stability and integrity of pharmaceutical compounds.

References

  • Tarapara, P., et al. (2022). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES, 12(4), 440-444. [Link]

  • Di Masi, A., et al. (2023). Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. Molecules, 28(9), 3899. [Link]

  • Kaur, J., et al. (2010). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Journal of Pharmacy and Bioallied Sciences, 2(1), 22–26. [Link]

  • Bokka, R., & D, S. (2012). Stability-Indicating HPTLC Method for Analysis of Venlafaxine Hydrochloride, and Use of the Method to Study Degradation Kinetics. Journal of Planar Chromatography – Modern TLC, 25(5), 442-447. [Link]

  • Singh, S., et al. (2013). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis, 3(1), 1-7. [Link]

  • Rao, R. N., & Raju, A. N. (2006). Simultaneous separation and determination of process-related substances and degradation products of venlafaxine by reversed-phase HPLC. Journal of Separation Science, 29(18), 2824-2832. [Link]

  • Ajitha, A., & Rani, G. S. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RELATED SUBSTANCE IN VENLAFAXINE HYDROCHLORIDE TABLETS. International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-3929. [Link]

  • Rambabu, C., et al. (2015). Validation of stability indicating RP-HPLC method for the assay of venlafaxine in pharmaceutical dosage form. Der Pharmacia Lettre, 7(3), 247-256. [Link]

  • Zhu, S., et al. (2022). Kinetic and mechanism insights into the degradation of venlafaxine by UV/chlorine process: A modelling study. Water Research, 211, 118063. [Link]

  • Anonymous. (2019). [Influencing Factors and Transformation Mechanism of Venlafaxine Degradation by UV]. Huan Jing Ke Xue, 40(5), 2223-2231. [Link]

  • Tatke, A., et al. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Venlafaxine Hydrochloride in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1020-1034. [Link]

  • Kumar, T. H., et al. (2021). RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM. Indo American Journal of Pharmaceutical Research, 11(01), 123-131. [Link]

  • Khan, M. S., et al. (2015). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 51(3), 649-657. [Link]

  • Anonymous. (2024). Comparison of photoinduced and electrochemically induced degradation of venlafaxine. Environmental Sciences Europe, 36(1), 1-13. [Link]

  • Anonymous. (2019). [Influencing Factors and Transformation Mechanism of Venlafaxine Degradation by UV]. Huan Jing Ke Xue, 40(5), 2223-2231. [Link]

  • Giannakis, S., et al. (2016). Degradation of venlafaxine using TiO2/UV process: Kinetic studies, RSM optimization, identification of transformation products and toxicity evaluation. Journal of Hazardous Materials, 318, 560-569. [Link]

  • Giannakis, S., et al. (2017). Degradation of venlafaxine using TiO2/UV process: Kinetic studies, RSM optimization, identification of transformation products and toxicity evaluation. Journal of Hazardous Materials, 323(Pt A), 25-34. [Link]

Sources

The Unseen Variable: A Technical Guide to the Impact of Venlafaxine Impurity E on Drug Product Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Active Moiety

Venlafaxine, a cornerstone serotonin-norepinephrine reuptake inhibitor (SNRI), is a critical therapeutic agent for a spectrum of psychiatric disorders.[1] The efficacy and safety of any drug product, however, are not solely dictated by the active pharmaceutical ingredient (API). The impurity profile—a unique fingerprint of process-related substances and degradation products—plays a pivotal role in defining the stability, and ultimately, the clinical performance of the final formulation.[1] Among the known impurities of Venlafaxine, Venlafaxine Impurity E presents a unique challenge due to its structure and potential to be carried over into the final drug product.

This technical guide provides an in-depth analysis of Venlafaxine Impurity E, from its chemical identity and formation pathways to its analytical detection and impact on drug product stability. It is intended for researchers, formulation scientists, and quality control professionals engaged in the development and manufacturing of Venlafaxine-based pharmaceuticals.

Chemical Profile and Genesis of Venlafaxine Impurity E

A thorough understanding of an impurity's origin is fundamental to controlling its presence. Venlafaxine Impurity E is not a typical degradant but rather a process-related impurity formed during the synthesis of the Venlafaxine API.[2]

1.1. Nomenclature and Structure

  • Systematic Name: (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane[2]

  • Common Synonyms: Venlafaxine USP Related Compound E, Venlafaxine Cyclic Impurity, Spiro-venlafaxine[2][]

  • CAS Number: 93413-70-8[]

Impurity E is a cyclic ether, structurally distinct from the parent Venlafaxine molecule, which is a tertiary alcohol. This structural difference is the result of an intramolecular cyclization reaction.

1.2. Formation Pathway: An Intramolecular Cyclization

Venlafaxine Impurity E is primarily formed as a by-product during the synthesis of Venlafaxine.[2] While specific proprietary synthesis routes vary, a plausible and documented mechanism involves an acid-catalyzed intramolecular etherification. This reaction can occur under harsh acidic conditions, where the tertiary hydroxyl group on the cyclohexanol ring of a Venlafaxine precursor (or Venlafaxine itself) attacks the benzylic carbon, displacing a suitable leaving group or proceeding via an SN1-type mechanism involving a stabilized carbocation.

One patented method for intentionally synthesizing this impurity for use as a reference standard involves treating Venlafaxine hydrochloride with a concentrated hydrochloric acid solution (8-12 mol/L) at elevated temperatures (80-100°C).[4] This forced degradation condition mimics a potential side-reaction during synthesis if pH and temperature are not rigorously controlled.

G cluster_start Venlafaxine Structure cluster_conditions Reaction Conditions cluster_product Impurity E Structure Venlafaxine Venlafaxine (Tertiary Alcohol) Conditions Strong Acid (e.g., conc. HCl) High Temperature (80-100°C) (Simulates harsh synthesis step) Venlafaxine->Conditions Intramolecular Cyclization Impurity_E Venlafaxine Impurity E (Cyclic Ether) Conditions->Impurity_E Formation

Caption: Proposed formation pathway of Venlafaxine Impurity E.

Causality Insight: The shift from a tertiary alcohol in Venlafaxine to a cyclic ether in Impurity E significantly alters the molecule's polarity, size, and hydrogen bonding capability. This is the fundamental reason why its presence must be monitored and controlled, as these changes can affect everything from chromatographic behavior to interactions with excipients and ultimately, the drug product's stability and bioavailability.

Impact on Drug Product Stability: A Latent Risk

While Venlafaxine Impurity E is primarily a process-related impurity, its presence in the final drug substance can be a marker of a suboptimal synthesis process and a potential risk to long-term product stability. Forced degradation studies on Venlafaxine hydrochloride have shown that the API degrades under acidic, basic, and oxidative stress conditions.[5] A manufacturing process that allows for the formation of Impurity E may also leave residual catalysts or create an environment that predisposes the drug product to further degradation.

Currently, public-domain literature does not extensively detail studies where Venlafaxine Impurity E is shown to be a direct catalyst for the degradation of the parent drug. However, its presence at levels exceeding established limits is, by definition, a stability concern. The primary impacts can be categorized as:

  • Regulatory Non-Compliance: The most immediate impact is failing to meet the specifications set by pharmacopeias. The European Pharmacopoeia, for instance, specifies limits for individual impurities, including Impurity E.

  • Alteration of Physicochemical Properties: The introduction of impurities can, in principle, affect the physical properties of the drug product. While no specific studies link Impurity E to changes in dissolution or appearance of Venlafaxine tablets, it remains a theoretical risk that underpins the need for strict impurity control.

  • Potential for Downstream Degradants: Although not documented, the chemical structure of Impurity E could potentially be susceptible to different degradation pathways than Venlafaxine, leading to the formation of new, uncharacterized impurities over the product's shelf life.

Analytical Control: Detection and Quantification

A robust, validated, stability-indicating analytical method is essential for the control of Venlafaxine Impurity E. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for this purpose.

3.1. Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol is a representative method synthesized from published literature for the determination of Venlafaxine and its related substances, including Impurity E.[5] Method validation must be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

Objective: To separate and quantify Venlafaxine Impurity E from Venlafaxine HCl and other related substances in a drug product.

Instrumentation:

  • HPLC system with UV or PDA detector

  • Analytical balance

  • Volumetric glassware

  • pH meter

  • Sonicator

Chromatographic Conditions:

ParameterRecommended SpecificationJustification
Column Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent L1 packingC18 columns provide excellent hydrophobic retention and separation for moderately polar compounds like Venlafaxine and its impurities.
Mobile Phase 0.01 M Phosphate Buffer (pH 4.5) : Methanol (40:60 v/v)The buffered aqueous-organic mobile phase allows for good peak shape and resolution. The pH is controlled to ensure consistent ionization states of the analytes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Detection UV at 225 nmVenlafaxine and its chromophoric impurities exhibit significant absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate detection.
Column Temp. Ambient (~25°C)Provides stable retention times without requiring specialized column heating/cooling.

Procedure:

  • Buffer Preparation: Prepare a 0.01 M potassium dihydrogen phosphate solution and adjust the pH to 4.5 using dilute phosphoric acid or potassium hydroxide.

  • Mobile Phase Preparation: Mix the prepared buffer and HPLC-grade methanol in a 40:60 ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve Venlafaxine Impurity E reference standard in the mobile phase to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Preparation (Tablets): a. Weigh and finely powder not fewer than 20 tablets. b. Accurately weigh a portion of the powder equivalent to a specified amount of Venlafaxine HCl. c. Transfer to a volumetric flask and add the mobile phase to about 70% of the volume. d. Sonicate for 15 minutes to ensure complete dissolution of the API. e. Dilute to volume with the mobile phase and mix well. f. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the standard and sample solutions. c. Identify the peaks based on the retention time of the reference standard. d. Calculate the amount of Impurity E in the sample by comparing the peak area with that of the standard.

Sources

A Technical Guide to Venlafaxine Impurity E as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Venlafaxine Impurity E, focusing on its critical role as a reference standard in the quality control of Venlafaxine, a widely used antidepressant medication. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling in Pharmaceuticals

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder, anxiety, and panic disorders.[1] The safety and efficacy of any active pharmaceutical ingredient (API) like Venlafaxine are intrinsically linked to its purity. During synthesis or upon storage, various impurities can arise, which may include starting materials, by-products, intermediates, and degradation products.[2]

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over these impurities.[3] Undesired chemical substances in pharmaceuticals offer no therapeutic benefit and can potentially compromise patient safety.[3] Therefore, the accurate identification and quantification of impurities are paramount. This is achieved through the use of highly characterized reference standards.[4]

Unveiling Venlafaxine Impurity E

Venlafaxine Impurity E is a known process-related impurity of Venlafaxine.[5][] It is crucial to monitor and control its levels in both the drug substance and the final drug product to ensure they remain within safe, regulated limits.

Chemical Identity

A comprehensive understanding of the reference standard begins with its chemical identity.

PropertyValueSource(s)
Chemical Name (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane[5]
Synonyms Venlafaxine USP Related Compound E[5]
CAS Number 93413-70-8 (free base), 93413-56-0 (HCl salt)[5][]
Molecular Formula C₁₇H₂₅NO₂[5]
Molecular Weight 275.4 g/mol [5]
Chemical Structure (See Figure 1 below)
Chemical Structure of Venlafaxine Impurity EFigure 1. Chemical Structure of Venlafaxine Impurity E.

Origin and Formation

Venlafaxine Impurity E is typically formed during the synthesis of Venlafaxine. A known method for its preparation involves treating a precursor compound with an acidic solution, such as hydrochloric acid, at elevated temperatures.[7] Understanding the synthetic pathway is critical not only for producing the reference standard itself but also for identifying potential critical process parameters in the API manufacturing that could lead to the formation of this impurity. An improved, impurity-free, large-scale synthesis of Venlafaxine hydrochloride with a purity of >99.9% has been developed to mitigate the presence of such impurities.[8]

The Linchpin of Analysis: The Role of the Reference Standard

A reference standard is a highly purified and well-characterized compound used as a measurement benchmark in analytical procedures.[4][9] Its primary role is to ensure the accuracy, precision, and reliability of quantitative and qualitative analyses.[10]

Why a Reference Standard is Essential
  • Accurate Quantification: It allows for the precise measurement of the amount of Impurity E in a sample of Venlafaxine API or drug product.[9]

  • Peak Identification: In chromatographic techniques like HPLC, the reference standard is used to confirm the identity of the impurity peak based on its retention time.

  • Method Validation: It is indispensable for validating analytical methods, proving their suitability for their intended purpose (e.g., specificity, linearity, accuracy, precision).[11]

  • Regulatory Compliance: Health authorities like the FDA and EMA, guided by ICH principles, require the use of qualified reference standards for impurity control.[12][13]

The logical workflow for utilizing Venlafaxine Impurity E as a reference standard is depicted in the diagram below.

Caption: Workflow for Venlafaxine Impurity E Reference Standard.

Analytical Methodology: A Practical Approach

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and robust method for the analysis of Venlafaxine and its impurities.[11]

Step-by-Step Protocol: Quantification of Venlafaxine Impurity E

This protocol is a representative example and must be validated by the user for their specific product and equipment.

1. Materials and Reagents:

  • Venlafaxine Impurity E Reference Standard

  • Venlafaxine HCl API/Drug Product Sample

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic

  • Orthophosphoric Acid

  • Deionized Water

2. Chromatographic Conditions: The conditions below are based on established methods for Venlafaxine analysis.[11]

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention and separation for Venlafaxine and its related substances.
Mobile Phase Phosphate Buffer (pH 4.5) : Methanol (40:60 v/v)An isocratic mobile phase offers simplicity and robustness for routine QC analysis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Detection UV at 225 nmVenlafaxine and its impurities exhibit significant absorbance at this wavelength.
Column Temp. 30°CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.

3. Preparation of Solutions:

  • Standard Stock Solution (Impurity E): Accurately weigh about 10 mg of Venlafaxine Impurity E Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution: Further dilute the Standard Stock Solution with the mobile phase to a final concentration relevant to the specification limit (e.g., 0.5 µg/mL, corresponding to 0.1% of a 500 µg/mL sample solution).

  • Sample Solution (Venlafaxine API): Accurately weigh about 50 mg of Venlafaxine HCl into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 500 µg/mL.

4. System Suitability Test (SST):

  • Before sample analysis, inject the Working Standard Solution five times.

  • The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 5.0%.

  • The tailing factor for the Venlafaxine Impurity E peak should be not more than 2.0.

5. Analysis and Calculation:

  • Inject the blank (mobile phase), Working Standard Solution, and Sample Solution into the chromatograph.

  • Identify the Impurity E peak in the Sample Solution chromatogram by comparing its retention time with that from the Working Standard Solution.

  • Calculate the percentage of Venlafaxine Impurity E in the sample using the following formula:

    % Impurity E = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

    Where:

    • Area_Imp_Sample is the peak area of Impurity E in the sample.

    • Area_Imp_Std is the average peak area of Impurity E in the standard.

    • Conc_Std is the concentration of the Impurity E standard (µg/mL).

    • Conc_Sample is the concentration of the Venlafaxine sample (µg/mL).

Regulatory Framework and Specification

The control of impurities is governed by a set of harmonized guidelines. The ICH Q3A(R2) guideline is particularly relevant, providing thresholds for reporting, identification, and qualification of impurities in new drug substances.[14]

ICH Thresholds

The decision to identify and qualify an impurity is based on the maximum daily dose of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake

These thresholds dictate the level at which an impurity must be reported in a regulatory submission (Reporting), its structure elucidated (Identification), and its safety established (Qualification).[15] Venlafaxine Impurity E is a specified impurity in pharmacopeias like the European Pharmacopoeia (Ph. Eur.), meaning it must be explicitly monitored and controlled.[16] The USP monograph for Venlafaxine Hydrochloride also sets limits for total impurities at NMT (Not More Than) 0.5% and individual impurities typically at NMT 0.2%.[17][18][19]

The relationship between the manufacturing process, the API, and the resulting impurity profile is illustrated in the diagram below.

Impurity Formation and Control cluster_process API Manufacturing Process cluster_product Final Drug Substance cluster_control Quality Control Strategy A Starting Materials & Reagents B Synthesis Steps (e.g., reaction with HCl) A->B C Purification & Isolation B->C E Venlafaxine Impurity E (Process Impurity) B->E Formation Pathway D Venlafaxine API C->D C->E Residual F Other Impurities C->F G Analytical Method (HPLC) D->G Testing E->G Testing I Specification (Based on ICH Q3A) G->I Results vs. Limits H Reference Standard (Venlafaxine Impurity E) H->G Calibration & ID

Caption: Relationship between manufacturing, impurities, and control.

Conclusion

Venlafaxine Impurity E is a critical process-related impurity that must be diligently controlled to ensure the quality and safety of Venlafaxine drug products. A well-characterized reference standard for Impurity E is not merely a laboratory reagent but a cornerstone of the entire quality control system. It enables accurate analytical measurements, facilitates robust method validation, and ensures compliance with global regulatory expectations. By understanding its chemical properties, formation pathways, and the correct application of its reference standard, pharmaceutical scientists can confidently ensure their products meet the highest standards of safety and efficacy.

References

  • SynZeal. (n.d.). Venlafaxine EP Impurity E | 93413-70-8. Retrieved from [Link][5]

  • Pharmaffiliates. (n.d.). Venlafaxine-impurities. Retrieved from [Link][1]

  • PubChem. (n.d.). Venlafaxine Impurity E HCl. Retrieved from [Link][20]

  • USP-NF. (2021, February 26). Venlafaxine Hydrochloride Extended-Release Capsules. Retrieved from [Link][17]

  • Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link][12]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link][14]

  • Veeprho. (2024, July 5). How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy. Retrieved from [Link][4]

  • Semantic Scholar. (n.d.). Venlafaxine Hydrochloride. Retrieved from [Link][18]

  • Google Patents. (2022). CN114292198A - A kind of preparation method of venlafaxine impurity. Retrieved from [7]

  • Labinsights. (2024, December 25). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards. Retrieved from [Link][9]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link][3]

  • uspbpep.com. (2014, April 2). Venlafaxine hydrochloride - EUROPEAN PHARMACOPOEIA 6.0. Retrieved from [Link][16]

  • ACS Publications. (2011). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Retrieved from [Link][8]

  • USP-NF. (2012, July 1). Venlafaxine Hydrochloride Extended-Release Capsules. Retrieved from [Link][19]

  • Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Retrieved from [Link][13]

  • PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link][10]

  • NIH. (2013). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Retrieved from [Link][11]

  • Axios Research. (n.d.). Venlafaxine EP Impurity E HCl. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link][2]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link][15]

Sources

Deconstructing the European Pharmacopoeia Monograph for Venlafaxine Hydrochloride: A Technical Guide for the Pharmaceutical Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacopoeia as a Cornerstone of Quality

In the landscape of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) is paramount. The European Pharmacopoeia (Ph. Eur.) provides a scientific and legal framework for this, with its monographs serving as the benchmark for quality. A monograph is a detailed document that defines the specific standards an API must meet, encompassing its identification, the permissible limits of impurities, and its potency. For researchers, analytical scientists, and drug development professionals, a thorough understanding of a specific monograph is not just a matter of regulatory compliance; it is a critical component of robust product development.

This guide provides an in-depth technical analysis of the European Pharmacopoeia monograph for Venlafaxine Hydrochloride, a widely used antidepressant.[1][2] We will dissect the core components of the monograph—Identification, Tests, and Assay—moving beyond a simple recitation of procedures to explore the underlying scientific principles, the rationale for specific experimental choices, and practical insights gleaned from field experience. This document is designed to be a self-validating system of protocols and knowledge, grounded in authoritative sources, to empower the reader with a comprehensive understanding of how to ensure the quality of venlafaxine hydrochloride according to the highest standards.

I. The Molecular Identity: Confirming the Structure of Venlafaxine Hydrochloride

The first crucial step in quality control is unequivocally confirming the identity of the API. The Ph. Eur. monograph for venlafaxine hydrochloride outlines a series of identification tests, each providing a different piece of the structural puzzle. These tests are typically divided into two groups: "First identification" and "Second identification." The "First identification" tests are considered to be more specific and, if performed, may obviate the need for the "Second identification" tests.

A. Infrared Absorption Spectrophotometry: The Molecular Fingerprint
  • The Principle: Infrared (IR) spectroscopy is a powerful technique for identifying compounds based on the absorption of IR radiation by their specific chemical bonds. Each molecule has a unique set of vibrational and rotational energies, resulting in a characteristic absorption spectrum that acts as a "molecular fingerprint."

  • The Protocol (Ph. Eur. Identification A):

    • Prepare a disc of the venlafaxine hydrochloride sample, typically by dispersing it in potassium bromide.

    • Record the IR absorption spectrum between 4000 and 400 cm⁻¹.

    • Compare the resulting spectrum with the official reference spectrum for venlafaxine hydrochloride provided by the European Directorate for the Quality of Medicines & HealthCare (EDQM).

    • The spectra should be concordant. If there are differences in the solid-state spectra, a recrystallization step from a suitable solvent like 2-propanol is prescribed for both the sample and the reference standard before re-recording the spectra.[3] This is to eliminate the influence of polymorphism, as different crystalline forms of the same compound can produce different IR spectra.[4]

  • Expert Insights: The concordance of the IR spectrum provides a high degree of certainty about the identity of the compound, including its specific salt form. The region from 1500 to 500 cm⁻¹, known as the fingerprint region, is particularly important for this comparison as it contains a complex pattern of absorptions that is unique to the molecule.

B. Identification of the Counter-Ion: Test for Chlorides
  • The Principle: This is a classical wet chemistry test to confirm the presence of the chloride counter-ion in the venlafaxine hydrochloride salt.

  • The Protocol (Ph. Eur. Identification B):

    • Dissolve a small amount of the sample in water.

    • Acidify the solution with nitric acid.

    • Add silver nitrate solution.

    • A white, curdy precipitate of silver chloride confirms the presence of chloride ions. The precipitate should be insoluble in nitric acid but soluble in ammonia.

  • Expert Insights: This simple and rapid test is a crucial confirmation that the correct salt form of the API is present. The acidification step is important to prevent the precipitation of other silver salts that might be present as impurities.

C. Ultraviolet and Visible Absorption Spectrophotometry: A Confirmatory Test
  • The Principle: This technique measures the absorption of ultraviolet or visible light by a substance. The wavelength of maximum absorption (λmax) is characteristic of the chromophores within the molecule. For venlafaxine, the substituted benzene ring is the primary chromophore.

  • The Protocol (Ph. Eur. Identification C):

    • Prepare a solution of the sample in a specified solvent (e.g., 0.01 M hydrochloric acid).

    • Record the UV spectrum over a defined range (e.g., 210-340 nm).

    • The spectrum should exhibit absorption maxima at specific wavelengths, for instance, around 229 nm and 278 nm for venlafaxine.[3]

  • Expert Insights: While less specific than IR spectroscopy, UV-Vis spectrophotometry provides valuable confirmatory evidence of the aromatic structure of the molecule. The position and intensity of the absorption maxima can be influenced by the solvent and the pH, hence the importance of using the specified conditions.

The logical flow of the identification tests is designed to build a comprehensive picture of the molecule's identity, from its overall structure to its specific salt form.

G cluster_ID Identification Tests cluster_rationale Rationale IR A. Infrared Spectrophotometry Rationale_IR Confirms unique molecular structure ('fingerprint') and solid state form. IR->Rationale_IR Chlorides B. Test for Chlorides Rationale_Chlorides Confirms the presence of the correct counter-ion (hydrochloride salt). Chlorides->Rationale_Chlorides UV_Vis C. UV-Vis Spectrophotometry Rationale_UV_Vis Confirms the presence of the aromatic chromophore. UV_Vis->Rationale_UV_Vis

Caption: Logical relationship between the identification tests and their scientific rationale.

II. Purity and Impurities: The "Tests" Section

This section of the monograph is arguably the most critical for ensuring the safety of the API. It sets the limits for various impurities, including those related to the manufacturing process and potential degradation products.

A. Related Substances by High-Performance Liquid Chromatography (HPLC)

The control of related substances, or impurities, is a cornerstone of API quality control. The Ph. Eur. monograph for venlafaxine hydrochloride specifies a reversed-phase HPLC method for this purpose.

  • The Principle of Reversed-Phase HPLC: This is a powerful separation technique where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar (hydrophilic).[5] In the case of venlafaxine and its impurities, which are moderately polar compounds, they are separated based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and will therefore elute later.

  • Causality Behind Experimental Choices:

    • Stationary Phase: The monograph typically specifies an octylsilyl (C8) or octadecylsilyl (C18) silica gel column.[6] C18 columns have longer alkyl chains and are more hydrophobic, leading to stronger retention of nonpolar compounds.[7] C8 columns, with shorter alkyl chains, are less retentive and can be advantageous for analyzing moderately polar compounds like venlafaxine, potentially offering faster analysis times.[8][9] The choice between C8 and C18 depends on the specific impurity profile and the required resolution.

    • Mobile Phase: The mobile phase is a mixture of an aqueous buffer and an organic modifier, typically acetonitrile or methanol. The buffer is crucial for controlling the pH. Venlafaxine is a basic compound, and controlling the pH of the mobile phase is essential for achieving reproducible retention times and good peak shapes.[10] By maintaining the pH below the pKa of venlafaxine, the amine group is protonated, leading to consistent interactions with the stationary phase and preventing peak tailing that can occur from interactions with residual silanols on the silica support.[11] The ammonium dihydrogen phosphate buffer at pH 4.4, as specified in some versions of the monograph, serves this purpose effectively.[6]

    • Detection: Detection is typically performed using a UV spectrophotometer at a wavelength where venlafaxine and its impurities have significant absorbance, such as 225 nm. This wavelength is chosen to ensure sensitive detection of all relevant impurities.

  • The Protocol (Illustrative Example based on Ph. Eur. monograph):

    • Mobile Phase Preparation: Prepare a solution of ammonium dihydrogen phosphate in water, adjust the pH to 4.4 with phosphoric acid, and mix with acetonitrile in the specified ratio (e.g., 1490 volumes of buffer to 510 volumes of acetonitrile).[6]

    • System Suitability Solution: Prepare a solution of venlafaxine for system suitability CRS, which contains known impurities (e.g., impurities D and F).[6] This solution is used to verify the performance of the chromatographic system.

    • Test Solution: Prepare a solution of the venlafaxine hydrochloride sample in the mobile phase at a specified concentration.

    • Reference Solution: Prepare a diluted solution of the test solution to a known concentration (e.g., 0.1%). This solution is used for the quantification of impurities.

    • Chromatographic Conditions:

      • Column: End-capped octylsilyl silica gel for chromatography (C8), 5 µm, 250 mm x 4.6 mm.[6]

      • Flow rate: 1.2 mL/min.[6]

      • Detection: 225 nm.[6]

      • Injection volume: 20 µL.[6]

    • System Suitability: Inject the system suitability solution. The resolution between the peaks of specified impurities and venlafaxine must be at least a certain value (e.g., minimum 1.5 between impurity D and venlafaxine).[6] This ensures that the system can adequately separate the impurities from the main component and from each other.[12]

    • Analysis: Inject the test solution and the reference solution.

    • Calculation: Calculate the percentage of each impurity in the sample by comparing the peak areas in the chromatogram of the test solution with the peak area of venlafaxine in the chromatogram of the reference solution. Correction factors may be applied for impurities that have a different UV response compared to venlafaxine.

  • Data Presentation: Impurity Limits

ImpurityLimit (as per a version of Ph. Eur. monograph)
Impurity DNot more than 0.2%
Impurity FNot more than 0.2%
Any other impurityNot more than 0.10%
Total impuritiesNot more than 0.5%
  • Expert Insights and Troubleshooting:

    • Resolution Issues: Poor resolution between peaks can be a common problem.[11] This can often be addressed by slightly adjusting the mobile phase composition (e.g., the ratio of buffer to organic modifier) or the pH.[13] Ensure that the column is not old or contaminated, as this can lead to peak broadening and loss of resolution.[14]

    • Peak Tailing: Peak tailing for the venlafaxine peak can occur due to interactions with silanol groups.[11] Using a well-end-capped column and maintaining a low pH in the mobile phase are crucial to mitigate this.

    • System Suitability Failure: Failure to meet system suitability requirements indicates a problem with the chromatographic system.[15] This could be due to issues with the mobile phase preparation, column degradation, or instrument malfunction. Do not proceed with the analysis until the system suitability is met.

G cluster_workflow Related Substances HPLC Workflow Prep Preparation (Mobile Phase, Solutions) SST System Suitability Test (SST) - Inject Suitability Solution - Check Resolution Prep->SST Analysis Analysis - Inject Test & Reference Solutions SST->Analysis If SST passes Calc Calculation - Compare Peak Areas - Apply Correction Factors Analysis->Calc Result Result (% of each impurity) Calc->Result

Caption: A simplified workflow for the determination of related substances by HPLC.

B. Other Tests

The monograph also includes tests for other general and specific impurities, such as:

  • Heavy Metals: This test limits the presence of metallic impurities that may originate from the manufacturing process (e.g., from catalysts or reactors).

  • Loss on Drying: This test determines the amount of volatile matter (usually water) in the sample.

  • Sulphated Ash: This test measures the amount of inorganic impurities in the substance.

III. Quantifying the API: The "Assay"

The assay determines the potency of the API, ensuring that it contains the correct amount of the active substance. The Ph. Eur. monograph for venlafaxine hydrochloride specifies a potentiometric titration for this purpose.

  • The Principle of Potentiometric Titration: This is a type of titration where the endpoint is determined by measuring the change in potential of a suitable electrode as a function of the volume of the titrant added.[16][17] For the assay of venlafaxine hydrochloride, an acid-base titration is performed in a non-aqueous solvent. Venlafaxine hydrochloride is the salt of a weak base (venlafaxine) and a strong acid (HCl). In a suitable non-aqueous solvent like ethanol, it can be titrated with a strong base, such as sodium hydroxide. The endpoint of the titration corresponds to the point of maximum inflection in the potential curve, which occurs when all the venlafaxine hydrochloride has been neutralized.[18]

  • Causality Behind Experimental Choices:

    • Non-Aqueous Solvent: Using a non-aqueous solvent like ethanol enhances the basicity of the amine, leading to a sharper and more easily detectable endpoint compared to a titration in water.

    • Potentiometric Detection: Potentiometric detection is more accurate and reproducible than using a visual indicator, especially for titrations in non-aqueous media where the color change of indicators can be less distinct.[19][20] It relies on the objective measurement of a physical parameter (potential) rather than a subjective color change.

  • The Protocol (Illustrative Example based on Ph. Eur. monograph):

    • Accurately weigh a specified amount of venlafaxine hydrochloride.

    • Dissolve the sample in ethanol (96%).

    • Add a small amount of 0.1 M hydrochloric acid.

    • Immerse a suitable electrode system (e.g., a glass electrode and a reference electrode) in the solution.

    • Titrate with a standardized solution of 0.1 M sodium hydroxide, recording the potential after each addition of titrant.

    • Determine the volume of titrant used at the second point of inflection of the titration curve.

    • Perform a blank titration to account for any titrant consumed by the solvent.

    • Calculate the percentage of venlafaxine hydrochloride in the sample. The monograph specifies that 1 mL of 0.1 M sodium hydroxide is equivalent to a certain amount of venlafaxine.[6]

  • Expert Insights:

    • The addition of a small amount of hydrochloric acid at the beginning of the titration helps to establish a stable initial potential.

    • The titration curve will show two inflection points. The volume of titrant added between the two inflection points corresponds to the neutralization of the venlafaxine hydrochloride.

    • Proper calibration and maintenance of the pH meter and electrodes are crucial for accurate results.[21]

G cluster_assay Assay by Potentiometric Titration SamplePrep Sample Preparation - Dissolve in Ethanol - Add HCl Titration Titration - Titrate with 0.1 M NaOH - Record Potential vs. Volume SamplePrep->Titration Endpoint Endpoint Determination - Identify 2nd Inflection Point Titration->Endpoint Calculation Calculation - Determine Volume of Titrant - Calculate % Assay Endpoint->Calculation Result Result (Potency of API) Calculation->Result

Caption: Key steps in the assay of venlafaxine hydrochloride by potentiometric titration.

Conclusion: A Holistic Approach to Quality

The European Pharmacopoeia monograph for venlafaxine hydrochloride provides a robust framework for ensuring the quality of this important active pharmaceutical ingredient. By understanding not just the "how" but also the "why" behind the specified tests, researchers, scientists, and drug development professionals can more effectively implement these methods, troubleshoot any issues that may arise, and ultimately contribute to the development and manufacture of safe and effective medicines. The integration of spectroscopic, chromatographic, and titrimetric techniques provides a multi-faceted and self-validating approach to quality control, reflecting the rigorous standards of the pharmaceutical industry. This guide has aimed to illuminate the scientific integrity and logical design inherent in the monograph, empowering the user with the expertise and confidence to apply these principles in their own work.

References

  • European Pharmacopoeia (Ph. Eur.) 7.0. (2011). Venlafaxine Hydrochloride Monograph (01/2011:2119). European Directorate for the Quality of Medicines & HealthCare (EDQM).
  • Patel, P. N., et al. (2012). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Journal of Young Pharmacists, 4(4), 256-263. [Link]

  • Medicines Evaluation Board (MEB) of the Netherlands. (2019). Public Assessment Report: Venlafaxine HCl Sandoz XR 225 mg, hard prolonged-release capsules. [Link]

  • Patel, P. N., et al. (2011). RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences, 73(3), 339-342. [Link]

  • Medicines Evaluation Board (MEB) of the Netherlands. (2009). Public Assessment Report: Venlafaxine Retard Mylan. [Link]

  • Shrivastava, A., et al. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(1), 44-53. [Link]

  • U.S. Pharmacopeial Convention. (2014). Venlafaxine hydrochloride monograph. USP-NF. [Link]

  • Patel, J. T. (n.d.). Potentiometry-titration.pdf. Saraswati Institute of Pharmaceutical Sciences. [Link]

  • Anonymous. (n.d.). POTENTIOMETRIC TITRATIONS. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. [Link]

  • Pharmaguideline. (2024). Difference between C8 and C18 Columns Used in HPLC System. [Link]

  • Harvey, D. (2009). Analytical Chemistry 2.0. [Link]

  • Google Patents. (n.d.). EP2181982B1 - Process for preparing venlafaxine hydrochloride of form I.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). System suitability test for LC and GC assays. [Link]

  • Hawach Scientific. (2025). Difference between C18 Column and C8 Column. [Link]

  • ResearchGate. (2023). The Key to Accurate Analysis- Chromatographic Resolution. [Link]

  • Chemistry LibreTexts. (2023). 2: Potentiometric Titrations (Experiment). [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). Technical guide for the elaboration of monographs, 8th Edition. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). New Edition of the Technical Guide for the Elaboration of Ph. Eur. Monographs. [Link]

  • YouTube. (2024). C8 Column vs C18 Column You Must Know. [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024). New FAQ on EDQM HelpDesk: system suitability test in assay chromatographic procedures. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Tigermed-Canny (Beijing) Consulting Inc. (2023). Technical Guide for the Elaboration of Monographs. [Link]

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Venlafaxine Impurity E HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Venlafaxine Impurity E HCl in bulk drug substances. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and regulatory compliance. The protocol herein is structured to be self-validating, adhering to the principles of the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and specificity.

Introduction: The Significance of Impurity Profiling

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical regulatory requirement to ensure the safety and efficacy of the final drug product.[2] Venlafaxine Impurity E, identified by both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, is a potential process-related impurity or degradation product that must be monitored and controlled within specified limits.[3][4][5][6]

This guide provides a comprehensive, field-tested HPLC method that effectively separates and quantifies Venlafaxine Impurity E from the parent API and other related substances. We will delve into the scientific rationale behind the selection of chromatographic parameters, ensuring a deep understanding of the method's mechanics.

Chromatographic Principles and Method Rationale

The developed method leverages reversed-phase chromatography, the most common mode for pharmaceutical analysis due to its versatility in separating compounds with varying polarities.

  • Stationary Phase Selection: A C18 (ODS - octadecylsilane) column is chosen for its hydrophobic nature, which provides excellent retention for the moderately nonpolar Venlafaxine and its impurities. The end-capped nature of the silica minimizes peak tailing for basic compounds like Venlafaxine by shielding residual acidic silanol groups.

  • Mobile Phase Composition: The mobile phase consists of a phosphate buffer and an organic modifier (acetonitrile).

    • pH Control: Venlafaxine is a tertiary amine with a pKa of approximately 9.4-10.09.[1] To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH is controlled to around 6.8.[7] At this pH, Venlafaxine and its basic impurities exist predominantly in their protonated (ionized) form, which interacts predictably with the C18 stationary phase and avoids the poor peak shapes associated with analytes at or near their pKa.

    • Organic Modifier: Acetonitrile is selected as the organic solvent due to its low UV cutoff and excellent elution strength for the analytes of interest. The ratio of buffer to acetonitrile is optimized to achieve a suitable retention time and resolution between Venlafaxine and Impurity E.

  • Detection Wavelength: The detection wavelength is set to 230 nm. This wavelength provides adequate sensitivity for both Venlafaxine and its impurities, representing a good compromise for detecting chromophores present in the molecules without maximizing noise from the mobile phase.

Detailed Application Protocol

This protocol is validated in accordance with ICH Q2(R1) guidelines for linearity, precision, accuracy, and robustness.[8]

Materials and Equipment
Item Specification
HPLC System Quaternary pump, autosampler, column oven, PDA/UV detector
Chromatography Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent, Waters, Phenomenex)
Reference Standards Venlafaxine Hydrochloride RS, this compound RS
Reagents Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid, Acetonitrile (HPLC Grade), Water (HPLC Grade)
Equipment Analytical balance, pH meter, sonicator, volumetric flasks, pipettes, 0.45 µm membrane filters
Chromatographic Conditions
Parameter Condition
Mobile Phase Buffer: 0.05 M KH₂PO₄, pH adjusted to 6.8 with orthophosphoric acid.Composition: Acetonitrile : Buffer (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions
  • Buffer Preparation (0.05 M KH₂PO₄): Accurately weigh 6.8 g of potassium dihydrogen phosphate and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 6.8 using dilute orthophosphoric acid.

  • Mobile Phase Preparation: Mix 400 mL of acetonitrile with 600 mL of the prepared buffer. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (Venlafaxine HCl): Accurately weigh about 25 mg of Venlafaxine HCl Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 1000 µg/mL.

  • Impurity E Stock Solution: Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Spiked Standard Solution (for System Suitability & Specificity): Prepare a solution containing 200 µg/mL of Venlafaxine HCl and 1 µg/mL of this compound in diluent.

  • Sample Solution (Test Preparation): Accurately weigh about 25 mg of the Venlafaxine HCl bulk drug sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a nominal concentration of 1000 µg/mL.

Experimental Workflow

The complete analytical workflow from preparation to data analysis is outlined below.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_mobile 1. Prepare Mobile Phase (Buffer & Acetonitrile) prep_std 2. Prepare Standard Solutions (Venlafaxine & Impurity E) prep_mobile->prep_std prep_sample 3. Prepare Sample Solution (Bulk Drug Substance) prep_std->prep_sample sys_suit 4. System Suitability Test (Inject Spiked Standard) prep_sample->sys_suit analysis 5. Inject Blank, Standards, & Sample Solutions sys_suit->analysis integrate 6. Integrate Peak Areas analysis->integrate calculate 7. Calculate Impurity % using External Standard Method integrate->calculate report 8. Report Results calculate->report

Caption: HPLC workflow for Venlafaxine Impurity E quantification.

System Suitability and Method Validation

To ensure the method's performance, system suitability must be verified before sample analysis. The method's reliability is established through rigorous validation.

System Suitability Criteria

Inject the Spiked Standard Solution (containing both Venlafaxine and Impurity E) in six replicates. The system is deemed suitable for use if the following criteria are met.

Parameter Acceptance Criteria Rationale
Resolution (Rₛ) Rₛ between Venlafaxine and Impurity E peaks ≥ 2.0Ensures baseline separation for accurate integration.
Tailing Factor (T) T for Venlafaxine and Impurity E peaks ≤ 1.5Indicates good peak symmetry and column performance.
% RSD of Peak Area ≤ 2.0% for replicate injectionsDemonstrates the precision of the HPLC system.
Method Validation Summary

The method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[9]

Parameter Results
Specificity No interference from blank or other related substances at the retention time of Impurity E. Peak purity of analyte peaks confirmed by PDA detector in stressed samples.
Linearity Correlation coefficient (r²) > 0.999 for Impurity E over the range of 0.1 µg/mL to 2.0 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% for Impurity E at three concentration levels.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%
Limit of Detection (LOD) 0.05 µg/mL (Based on Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) 0.15 µg/mL (Based on Signal-to-Noise ratio of 10:1)
Robustness No significant changes in results with small variations in pH (±0.2), mobile phase composition (±2%), and column temperature (±2°C).
Quantification of Impurity E

The amount of Venlafaxine Impurity E in the bulk drug sample is calculated using the external standard method with the following formula:

% Impurity E = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100

Where:

  • Area_Imp_Sample = Peak area of Impurity E in the sample chromatogram.

  • Area_Imp_Std = Average peak area of Impurity E in the standard chromatogram.

  • Conc_Imp_Std = Concentration of Impurity E standard solution (µg/mL).

  • Conc_Sample = Concentration of the Venlafaxine sample solution (µg/mL).

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and stability-indicating for the quantification of this compound. The logical, science-based selection of chromatographic parameters ensures robust and reliable performance, making it suitable for routine quality control analysis in a regulated pharmaceutical environment. Adherence to this protocol will enable drug development professionals to confidently monitor and control this critical impurity, contributing to the overall safety and quality of Venlafaxine drug products.

References

  • SynThink Research Chemicals. (n.d.). Venlafaxine EP Impurity E | 93413-56-0. Retrieved from [Link]

  • Rambabu, C., et al. (2015). Validation of stability indicating RP-HPLC method for the assay of venlafaxine in pharmaceutical dosage form. Der Pharmacia Lettre, 7(3), 247-256. Retrieved from [Link]

  • Allmpus. (n.d.). Venlafaxine EP Impurity E Manufacturer in Mumbai. Retrieved from [Link]

  • SynThink. (n.d.). Venlafaxine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Tatke, A., et al. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Venlafaxine Hydrochloride in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 18(4), 1020-1034. Retrieved from [Link]

  • Veeprho. (n.d.). Venlafaxine EP Impurity E | CAS 93413-56-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5656, Venlafaxine. Retrieved from [Link]

  • Patel, P. N., et al. (2011). RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences, 73(4), 451–454. Retrieved from [Link]

  • Ajitha, A., & Rani, G. S. (2020). Stability Indicating RP-HPLC Method Development and Validation for Determination of Related Substance in Venlafaxine Hydrochloride Tablets. International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-29. Retrieved from [Link]

Sources

Application Note: A Robust UPLC-MS/MS Method for the Analysis of Venlafaxine and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of the antidepressant drug venlafaxine and its key impurities. The control of impurities in active pharmaceutical ingredients (APIs) is a critical requirement mandated by regulatory bodies to ensure drug safety and efficacy. This protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for quality control laboratories, drug development professionals, and researchers. The methodology leverages the speed and resolution of UPLC combined with the specificity of tandem mass spectrometry to achieve precise quantification and identification of venlafaxine and its related substances, aligning with pharmacopeial standards.

Introduction: The Rationale for Impurity Profiling

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] During its synthesis and storage, various process-related impurities and degradation products can arise.[2] These impurities, even at trace levels, can potentially impact the safety, efficacy, and stability of the final drug product.

Regulatory authorities, such as those following the International Council for Harmonisation (ICH) guidelines, require stringent control over impurities in pharmaceutical substances.[3] Therefore, the development of validated, high-sensitivity analytical methods is paramount for impurity profiling. UPLC-MS/MS has emerged as the gold standard for this task. Its ability to separate compounds with high efficiency (UPLC) and provide definitive structural information and quantification with exceptional sensitivity (MS/MS) makes it superior to conventional HPLC-UV methods, especially for complex mixtures or low-level analytes.[4]

This guide provides a field-proven protocol for the analysis of venlafaxine and its common impurities, explaining the scientific principles behind the method's design to ensure robust and reliable results.

Venlafaxine and Its Key Impurities

Understanding the structure of venlafaxine and its primary impurities is fundamental to developing a selective analytical method. The European Pharmacopoeia (EP) and other sources list several potential impurities.[5][6] The most critical ones often include precursors, by-products from the synthetic route, and degradation products.

  • Venlafaxine (VEN): 1-[(1RS)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol

  • Impurity D (EP): A diastereomer or related compound. The EP monograph specifies a resolution requirement between impurity D and venlafaxine.[5]

  • Impurity F (EP): (2RS)-2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine. This is a dehydration product.[5][7]

  • O-Desmethylvenlafaxine (ODV): The major active metabolite of venlafaxine, also a potential process impurity.

  • N-Desmethylvenlafaxine (NDV): A metabolite and potential impurity.

Below is a logical diagram illustrating the relationship between venlafaxine and two key related compounds.

G cluster_ven Venlafaxine Core Structure cluster_imp Related Compounds ven Venlafaxine (C17H27NO2) odv O-Desmethylvenlafaxine (ODV) (Metabolite / Impurity) ven->odv Demethylation impF Impurity F (Dehydration Product) ven->impF Dehydration

Caption: Relationship between Venlafaxine, its metabolite ODV, and Impurity F.

Experimental Design and Methodology

The success of this analysis hinges on meticulous attention to three areas: sample preparation, chromatographic separation, and mass spectrometric detection.

Materials and Reagents
  • Standards: Venlafaxine HCl, O-Desmethylvenlafaxine, and other relevant impurity reference standards.[6]

  • Internal Standard (IS): Venlafaxine-d6 is recommended for highest accuracy.[8][9]

  • Solvents: HPLC-grade or MS-grade Acetonitrile and Methanol.

  • Water: Deionized water, Type 1 (18.2 MΩ·cm).

  • Additives: Formic acid (LC-MS grade) or Ammonium Acetate (LC-MS grade).

UPLC-MS/MS System Conditions

The parameters below are a validated starting point and may be optimized for specific instrumentation.

UPLC Parameters Recommended Setting Rationale for Selection
System Waters ACQUITY UPLC™ or equivalentProvides high backpressure tolerance and low system volume, essential for sub-2 µm particle columns, leading to faster runs and higher resolution.
Column ACQUITY UPLC™ BEH C18, 1.7 µm, 2.1 x 100 mm[8][9]The C18 stationary phase offers excellent hydrophobic retention for venlafaxine and its impurities. The 1.7 µm particle size ensures high separation efficiency.
Mobile Phase A Water with 0.1% Formic AcidFormic acid acidifies the mobile phase (pH ~2.7), promoting protonation of the analytes, which is crucial for efficient positive mode electrospray ionization (ESI+).
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength for the analytes of interest.
Flow Rate 0.3 mL/min[8][9]Optimized for a 2.1 mm ID column to ensure sharp peaks without generating excessive backpressure.
Gradient Elution Start at 5-10% B, ramp to 90-95% B over 3-5 minutes, hold, and re-equilibrate.A gradient is necessary to elute impurities with varying polarities and to ensure venlafaxine is eluted with a good peak shape, all within a short run time.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 1-5 µLSmall injection volumes are typical for UPLC to prevent column overloading and maintain peak efficiency.
Total Run Time < 7 minutesDemonstrates the high-throughput capability of the UPLC-MS/MS approach.
Mass Spectrometer Parameters Recommended Setting Rationale for Selection
System Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo™ TQ-S, Sciex Triple Quad™)Tandem quadrupole instruments are ideal for quantitative analysis due to their high sensitivity, selectivity, and robustness in Multiple Reaction Monitoring (MRM) mode.
Ionization Mode Electrospray Ionization, Positive (ESI+)[8][9]Venlafaxine and its impurities contain basic nitrogen atoms (amines) that are readily protonated in the acidic mobile phase, making ESI+ the most sensitive ionization mode.
Capillary Voltage 1.0 - 3.5 kVOptimized to ensure efficient ionization and ion transfer into the mass spectrometer.
Source Temperature 150 °CControls the desolvation process of the ESI droplets.
Desolvation Temperature 350 - 500 °CHigher temperature aids in the rapid evaporation of solvent from the ESI droplets, releasing the charged analyte ions into the gas phase.
Data Acquisition Mode Multiple Reaction Monitoring (MRM)[8][9]MRM provides unparalleled selectivity and sensitivity by monitoring a specific precursor ion → product ion transition for each analyte, effectively filtering out chemical noise from the matrix.
MRM Transitions for Quantification and Confirmation

The selection of specific MRM transitions is the cornerstone of a reliable MS/MS method. A primary transition is used for quantification (Quantifier), and a secondary transition is used for confirmation (Qualifier).

Compound Precursor Ion (Q1) m/z Product Ion (Q2) m/z Collision Energy (eV) Use
Venlafaxine (VEN)278.3121.125-35Quantifier[8][9]
278.358.130-40Qualifier[4]
O-Desmethylvenlafaxine (ODV)264.2107.135-45Quantifier[8][9]
264.258.130-40Qualifier[4]
Venlafaxine-d6 (IS)284.4121.125-35Quantifier[8][9]

Note: Collision energies must be optimized for the specific instrument being used.

Detailed Protocols

Protocol 1: Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each reference standard (Venlafaxine HCl, ODV, etc.) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.[10] Sonicate if necessary. These stocks are stable for several weeks at 2-8 °C.

  • Intermediate Stock Solution (10 µg/mL): Create a mixed intermediate solution containing all impurities. For example, pipette 100 µL of each 1 mg/mL primary stock into a single 10 mL volumetric flask and bring to volume with 50:50 Methanol:Water.

  • Calibration Curve Standards (e.g., 0.1 - 100 ng/mL): Perform serial dilutions from the intermediate stock solution using 50:50 Methanol:Water as the diluent. Prepare a set of 7-9 standards to cover the expected concentration range of the impurities.

  • Internal Standard Spiking: Add the internal standard (Venlafaxine-d6) to every calibration standard and quality control sample at a constant concentration (e.g., 50 ng/mL).

Protocol 2: Sample Preparation (Drug Substance)

This protocol is designed for the analysis of a Venlafaxine HCl active pharmaceutical ingredient (API).

  • Weighing: Accurately weigh approximately 25.0 mg of the venlafaxine HCl test substance into a 25.0 mL volumetric flask.[5] This creates a 1 mg/mL solution.

  • Dissolution: Add ~15 mL of the mobile phase (or a suitable diluent like 50:50 Methanol:Water) and sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature, then dilute to the 25.0 mL mark with the same solvent.

  • Further Dilution for Analysis: Pipette 1.0 mL of this solution into a 10.0 mL volumetric flask and dilute to volume with the mobile phase.[5] This yields a 100 µg/mL solution. Further dilutions may be necessary depending on the expected impurity levels and the sensitivity of the instrument.

  • Spiking: Transfer an aliquot of the final diluted sample to an autosampler vial and spike with the internal standard.

  • Injection: The sample is now ready for UPLC-MS/MS analysis.

Workflow Visualization

The entire analytical process can be summarized in the following workflow diagram.

Caption: End-to-end workflow for UPLC-MS/MS analysis of Venlafaxine.

Conclusion and System Suitability

The UPLC-MS/MS method outlined in this application note provides a rapid, sensitive, and highly selective tool for the quality control of venlafaxine hydrochloride. By combining the high-resolution separation of UPLC with the specificity of tandem mass spectrometry, this protocol enables the accurate quantification of process-related impurities at levels that conform to stringent regulatory requirements. The use of a stable isotope-labeled internal standard ensures the method's robustness against matrix effects and variations in instrument response.

For routine implementation, system suitability tests must be performed. This includes verifying the resolution between critical peaks (e.g., venlafaxine and impurity D), checking the precision of replicate injections (RSD < 5%), and ensuring the signal-to-noise ratio for the lowest calibration standard is acceptable (>10). Adherence to these protocols and quality checks will ensure the generation of reliable and defensible data in a regulated pharmaceutical environment.

References

  • Shrivastava, A., & Gupta, V. B. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(1), 42. Available from: [Link]

  • European Pharmacopoeia (7.0). (2014). VENLAFAXINE HYDROCHLORIDE. Council of Europe. Available from: [Link]

  • Dudhipala, N. R., & Janga, K. Y. (2013). Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(6), 466-471. Available from: [Link]

  • Reddy, B. M., et al. (2012). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. ResearchGate. Available from: [Link]

  • Pharmaffiliates. (n.d.). Venlafaxine-impurities. Available from: [Link]

  • Gu, G., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. Journal of Chromatography B, 1089, 51-59. Available from: [Link]

  • Dudhipala, N. R., & Janga, K. Y. (2013). Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. ResearchGate. Available from: [Link]

  • Jadhav, A. S., et al. (2011). RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences, 73(4), 453–456. Available from: [Link]

  • SynZeal. (n.d.). Venlafaxine EP Impurity F (HCl salt). Available from: [Link]

  • Patel, P. N., et al. (2014). Analytical Method Development and Estimation of Venlafaxine Hydrochloride in Bulk and Pharmaceutical Dosage Form by UV. International Journal of Innovative Science, Engineering & Technology, 1(4). Available from: [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances. Available from: [Link]

Sources

Application Note: Validation of a Stability-Indicating HPLC Method for the Analysis of Venlafaxine Hydrochloride and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of process-related and degradation impurities in Venlafaxine Hydrochloride. The protocols and methodologies detailed herein are grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1]. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both the theoretical basis and practical steps for robust method validation.

Introduction: The Imperative for Impurity Profiling

Venlafaxine Hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety, and panic disorders. The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities can arise from various sources, including the synthetic route (process-related impurities) or degradation of the API over time due to environmental factors such as light, heat, or humidity (degradation products)[2].

Regulatory bodies worldwide mandate stringent control over these impurities. The ICH guidelines Q3A(R2) and Q3B(R2) establish thresholds for the reporting, identification, and qualification of impurities in new drug substances and products, respectively[3][4]. Therefore, a well-validated, stability-indicating analytical method is not merely a quality control requirement but a critical component of ensuring patient safety. A method is deemed "stability-indicating" if it can accurately and selectively quantify the active ingredient in the presence of its potential impurities and degradation products.

This guide will walk through the essential validation parameters, providing the scientific rationale behind each step and a detailed protocol for its execution.

The Analytical Method: A Foundation of Selectivity and Resolution

A robust HPLC method is the cornerstone of reliable impurity analysis. The selected method must provide sufficient resolution between venlafaxine and all known impurities, as well as any potential new degradation products. Based on a review of established methods, the following RP-HPLC system has been chosen for its demonstrated selectivity and efficiency.

Chromatographic Conditions
ParameterRecommended Condition
Column Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.8 with dilute KOH
Mobile Phase B Acetonitrile:Methanol (80:20 v/v)
Gradient Elution Time (min)
0
20
25
27
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 227 nm (UV)
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50 v/v)

Causality of Choices:

  • C18 Column: Provides excellent hydrophobic retention for the moderately polar venlafaxine and its impurities.

  • Phosphate Buffer (pH 6.8): Venlafaxine has a pKa of ~9.4. A mobile phase pH of 6.8 ensures that it is in its ionized form, leading to good peak shape and avoiding peak tailing.

  • Gradient Elution: Necessary to elute a range of impurities with varying polarities within a reasonable run time while maintaining good resolution.

  • UV Detection at 227 nm: This wavelength provides a good response for both venlafaxine and its key impurities, which share a similar chromophore.

Key Venlafaxine Impurities

A thorough understanding of potential impurities is crucial for method validation, particularly for assessing specificity. The following table consolidates common venlafaxine impurities, their structures, and likely origins.

Impurity NameStructureOrigin
Venlafaxine Related Compound A Process-Related
Venlafaxine EP Impurity C (N,N-Didesmethyl Venlafaxine) Process-Related / Metabolite
Venlafaxine EP Impurity D (N-Desmethyl Venlafaxine) Process-Related / Metabolite
Venlafaxine EP Impurity E Degradation Product
Venlafaxine EP Impurity F Degradation Product

The Validation Workflow: A Systematic Approach

Method validation is a structured process designed to demonstrate that the analytical procedure is suitable for its intended purpose. The following diagram illustrates the logical flow of validation activities.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Core Validation Experiments cluster_3 System Suitability & Finalization Dev Develop HPLC Method Opt Optimize Parameters (e.g., Mobile Phase, Gradient) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy / Recovery Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness SST Define System Suitability Tests Robustness->SST Report Compile Validation Report SST->Report

Caption: Overall workflow for analytical method validation.

Validation Parameters: Protocols and Acceptance Criteria

The following sections provide detailed protocols for each validation parameter as required by ICH Q2(R1)[1].

System Suitability

Rationale: System suitability testing (SST) is an integral part of any analytical procedure. It is performed before the analysis of any samples to verify that the chromatographic system is performing adequately for the intended application. Key SST parameters ensure the method's reproducibility.

Protocol:

  • Prepare a system suitability solution containing venlafaxine hydrochloride and a representative impurity (e.g., Impurity D) at a concentration close to its specification limit.

  • Inject the solution six replicate times.

  • Calculate the parameters listed in the acceptance criteria table below.

ParameterAcceptance CriteriaScientific Justification
Tailing Factor (Asymmetry) ≤ 2.0 for the venlafaxine peakEnsures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000 for the venlafaxine peakMeasures column efficiency and indicates good separation performance.
Resolution (Rs) > 2.0 between venlafaxine and the nearest eluting impurityGuarantees baseline separation, preventing co-elution and ensuring accurate quantification of the impurity.
% RSD of Peak Areas ≤ 5.0% for the impurity peak (from 6 injections)Demonstrates the precision of the injection and the stability of the system over a short period.
Specificity (including Forced Degradation)

Rationale: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are the cornerstone of demonstrating a method's stability-indicating nature.

Protocol:

  • Prepare Solutions:

    • Blank: Diluent only.

    • Placebo: A mixture of all formulation excipients without the API.

    • Venlafaxine Standard: A known concentration of venlafaxine reference standard.

    • Impurity Spike: Venlafaxine standard spiked with known amounts of all identified impurities.

  • Forced Degradation: Subject a solution of venlafaxine to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation: Heat solid API at 105°C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Inject all prepared solutions. Assess peak purity of the venlafaxine peak in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • No interference from the blank or placebo at the retention time of venlafaxine or any specified impurity.

  • The method must be able to separate all degradation products from the venlafaxine peak and from each other (Resolution > 1.5).

  • The peak purity angle must be less than the peak purity threshold for the venlafaxine peak in all stressed samples, indicating no co-eluting peaks.

G Start Is the method specific? Spike Analyze spiked sample (API + known impurities) Start->Spike Forced_Deg Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Forced_Deg Resolution Are all peaks resolved (Rs > 1.5)? Spike->Resolution Forced_Deg->Resolution Purity Is the main peak pure? (PDA analysis) Resolution->Purity Yes Fail Method is Not Specific. Re-optimize. Resolution->Fail No Pass Method is Specific & Stability-Indicating Purity->Pass Yes Purity->Fail No

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Venlafaxine's Therapeutic Action

Venlafaxine (VFX) is a widely prescribed antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of drugs.[1][2] It is a chiral molecule, administered as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers.[3][4] These enantiomers, while chemically similar, exhibit distinct pharmacological profiles. The (R)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake, while the (S)-enantiomer is more selective for serotonin reuptake inhibition.[1][5] This stereoselectivity extends to its metabolism. Venlafaxine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV), which is also chiral and contributes significantly to the overall therapeutic effect.[4][5][6] The metabolic process itself is stereoselective, leading to different plasma concentrations of the individual enantiomers of both the parent drug and its active metabolite.[5][7][8]

Given these stereoselective differences in pharmacology and pharmacokinetics, the ability to accurately separate and quantify the enantiomers of venlafaxine and its related compounds is of paramount importance in drug development, clinical monitoring, and forensic toxicology.[3][5] This application note provides a comprehensive overview of established and validated methods for the chiral separation of venlafaxine and O-desmethylvenlafaxine, with a focus on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) for Enantioselective Analysis

HPLC is a robust and widely used technique for the chiral separation of pharmaceuticals.[9][10] The key to successful enantioseparation lies in the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention times.[11]

Mechanism of Chiral Recognition on Polysaccharide and Macrocyclic Antibiotic CSPs

For venlafaxine and its analogs, polysaccharide-based CSPs, such as those derived from amylose and cellulose, and macrocyclic antibiotic phases, like vancomycin, have proven to be particularly effective.

  • Polysaccharide-based CSPs (e.g., Chiralpak AD): These phases, often coated on a silica support, have helical polymer structures with chiral grooves. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide backbone. The addition of a basic modifier like diethylamine (DEA) to the mobile phase is often crucial for achieving good peak shape and resolution for basic compounds like venlafaxine.

  • Macrocyclic Antibiotic CSPs (e.g., Vancomycin): Vancomycin is a glycopeptide antibiotic with a complex, basket-like structure containing multiple chiral centers, aromatic rings, and functional groups capable of various interactions. Chiral recognition on a vancomycin-based CSP is a multi-modal process involving hydrogen bonding, ionic interactions (as venlafaxine is basic), and steric hindrance. The precise orientation of the analyte within the "basket" of the vancomycin molecule dictates the strength of the interaction and, consequently, the retention time.[3][12]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma/Formulation Sample SPE Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->SPE Evap Evaporation & Reconstitution SPE->Evap HPLC HPLC System Evap->HPLC CSP Chiral Stationary Phase (e.g., Vancomycin, Chiralpak AD) Detector Detector (UV or MS/MS) HPLC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quant Peak Integration & Quantification Chromatogram->Quant

Caption: A generalized workflow for the chiral HPLC analysis of venlafaxine.

Protocol 1: Enantioseparation of Venlafaxine using a Vancomycin-Based CSP with MS/MS Detection

This protocol is adapted from a validated method for the determination of venlafaxine enantiomers in human plasma.[12]

1. Sample Preparation (from Human Plasma):

  • To 500 µL of plasma, add the internal standard (e.g., estazolam).
  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
  • Vortex mix and centrifuge to separate the layers.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. HPLC-MS/MS Conditions:

  • Column: Vancomycin chiral column (e.g., 5 µm, 250 x 4.6 mm).[12]
  • Mobile Phase: 8% Methanol and 92% Water containing 30 mmol/L ammonium acetate, pH adjusted to 3.3.[12]
  • Flow Rate: 1.0 mL/min.[12]
  • Column Temperature: 25°C.[12]
  • Injection Volume: 20 µL.
  • Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode.
  • Venlafaxine MRM transition: m/z 278.0 → 120.8.[12]
  • Internal Standard (Estazolam) MRM transition: m/z 294.8 → 266.7.[12]

3. Data Analysis:

  • Integrate the peak areas for each enantiomer and the internal standard.
  • Construct a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration.
  • Determine the concentration of each enantiomer in the unknown samples from the calibration curve.
Protocol 2: Enantioseparation of Venlafaxine and Analogs using a Polysaccharide-Based CSP with UV Detection

This protocol is based on a study utilizing a Chiralpak AD column.

1. Sample Preparation (from Pharmaceutical Formulation):

  • Crush tablets and dissolve the powder in a suitable solvent (e.g., mobile phase).
  • Sonicate and filter to remove excipients.
  • Dilute the filtrate to an appropriate concentration with the mobile phase.

2. HPLC Conditions:

  • Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., ethanol or 2-propanol) with a basic additive (e.g., 0.1% Diethylamine - DEA). A typical starting mobile phase could be Hexane:Ethanol:DEA (90:10:0.1 v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: Ambient.
  • Injection Volume: 10 µL.
  • Detection: UV detector at 227 nm.[13]

3. Method Optimization:

  • The ratio of the non-polar solvent to the alcohol modifier can be adjusted to optimize retention times and resolution.
  • The type of alcohol modifier (e.g., ethanol vs. 2-propanol) can significantly impact selectivity.
Parameter Protocol 1 (Vancomycin CSP) Protocol 2 (Chiralpak AD)
Stationary Phase VancomycinAmylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Methanol/Water with Ammonium AcetateHexane/Ethanol with DEA
Detection MS/MSUV
Typical Application Bioanalysis (Plasma)Pharmaceutical Analysis
Linearity Range 0.28-423.0 ng/mL[12]Dependent on formulation
Lower Limit of Quantification 0.28 ng/mL[12]N/A for this example

Capillary Electrophoresis (CE) for Enantioselective Analysis

Capillary Electrophoresis is a high-efficiency separation technique that offers advantages such as low sample and reagent consumption and shorter analysis times compared to HPLC.[1] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Mechanism of Chiral Recognition with Cyclodextrins

Cyclodextrins (CDs) are the most commonly used chiral selectors in CE.[2] These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition occurs through the formation of inclusion complexes between the analyte and the CD. The differential stability of the diastereomeric complexes formed between each enantiomer and the CD leads to different electrophoretic mobilities and, thus, separation. For basic compounds like venlafaxine, charged cyclodextrin derivatives, such as carboxymethyl-β-CD (CM-β-CD) and phosphated-γ-CD, are particularly effective, as they provide an additional electrostatic interaction component to the chiral recognition mechanism.[1][7]

Visualizing the CE Workflow

CE_Workflow cluster_prep Sample Preparation & BGE cluster_analysis CE Analysis cluster_data Data Processing Sample Diluted Sample CE_System CE Instrument Sample->CE_System BGE_Prep Prepare Background Electrolyte (BGE) with Chiral Selector (e.g., CM-β-CD) BGE_Prep->CE_System Capillary Fused-Silica Capillary Detector UV Detector CE_System->Detector Electropherogram Electropherogram Generation Detector->Electropherogram Quant Peak Migration Time & Area Analysis Electropherogram->Quant

Caption: A streamlined workflow for the chiral CE analysis of venlafaxine.

Protocol 3: Rapid Enantioseparation of Venlafaxine using CM-β-CD

This protocol is based on a developed and optimized CE method for the rapid chiral separation of venlafaxine enantiomers.[1]

1. Sample and Electrolyte Preparation:

  • Sample: Dissolve the venlafaxine sample in deionized water to a suitable concentration.
  • Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer, adjust the pH to 2.5, and add 10 mM carboxymethyl-β-cyclodextrin (CM-β-CD).[1][2]

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length ~40 cm).
  • Capillary Conditioning (for new capillary): Rinse with 0.1 M NaOH (30 min), deionized water (15 min), and BGE (15 min).[1]
  • Pre-injection Rinsing: Rinse with 0.1 M NaOH (2 min), deionized water (1 min), and BGE (2 min).[1]
  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[2]
  • Separation Voltage: 25 kV.[1]
  • Temperature: 15°C.[1]
  • Detection: UV detection at 230 nm.[1]

3. Expected Results:

  • This method can achieve baseline separation of venlafaxine enantiomers in approximately 6 minutes with a resolution of around 1.64.[1]
Protocol 4: Simultaneous Enantioseparation of Venlafaxine and O-desmethylvenlafaxine

This protocol is adapted from a method for analyzing clinical samples.[7]

1. Sample and Electrolyte Preparation:

  • Sample (from plasma): Perform a liquid-liquid extraction as described in Protocol 1. Reconstitute the residue in the BGE or water.
  • Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer, adjust the pH to 2.5, and add 20 mg/mL of phosphated-γ-cyclodextrin (P-γ-CD).[7]

2. CE Conditions:

  • Capillary: Fused-silica capillary.
  • Injection: Hydrodynamic injection.
  • Separation Voltage: Typically 20-30 kV.
  • Temperature: Controlled, e.g., 25°C.
  • Detection: UV detection at a low wavelength (e.g., 200-214 nm) to ensure sensitivity for both the parent drug and metabolite.

3. Validation Parameters:

  • For clinical applications, the method should be validated for linearity, precision, accuracy, and robustness. For example, in a validated method, correlation coefficients were greater than 0.996 in the concentration range of 25-500 ng/mL for each enantiomer.[7]
Parameter Protocol 3 (Rapid VFX) Protocol 4 (VFX & ODV)
Chiral Selector Carboxymethyl-β-CD (CM-β-CD)Phosphated-γ-CD (P-γ-CD)
Analytes Venlafaxine enantiomersVenlafaxine & O-desmethylvenlafaxine enantiomers
BGE pH 2.5[1]2.5[7]
Analysis Time ~ 6 minutes[1]> 20 minutes[1]
Application Pharmaceutical Quality ControlClinical/Bioanalytical Studies

Emerging Techniques: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is gaining prominence as a powerful tool for chiral separations, offering several advantages over traditional HPLC.[14][15] SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[16]

Key Advantages of SFC for Chiral Separations:

  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher throughput.[14]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.[15]

  • Efficiency: Sharp peaks and high resolution are often achievable.[15]

While specific, detailed protocols for the SFC separation of venlafaxine are less prevalent in the readily available literature compared to HPLC and CE, the principles of chiral separation on CSPs remain the same. Polysaccharide-based CSPs, which are highly effective in HPLC, are also widely and successfully used in SFC. The mobile phase in SFC typically consists of supercritical CO2 modified with a small amount of a polar organic solvent (e.g., methanol, ethanol) and sometimes an additive (e.g., DEA for basic compounds). The development of an SFC method for venlafaxine would involve screening various chiral columns and optimizing the co-solvent and additive percentages, as well as the backpressure and temperature, to achieve the desired separation.

Conclusion

The stereoselective nature of venlafaxine's pharmacology and metabolism necessitates robust and reliable methods for its chiral separation. Both HPLC with chiral stationary phases and Capillary Electrophoresis with chiral selectors in the background electrolyte have been demonstrated as effective techniques for the enantioselective analysis of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine. The choice between these techniques depends on the specific application requirements, such as the sample matrix, required sensitivity, and desired throughput. HPLC offers well-established, scalable methods, while CE provides a high-efficiency, low-consumption alternative. The emergence of SFC presents a promising avenue for future method development, offering faster and more environmentally sustainable chiral separations. The protocols and principles outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement chiral separation methods for venlafaxine and its related compounds.

References

  • Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. [Link]

  • Muntean, D. L., et al. (2020). Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization. Molecules. [Link]

  • Tero-Vescan, A., et al. (2020). Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. Biomedical Chromatography. [Link]

  • Muntean, D. L., et al. (2020). (PDF) Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]

  • ResearchGate. (n.d.). Enantiomers and metabolites of venlafaxine. [Scientific Diagram]. ResearchGate. [Link]

  • Rudaz, S., et al. (2000). Simultaneous Stereoselective Analysis of Venlafaxine and O-desmethylvenlafaxine Enantiomers in Clinical Samples by Capillary Electrophoresis Using Charged Cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Shamsi, S. A. (2015). Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction. Journal of Chromatography A. [Link]

  • Godoy, A. L. P. C., et al. (2016). Pharmacokinetics of venlafaxine enantiomers and their metabolites in psoriasis patients. Therapeutic Drug Monitoring. [Link]

  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • D'Acquarica, I., et al. (2004). Direct high-performance liquid chromatographic separation of the enantiomers of venlafaxine and 11 analogs using amylose-derived chiral stationary phases. Journal of Chromatography A. [Link]

  • Liu, K., et al. (2011). Development and validation of a HPLC-MS/MS method for the determination of venlafaxine enantiomers and application to a pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • PharmGKB. (n.d.). Venlafaxine. The Pharmacogenomics Knowledgebase. [Link]

  • Muszalska, I., et al. (2013). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy. [Link]

  • Godoy, A. L. P. C., et al. (2016). Pharmacokinetics of venlafaxine enantiomers and their metabolites in psoriasis patients. Ovid. [Link]

  • Shamsi, S. A. (2015). Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction. PubMed. [Link]

  • Welch, C. J., et al. (2010). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Sreekanth, G., et al. (2012). A validated RP-HPLC method for estimation of venlafaxine from tablets. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Guzmán, F. (2016). Venlafaxine and Desvenlafaxine: Differences and Similarities. Psychopharmacology Institute. [Link]

  • Kumar, T. H., et al. (2021). RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM. Indo American Journal of Pharmaceutical Research. [Link]

  • Psych Scene Hub. (2022). Venlafaxine vs Desvenlafaxine: Pharmacology & Clinical Guide. Psych Scene Hub. [Link]

Sources

Application Note & Protocol: Utilizing Venlafaxine Impurity E HCl as a System Suitability Standard in the Chromatographic Analysis of Venlafaxine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the use of Venlafaxine Impurity E HCl as a system suitability standard in the High-Performance Liquid Chromatography (HPLC) analysis of Venlafaxine. The rationale for employing a critical impurity to challenge the analytical method is detailed, ensuring the reliability, precision, and accuracy of the chromatographic system for its intended purpose. This application note furnishes a detailed protocol, including the preparation of the system suitability solution, recommended chromatographic conditions, and acceptance criteria for key performance parameters, all in alignment with international regulatory standards such as the International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for System Suitability Testing

System Suitability Testing (SST) is an indispensable component of chromatographic analysis within the pharmaceutical industry. Its primary function is to verify that the analytical system—comprising the instrument, reagents, column, and analytical conditions—is performing adequately for the intended analysis on a given day.[1] As stipulated by regulatory bodies and outlined in guidelines like ICH Q2(R1), SST provides the necessary assurance that the analytical procedure is fit for purpose before the analysis of any test samples.[2][3][4]

The selection of an appropriate standard for SST is critical. While replicate injections of the main analyte can confirm precision, a more rigorous challenge to the system's separation power is often required, particularly for impurity profiling. This is where a "critical pair" of compounds—analytes that are challenging to separate—becomes invaluable. The use of a known impurity, especially one that is structurally similar to the active pharmaceutical ingredient (API) and may elute in close proximity, serves as an excellent tool to probe the resolving power of the chromatographic method.

Venlafaxine and Impurity E: A Critical Pair for System Suitability

Venlafaxine is a widely prescribed antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[] The control of impurities in the drug substance and product is paramount to ensure its safety and efficacy.[6][7] Venlafaxine Impurity E, chemically known as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, is a recognized impurity of Venlafaxine.[8][9][10]

Chemical Structures:

  • Venlafaxine: (R/S)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol[11]

  • Venlafaxine Impurity E: 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane[8][12]

Due to the structural similarities between Venlafaxine and Impurity E, their separation can be challenging. Therefore, a system suitability solution containing both Venlafaxine HCl and this compound provides an ideal test for the chromatographic system's ability to resolve the main component from a key impurity. A successful separation of this pair provides a high degree of confidence in the method's ability to accurately quantify other potential impurities.

Experimental Protocol

This protocol outlines a general method for using this compound as a system suitability standard. It is recommended that users verify and, if necessary, optimize these conditions for their specific instrumentation and column chemistries.

Materials and Reagents
  • Venlafaxine HCl Reference Standard

  • This compound Standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Ortho-phosphoric acid

  • Deionized Water (Milli-Q or equivalent)

Chromatographic Conditions

The following HPLC conditions are provided as a starting point and have been adapted from established methods for Venlafaxine analysis.[11][13][14]

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol: 0.1% Ortho-phosphoric acid in water (90:10 v/v)[14]
Flow Rate 1.0 mL/min[13][14]
Column Temperature 28°C[13]
Detection Wavelength 225 nm[13][14]
Injection Volume 20 µL
Run Time Sufficient to allow for the elution of all components.
Preparation of Solutions

3.3.1. Diluent Preparation Use the mobile phase as the diluent for all standard and sample preparations.

3.3.2. Venlafaxine HCl Stock Solution (Solution A) Accurately weigh approximately 25 mg of Venlafaxine HCl Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 1000 µg/mL.

3.3.3. This compound Stock Solution (Solution B) Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.

3.3.4. System Suitability Solution (SSS) Transfer 5.0 mL of Solution A and 5.0 mL of Solution B into a 50 mL volumetric flask. Dilute to volume with the diluent. This solution contains approximately 100 µg/mL of Venlafaxine HCl and 10 µg/mL of this compound. The concentration of the impurity is set at a level relevant for impurity testing.

System Suitability Test Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the System Suitability Solution (SSS).

  • Analyze the resulting chromatograms for the parameters outlined in the acceptance criteria below.

System Suitability Acceptance Criteria

The following parameters and acceptance criteria are based on general pharmacopeial and ICH recommendations to ensure the validity of the analytical run.[1][15]

ParameterAcceptance CriteriaRationale
Resolution (Rs) Rs between Venlafaxine and Venlafaxine Impurity E ≥ 2.0Ensures baseline or near-baseline separation of the critical pair, which is essential for accurate quantitation.
Tailing Factor (T) T ≤ 2.0 for the Venlafaxine peakA measure of peak symmetry. A value ≤ 2.0 indicates an acceptable peak shape, free from excessive tailing that could interfere with the integration of adjacent peaks.
Theoretical Plates (N) N ≥ 2000 for the Venlafaxine peakIndicates the efficiency of the column. A higher number of theoretical plates leads to narrower and taller peaks, improving resolution and sensitivity.
Relative Standard Deviation (%RSD) %RSD of peak areas for five replicate injections of Venlafaxine ≤ 2.0%Demonstrates the precision of the injection and the overall system. For impurity methods, a slightly higher %RSD may be acceptable for the impurity peak.

Data Interpretation and Workflow

The successful completion of the system suitability test, meeting all predefined acceptance criteria, confirms that the chromatographic system is ready for the analysis of test samples. If any of the criteria are not met, the system is not suitable for use. An investigation into the cause is required, which may involve checking the mobile phase preparation, column integrity, or instrument parameters before re-running the system suitability test.

System Suitability Workflow Diagram

SST_Workflow start Start: Prepare System Suitability Solution (SSS) equilibrate Equilibrate HPLC System start->equilibrate inject Inject SSS (5 Replicates) equilibrate->inject acquire Acquire Chromatographic Data inject->acquire analyze Analyze Data for SST Parameters (Resolution, Tailing, Plates, %RSD) acquire->analyze decision Do all parameters meet acceptance criteria? analyze->decision pass System is Suitable Proceed with Sample Analysis decision->pass Yes fail System is NOT Suitable Troubleshoot System decision->fail No end End pass->end troubleshoot Investigate & Rectify: - Mobile Phase - Column - Instrument Settings fail->troubleshoot troubleshoot->equilibrate

Sources

Application Note & Protocol: Preparation of Venlafaxine Impurity E HCl Standard Solution for Analytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the preparation of a standard solution of Venlafaxine Impurity E Hydrochloride (HCl). This protocol is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of venlafaxine and its related substances. The procedure herein emphasizes accuracy, reproducibility, and stability, drawing from established principles of analytical chemistry and pharmacopeial guidelines. Adherence to this protocol will enable the generation of reliable standard solutions critical for method validation, purity testing, and stability studies of venlafaxine drug substances and products.

Introduction: The Critical Role of Impurity Reference Standards

In pharmaceutical analysis, the accurate quantification of impurities is paramount to ensuring the safety and efficacy of a drug product. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), can contain various process-related and degradation impurities.[][2] Venlafaxine Impurity E, chemically identified as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, is a recognized impurity.[2][3][4] The hydrochloride salt of this impurity is often used as a reference standard for its improved handling and stability characteristics.

The preparation of an accurate standard solution from a well-characterized reference material is the cornerstone of any quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] An improperly prepared standard can lead to significant errors in the quantification of the impurity, potentially resulting in the release of a sub-standard drug product. This protocol, therefore, not only details the "how" but also the "why" behind each step, ensuring a deep understanding and consistent execution. The principles outlined are in alignment with general guidance from pharmacopeias such as the United States Pharmacopeia (USP) on the handling of reference standards.[6][7][8]

Characterization of Venlafaxine Impurity E HCl

A thorough understanding of the physicochemical properties of the reference standard is essential for the development of a robust preparation protocol.

PropertyValueSource
IUPAC Name 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloridePubChem CID: 54577407[3]
Molecular Formula C₁₇H₂₆ClNO₂PubChem CID: 54577407[3]
Molecular Weight 311.8 g/mol PubChem CID: 54577407[3]
Appearance Pale Yellow to Light Beige SolidBOC Sciences[]
Solubility Soluble in Acetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly)BOC Sciences[]
Storage (Solid) Store at -20°CBOC Sciences[]

Experimental Protocol: Preparation of Standard Solutions

This protocol is divided into the preparation of a primary stock solution and subsequent working standard solutions.

Required Equipment and Reagents
  • This compound Reference Standard: Purity ≥95%[]

  • Methanol (HPLC Grade or equivalent): As the primary solvent.

  • Analytical Balance: Calibrated, with a readability of at least 0.01 mg.

  • Volumetric Flasks (Class A): Various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).

  • Pipettes (Calibrated): To deliver accurate volumes.

  • Ultrasonic Bath: For complete dissolution.

  • Syringe Filters: 0.45 µm or 0.22 µm, compatible with methanol.

  • Amber Glass Vials: For storage of the prepared solutions to protect from light.[7]

Workflow for Standard Solution Preparation

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Standard(s) A Accurately weigh This compound B Transfer to a Class A volumetric flask A->B C Add ~70% of final volume of Methanol B->C D Sonicate for 10-15 minutes to ensure complete dissolution C->D E Equilibrate to room temperature D->E F Make up to volume with Methanol and mix well E->F G Filter through a 0.45 µm syringe filter (optional but recommended) F->G H Pipette a precise aliquot of the Stock Solution G->H Dilution L Store solutions in amber vials at 2-8°C when not in use G->L I Transfer to a new volumetric flask H->I J Dilute to the mark with the mobile phase or diluent I->J K Mix thoroughly J->K K->L

Caption: Workflow for the preparation of this compound standard solutions.

Step-by-Step Procedure for Stock Solution (e.g., 100 µg/mL)
  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry weighing boat using a calibrated analytical balance. The use of an analytical balance is crucial for minimizing weighing errors, which directly impact the final concentration.[9]

  • Transfer: Carefully transfer the weighed powder into a 100 mL Class A volumetric flask. Ensure a quantitative transfer by rinsing the weighing boat with small aliquots of methanol and adding the rinsings to the flask.

  • Initial Dissolution: Add approximately 70 mL of HPLC-grade methanol to the volumetric flask. Methanol is chosen as the solvent due to its compatibility with reversed-phase HPLC and its reported, albeit slight, solubility for the compound.[]

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 10-15 minutes, or until all the solid material has completely dissolved. This step is critical to ensure that the entire amount of the reference standard is in solution before final dilution.

  • Equilibration: Allow the solution to return to room temperature. This is an important step as temperature fluctuations can affect the final volume of the solution in the volumetric flask.

  • Final Dilution: Once at room temperature, carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Mixing: Stopper the flask and invert it at least 10-15 times to ensure a homogenous solution.

  • Labeling and Storage: Transfer the solution to a clean, amber glass vial. Label the vial clearly with the name of the standard, concentration, preparation date, and initials of the analyst. Store the stock solution at 2-8°C to minimize degradation.[10]

Step-by-Step Procedure for Working Standard Solution (e.g., 1 µg/mL)
  • Aliquoting: Using a calibrated pipette, transfer 1.0 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask.

  • Dilution: Dilute the solution to the mark with the appropriate diluent. The diluent should ideally be the mobile phase used in the analytical method to avoid peak distortion.

  • Mixing: Stopper the flask and invert it multiple times to ensure homogeneity.

  • Usage: This working standard is now ready for use in the analytical procedure. It is recommended to prepare working solutions fresh daily.

Self-Validating System and Trustworthiness

To ensure the integrity of the prepared standard solutions, the following practices should be integrated into the workflow:

  • Purity of the Reference Standard: The certificate of analysis (CoA) for the this compound reference standard should be reviewed to confirm its purity. The weighed amount should be corrected for purity if it is less than 99.0%.

  • Solvent Purity: Always use high-purity solvents (e.g., HPLC grade) to avoid introducing interfering peaks in the chromatogram.

  • Glassware Calibration: Use Class A volumetric glassware to ensure the accuracy of the volumes.

  • Solution Stability: The stability of the stock solution should be established. This can be done by analyzing the solution at regular intervals (e.g., daily for a week, then weekly) and comparing the results to a freshly prepared standard. The solution is considered stable as long as the response is within a predefined range (e.g., ±2.0%) of the initial response.[10]

  • System Suitability: Before any sample analysis, a system suitability test should be performed using the working standard solution to ensure that the analytical system is performing adequately.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of this compound standard solutions. By understanding the rationale behind each step and incorporating self-validating checks, researchers and analysts can confidently prepare accurate and reproducible standards. This is a critical prerequisite for the reliable quantification of this impurity in venlafaxine drug substances and products, ultimately contributing to the overall quality and safety of the medication.

References

  • PubChem. (n.d.). Venlafaxine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2014). VENLAFAXINE HYDROCHLORIDE Venlafaxini hydrochloridum.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Veeprho. (n.d.). Venlafaxine EP Impurity E | CAS 93413-56-0. Retrieved January 26, 2026, from [Link]

  • SynZeal. (n.d.). Venlafaxine EP Impurity E | 93413-70-8. Retrieved January 26, 2026, from [Link]

  • Gałazka, A., & Rojek, S. (2017). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN114292198A - A kind of preparation method of venlafaxine impurity.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved January 26, 2026, from [Link]

  • uspbpep.com. (2014). Venlafaxine hydrochloride.
  • CMC Drug Product Development Regulatory Consulting Pharma. (2012). <11> USP REFERENCE STANDARDS.
  • Pharma Beginners. (2024). HANDLING AND MAINTENANCE OF IMPURITY STANDARD STOCK SOLUTION. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). A Review on Analytical Method for Determination of Venlafaxine HCl in Bulk and Pharmaceutical dosage form | Request PDF. Retrieved January 26, 2026, from [Link]

  • Systematic Reviews in Pharmacy. (2012).
  • ACS Publications. (2011). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Retrieved January 26, 2026, from [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Retrieved January 26, 2026, from [Link]

  • IJIRT Journal. (n.d.). Formulation Development and In-vitro Characterization of Extended Release Venlafaxine HCl Pellets.
  • U.S. Pharmacopeia. (n.d.). Guideline for Referencing USP–NFDocumentary Standards.

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathway of Venlafaxine Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous identification and characterization of impurities are fundamental to ensuring the safety and efficacy of pharmaceutical products. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor, can contain several process-related impurities and degradation products. This application note provides a detailed examination of Venlafaxine Impurity E, a pharmacopeial impurity, focusing on its mass spectrometric behavior. We propose a detailed fragmentation pathway for Venlafaxine Impurity E based on its unique spirocyclic structure and established fragmentation principles. Furthermore, we present a comprehensive, step-by-step protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to serve as a robust starting point for method development and validation in a regulatory environment.

Introduction to Pharmaceutical Impurity Profiling

Venlafaxine is a cornerstone in the treatment of major depressive disorder and anxiety disorders.[1] The synthetic route and storage of the active pharmaceutical ingredient (API) can lead to the formation of various impurities. Regulatory bodies such as the FDA and EMA mandate strict control over these impurities. The process of identifying, quantifying, and controlling impurities is known as impurity profiling, which is a critical aspect of drug development and manufacturing.

Venlafaxine Impurity E, chemically known as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, is a recognized impurity listed in the European Pharmacopoeia (EP).[2][3] Its structure, featuring a complex spirocyclic system, distinguishes it from Venlafaxine and its primary metabolites. Understanding the fragmentation pattern of this impurity is essential for developing specific and sensitive analytical methods for its detection and confident identification, particularly in complex matrices.

Chemical Structure of Venlafaxine Impurity E:

  • IUPAC Name: 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane[3][4][]

  • Molecular Formula: C₁₇H₂₅NO₂[4]

  • Molecular Weight (Free Base): 275.39 g/mol

Predicted Mass Spectrometric Fragmentation Pathway

The fragmentation of a molecule in a mass spectrometer is governed by its chemical structure, with cleavage preferentially occurring at the weakest bonds and leading to the formation of the most stable ions. The structure of Venlafaxine Impurity E contains several key features that dictate its fragmentation: a tertiary amine within a heterocyclic ring, an ether linkage, a spirocyclic junction, and a methoxyphenyl group.

Upon introduction into the mass spectrometer using positive mode electrospray ionization (+ESI), the tertiary amine is readily protonated, yielding a protonated molecular ion, [M+H]⁺, at an m/z of approximately 276.2. The subsequent fragmentation (MS/MS) of this precursor ion is predicted to follow several key pathways, as illustrated in the diagram below.

Key Fragmentation Mechanisms
  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[6] For Venlafaxine Impurity E, the cleavage of the C-C bond alpha to the protonated nitrogen atom is expected. The most favorable alpha-cleavage would involve the scission of the bond between the spiro-carbon and the carbon bearing the methoxyphenyl group. This cleavage leads to the opening of the oxazaspiro ring and the formation of a highly stable resonance-stabilized iminium ion.

  • Formation of the Methoxytropylium Ion: Compounds containing a benzyl group frequently produce a tropylium ion. In this case, the methoxybenzyl moiety is expected to rearrange and form a characteristic methoxytropylium ion at m/z 121 . This fragment is a well-known diagnostic ion for molecules containing this structural unit.[7]

  • Cleavage of the Spiro Ring: The spirocyclic system can undergo charge-induced ring cleavage, leading to characteristic losses from the cyclohexane portion of the spiro-system.

Proposed Fragmentation Diagram

Fragmentation_Pathway cluster_0 Proposed Fragmentation of Venlafaxine Impurity E parent Venlafaxine Impurity E [M+H]⁺ m/z 276.2 frag1 Fragment A m/z 164.1 (Iminium Ion) parent->frag1  Neutral Loss:  C₇H₈O (p-methoxy-toluene) frag2 Fragment B m/z 121.1 (Methoxytropylium Ion) parent->frag2 frag3 Fragment C m/z 218.2 parent->frag3  Neutral Loss:  C₄H₈ (Butene) Analytical_Workflow cluster_workflow LC-MS/MS Workflow for Impurity E Analysis prep 1. Sample Preparation (Standard/Sample Dilution) lc 2. UHPLC Separation (C18 Reverse Phase) prep->lc ms 3. MS/MS Detection (+ESI, MRM Mode) lc->ms data 4. Data Analysis (Peak Integration & Identification) ms->data

Sources

Application Note: Structural Characterization of Venlafaxine Impurity E using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the structural characterization of Venlafaxine Impurity E, a known related substance of the active pharmaceutical ingredient (API) Venlafaxine. The structural elucidation is achieved through the application of one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) and carbon-13 (¹³C) NMR. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The methodologies described herein are designed to establish the identity and ensure the purity of Venlafaxine drug substances by accurately characterizing potential impurities.

Introduction: The Rationale for Impurity Profiling

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and anxiety disorders.[] During the synthesis of Venlafaxine or upon its degradation, various impurities can arise. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at a level of 0.10% or greater.[2] This stringent requirement underscores the critical importance of robust analytical methods for impurity profiling to ensure the safety and efficacy of the final drug product.

Venlafaxine Impurity E is identified as 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.[3][4] It is a cyclic ether derivative that can be formed during the synthesis of Venlafaxine. Its unique spirocyclic structure presents a distinct spectroscopic fingerprint compared to the parent drug. NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of such organic molecules, providing unambiguous evidence of atomic connectivity and chemical environment.[5][6] This application note details the necessary protocols for acquiring and interpreting ¹H and ¹³C NMR spectra to unequivocally identify Venlafaxine Impurity E.

Molecular Structure and NMR-Active Nuclei

The structures of Venlafaxine and Venlafaxine Impurity E are presented below for comparative analysis. The key structural difference is the formation of a 1,3-oxazinane ring in Impurity E, which significantly alters the chemical environment of the atoms involved.

Table 1: Chemical Structures and Properties

CompoundStructureIUPAC NameMolecular Formula
Venlafaxine Venlafaxine Structure1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-olC₁₇H₂₇NO₂
Venlafaxine Impurity E Venlafaxine Impurity E Structure5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane[][3][4]C₁₇H₂₅NO₂[]

Experimental Protocols

Materials and Equipment
  • Reference Standard: Venlafaxine Impurity E (CAS No: 93413-70-8), obtained from a certified pharmacopeial or commercial supplier.[]

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), with 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is generally suitable for non-polar to moderately polar compounds, while DMSO-d₆ is used for more polar analytes.

  • NMR Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for achieving adequate signal dispersion.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Sample Preparation Protocol

The integrity of the NMR data is directly dependent on the meticulous preparation of the sample. The following protocol ensures high-quality, reproducible results.

Step-by-Step Workflow:

  • Weighing: Accurately weigh approximately 5-10 mg of the Venlafaxine Impurity E reference standard directly into a clean, dry vial.

  • Solubilization: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ with TMS) to the vial.

  • Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution of the sample. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

Table 2: Recommended NMR Acquisition Parameters

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Operating Frequency 400 MHz (or higher)100 MHz (or higher)
Pulse Program Standard 90° pulse (zg30)Proton-decoupled (zgpg30)
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Spectral Width ~16 ppm~220 ppm
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 2-5 seconds2 seconds
Number of Scans 16-641024-4096
Internal Standard TMS (δ 0.00 ppm)TMS (δ 0.00 ppm)

Data Analysis and Structural Interpretation

The interpretation of NMR spectra involves correlating the observed signals with the known molecular structure. The following sections provide a predicted analysis for Venlafaxine Impurity E.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the N-methyl group, the spiro-cyclohexane ring protons, and the protons of the newly formed oxazinane ring. The chemical shifts are influenced by the electronic environment and spatial proximity of neighboring atoms.

Table 3: Predicted ¹H NMR Signal Assignments for Venlafaxine Impurity E

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~ 7.2-7.0Doublet2HAr-H (ortho to OMe)Aromatic protons deshielded by the ring current.
~ 6.9-6.7Doublet2HAr-H (meta to OMe)Aromatic protons shielded by the electron-donating methoxy group.
~ 4.5-4.0Multiplet1HCH-ArMethine proton adjacent to the aromatic ring and within the oxazinane ring.
~ 3.8Singlet3HO-CH₃Characteristic singlet for a methoxy group on an aromatic ring.
~ 3.5-2.5Multiplets4HN-CH₂ and O-CH₂Diastereotopic protons of the oxazinane ring adjacent to N and O atoms.
~ 2.4Singlet3HN-CH₃Singlet for the N-methyl group.
~ 2.0-1.2Multiplets10HCyclohexane-HComplex overlapping signals for the ten protons of the spiro-cyclohexane ring.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts are highly sensitive to the carbon's hybridization and bonding environment.

Table 4: Predicted ¹³C NMR Signal Assignments for Venlafaxine Impurity E

Predicted δ (ppm)Carbon TypeAssignmentRationale for Assignment
~ 159QuaternaryAr-C (C-OMe)Aromatic carbon attached to the electron-donating methoxy group.
~ 132QuaternaryAr-C (ipso)Aromatic carbon attached to the spiro system.
~ 128CHAr-CH (ortho to OMe)Aromatic methine carbons.
~ 114CHAr-CH (meta to OMe)Aromatic methine carbons shielded by the methoxy group.
~ 90QuaternarySpiro-CThe unique spiro carbon atom, significantly deshielded by two heteroatoms (N and O).
~ 70CHCH-ArMethine carbon adjacent to the aromatic ring.
~ 60CH₂O-CH₂Carbon of the oxazinane ring adjacent to the oxygen atom.
~ 55CH₃O-CH₃Methoxy carbon.
~ 50CH₂N-CH₂Carbon of the oxazinane ring adjacent to the nitrogen atom.
~ 42CH₃N-CH₃N-methyl carbon.
~ 35-20CH₂Cyclohexane-CH₂Carbons of the cyclohexane ring.

Visualization of Workflow and Structure

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh 5-10 mg of Venlafaxine Impurity E dissolve 2. Dissolve in 0.6 mL of Deuterated Solvent weigh->dissolve transfer 3. Transfer to 5 mm NMR Tube dissolve->transfer acquire_h1 4. Acquire ¹H NMR Spectrum (≥400 MHz) transfer->acquire_h1 acquire_c13 5. Acquire ¹³C NMR Spectrum (≥100 MHz) acquire_h1->acquire_c13 process 6. Process Spectra (FT, Phasing, Baseline) acquire_c13->process interpret 7. Assign Signals & Confirm Structure process->interpret

Caption: Workflow for NMR characterization of Venlafaxine Impurity E.

Structural Relationship Diagram

G venlafaxine Venlafaxine (API) process Synthetic Side Reaction or Degradation venlafaxine->process impurity_e Venlafaxine Impurity E (Cyclic Ether Derivative) process->impurity_e

Caption: Formation pathway of Venlafaxine Impurity E from the API.

Conclusion and Best Practices

This application note has detailed a robust and reliable methodology for the characterization of Venlafaxine Impurity E using ¹H and ¹³C NMR spectroscopy. The provided protocols for sample preparation and data acquisition, coupled with the predicted spectral assignments, serve as a comprehensive guide for analytical scientists.

Key for success:

  • Use a Certified Reference Standard: All experimental data should be compared against a well-characterized, certified reference standard of Venlafaxine Impurity E for definitive identification.

  • Solvent Selection: Ensure the chosen deuterated solvent provides complete dissolution and does not have signals that overlap with key analyte resonances.

  • 2D NMR for Confirmation: For unequivocal assignment, especially for the complex aliphatic regions, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

By adhering to these protocols, laboratories can confidently identify and characterize Venlafaxine Impurity E, ensuring compliance with global regulatory standards and contributing to the overall quality and safety of pharmaceutical products.

References

  • Axios Research. Venlafaxine EP Impurity E HCl - CAS - 93413-56-0 (HCl salt). [Link]

  • Anant Pharmaceuticals Pvt. Ltd. Venlafaxine Impurity E (CAS 93413-56-0). [Link]

  • Veeprho. Venlafaxine EP Impurity E | CAS 93413-56-0. [Link]

  • PubChem. Venlafaxine Impurity E HCl | C17H26ClNO2 | CID 54577407. [Link]

  • Taylor & Francis Online. Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. [Link]

  • ICH. Q3A Impurities in New Drug Substances. [Link]

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • National Institutes of Health (NIH). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. [Link]

  • PubChem. Venlafaxine | C17H27NO2 | CID 5656. [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

Sources

Navigating the Labyrinth of a Generic Drug Approval: A Deep Dive into the Application of Venlafaxine Impurity E in ANDA Filings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous journey of bringing a generic drug to market, the meticulous control and characterization of impurities stand as a cornerstone of a successful Abbreviated New Drug Application (ANDA) filing. This document serves as a comprehensive guide, detailing the strategic application and analytical protocols for Venlafaxine Impurity E, a critical component in the regulatory submission for generic venlafaxine formulations. As senior application scientists, our goal is to not only provide step-by-step instructions but to illuminate the scientific rationale and regulatory imperatives that underpin these procedures.

The Critical Role of Impurity Profiling in ANDA Submissions

An ANDA submission seeks to demonstrate that a generic drug is bioequivalent to its brand-name counterpart. A crucial aspect of this demonstration lies in proving that the impurity profile of the generic product is comparable to, or better than, the reference listed drug (RLD). Impurities, which are any components of the drug product that are not the drug substance or excipients, can arise from various sources including the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interactions between the drug substance and excipients.[1][2] The International Council for Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[3][4] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Unveiling Venlafaxine Impurity E: Characterization and Significance

Venlafaxine Impurity E is a known related substance of Venlafaxine, a widely prescribed antidepressant. Its proper identification and control are paramount for a successful ANDA filing.

Table 1: Chemical and Physical Properties of Venlafaxine Impurity E

PropertyValueSource
Chemical Name (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane[5][6][7]
Synonyms Venlafaxine USP Related Compound E, 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride[5][8]
CAS Number 93413-70-8 (free base), 93413-56-0 (HCl salt)[5][8]
Molecular Formula C17H25NO2[5]
Molecular Weight 275.4 g/mol [5]

The presence of Venlafaxine Impurity E in a drug product is typically a result of the manufacturing process or degradation of the Venlafaxine drug substance. Its control is essential as unspecified or unqualified impurities can pose a potential risk to patient safety. For ANDA submissions, a comprehensive impurity profile, including the levels of Venlafaxine Impurity E, must be established and compared against the RLD.[9]

Regulatory Framework: Navigating the ICH and FDA Guidelines

The control of impurities in generic drug products is governed by a well-defined regulatory framework established by the ICH and enforced by agencies like the U.S. Food and Drug Administration (FDA). The core principles revolve around three key thresholds:

  • Reporting Threshold: The level at which an impurity must be reported in the ANDA.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which the biological safety of an impurity must be established.[1]

These thresholds are not arbitrary; they are based on the maximum daily dose of the drug and are designed to ensure patient safety.

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2%0.5%
> 1 g0.05%0.2%0.5%

Source: Adapted from ICH Q3B(R2) Guideline[1][4]

The following diagram illustrates the decision-making process for the identification and qualification of impurities during the ANDA filing process.

G cluster_0 Impurity Analysis in Generic Product start Detect Impurity report Is impurity level > Reporting Threshold? start->report identify Is impurity level > Identification Threshold? report->identify Yes end_no_action No action required for this impurity report->end_no_action No qualify Is impurity level > Qualification Threshold? identify->qualify Yes report_impurity Report Impurity in ANDA identify->report_impurity No identify_impurity Identify Structure of Impurity qualify->identify_impurity No qualify_impurity Qualify Impurity qualify->qualify_impurity Yes report_impurity->end_no_action identify_impurity->report_impurity end_qualified Impurity is Qualified qualify_impurity->end_qualified

Caption: Decision workflow for impurity reporting, identification, and qualification.

Analytical Protocol for the Determination of Venlafaxine Impurity E

A robust and validated analytical method is a non-negotiable requirement for the accurate quantification of Venlafaxine Impurity E in both the drug substance and the final drug product. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate Venlafaxine from its related impurities, including Impurity E. The method's stability-indicating nature is crucial, as it must be able to resolve the impurity from any potential degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, and light).

Materials and Reagents
  • Venlafaxine Hydrochloride Reference Standard

  • Venlafaxine Impurity E Reference Standard[5][7][8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions

Table 3: Recommended HPLC Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.02M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid)B: Acetonitrile
Gradient Program Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 227 nm
Injection Volume 20 µL

Note: This is a representative method and may require optimization based on the specific column and instrumentation used.

Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve Venlafaxine Impurity E reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Venlafaxine drug substance or a crushed tablet equivalent in the diluent to achieve a target concentration.

Method Validation

The analytical method must be validated in accordance with ICH Q2(R1) guidelines. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram outlines the typical workflow for the analytical method development and validation process.

G cluster_1 Analytical Method Workflow method_dev Method Development & Optimization validation Method Validation (ICH Q2(R1)) method_dev->validation specificity Specificity (Forced Degradation) validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness routine_analysis Routine Analysis in QC specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis robustness->routine_analysis

Caption: Workflow for analytical method development and validation.

Control Strategies for Venlafaxine Impurity E

A robust control strategy is essential to ensure that the level of Venlafaxine Impurity E is consistently maintained below the qualified level in the final drug product throughout its shelf life.[10] This strategy should be multifaceted and encompass:

  • Raw Material Control: Sourcing high-quality Venlafaxine API with a well-characterized impurity profile and stringent specifications for Impurity E.

  • Process Control: Optimizing the manufacturing process of the drug product to minimize the formation of Impurity E. This includes factors such as temperature, pH, and exposure to light.

  • In-Process Controls: Implementing in-process checks at critical steps of the manufacturing process to monitor the levels of Impurity E.

  • Finished Product Specification: Establishing a scientifically justified acceptance criterion for Venlafaxine Impurity E in the final drug product specification. This limit must be supported by stability data.

  • Stability Studies: Conducting comprehensive stability studies under long-term and accelerated conditions to monitor the levels of Impurity E and ensure they remain within the specified limits throughout the product's shelf life.

Conclusion

The successful navigation of an ANDA filing for a generic drug like venlafaxine hinges on a deep understanding of the regulatory landscape and the implementation of rigorous scientific principles. The meticulous characterization, quantification, and control of impurities, exemplified by the case of Venlafaxine Impurity E, are not merely regulatory hurdles but are fundamental to ensuring the safety and efficacy of the generic product. By adopting a proactive and scientifically sound approach to impurity profiling and control, pharmaceutical scientists can significantly enhance the likelihood of a successful and timely drug approval.

References

  • Venlafaxine EP Impurity E | 93413-70-8 - SynZeal. SynZeal. [Link]

  • Q3B(R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Venlafaxine-impurities - Pharmaffiliates. Pharmaffiliates. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Venlafaxine Impurity E HCl | C17H26ClNO2 | CID 54577407 - PubChem. PubChem. [Link]

  • Venlafaxine EP Impurity E | CAS 93413-56-0 - Veeprho. Veeprho. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Q3B(R2) Guideline.pdf - ICH. International Council for Harmonisation. [Link]

  • ANDAs: Impurities in Drug Products | FDA. U.S. Food and Drug Administration. [Link]

  • Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC - NIH. National Institutes of Health. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. [Link]

  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices - Systematic Reviews in Pharmacy. Systematic Reviews in Pharmacy. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Drug Impurities in ANDAs | PDF | Mass Spectrometry - Scribd. Scribd. [Link]

  • Qualification impurities for Human Use - A3P. A3P. [Link]

  • Determination of Venlafaxine in Bulk and Pharmaceutical Formulations Using Stability Indicating RP-HPLC Method with UV Detector - Ingenta Connect. Ingenta Connect. [Link]

  • Draft Guidance on Venlafaxine Hydrochloride August 2024 - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Analytical Method Development and Estimation of Venlafaxine Hydrochloride in Bulk and Pharmaceutical Dosage Form by UV - IJISET. International Journal of Innovative Science, Engineering & Technology. [Link]

  • Q3B(R) Impurities in New Drug Products (Revision 3) August 2006 - FDA. U.S. Food and Drug Administration. [Link]

  • ICH Q3B(R2) Impurities in New Drug Products - gmp-compliance.org. GMP-Compliance. [Link]

  • Guidance for Industry - Regulations.gov. Regulations.gov. [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team. Lejan Team. [Link]

  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products - Veeprho. Veeprho. [Link]

Sources

Troubleshooting & Optimization

"addressing co-elution of venlafaxine impurities in chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of venlafaxine. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the separation of venlafaxine from its related substances. Co-elution is a frequent and critical issue in the impurity profiling of venlafaxine due to the close structural similarities between the active pharmaceutical ingredient (API) and its impurities. This resource provides in-depth, experience-driven troubleshooting advice and methodologies to help you achieve robust and reliable separations.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the analysis of venlafaxine and its impurities.

Q1: Why is the complete resolution of venlafaxine from its impurities so critical?

A: The complete chromatographic resolution of venlafaxine from its impurities is a non-negotiable aspect of pharmaceutical quality control for three primary reasons:

  • Patient Safety: Impurities, even in trace amounts, can have their own pharmacological or toxicological effects. Without accurate quantification, the safety profile of the drug product is unknown. Regulatory bodies like the FDA and EMA have strict limits on impurity levels, and co-elution can lead to under-reporting, posing a direct risk to patient health.

  • Product Efficacy: The precise quantity of the active ingredient, venlafaxine, dictates the therapeutic efficacy of the drug. If an impurity peak is merged with the main API peak, it can lead to an overestimation of the API content, resulting in a sub-potent product.

  • Regulatory Compliance: Pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide specific methods and acceptance criteria for impurity levels. A failure to resolve and accurately quantitate these specified impurities constitutes a deviation from Good Manufacturing Practices (GMP) and can lead to regulatory action, including product recalls.

Q2: What are the common impurities of venlafaxine I should be aware of?

A: Venlafaxine impurities can originate from the synthetic process, degradation of the drug substance, or metabolism. Understanding the potential impurities is the first step in developing a specific and stability-indicating method. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential to identify potential degradants.

Table 1: Common Venlafaxine Impurities and Their Origins

Impurity NameCommon Name / SynonymOriginSignificance
1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanolVenlafaxine Related Compound A (USP)Process ImpurityA key impurity specified in the USP monograph.
O-Desmethylvenlafaxine (ODV)DesvenlafaxineMetabolite / DegradantThe major active metabolite of venlafaxine; also a potential degradant.
N-Desmethylvenlafaxine-Metabolite / DegradantA minor metabolite and potential degradant.
N,O-Didesmethylvenlafaxine-Metabolite / DegradantA minor metabolite and potential degradant.
Venlafaxine N-Oxide-DegradantAn oxidation byproduct.
1-[Cyano-(4-methoxyphenyl) methyl] cyclohexanol-Process ImpurityA potential synthetic precursor.
Q3: What physicochemical properties of venlafaxine and its impurities make them prone to co-elution?

A: The challenge arises from the high degree of structural similarity. Venlafaxine is a phenylethylamine derivative with a tertiary amine and a tertiary alcohol functional group.

  • Polarity and pKa: Most impurities are simple modifications of the parent structure (e.g., demethylation). This results in very similar polarity and acid dissociation constants (pKa). For instance, O-desmethylvenlafaxine (ODV) has a phenolic hydroxyl group instead of a methoxy group, making it slightly more polar, but its overall structure remains very similar to venlafaxine. In reversed-phase HPLC, where separation is primarily driven by hydrophobicity, these small differences may not be sufficient for baseline resolution under standard conditions.

  • Chirality: Venlafaxine is a racemic mixture of (R)- and (S)-enantiomers. Its metabolites, such as ODV, are also chiral. While standard HPLC columns do not separate enantiomers, different enantiomers can interact differently with chiral stationary phases or chiral selectors in the mobile phase. It is crucial to be aware that what appears as a single peak could be a co-elution of multiple stereoisomers.

Section 2: Troubleshooting Guide - A Structured Approach to Resolving Co-elution

This section provides practical, step-by-step guidance for resolving common co-elution scenarios. The core principle is to systematically manipulate the chromatographic selectivity.

Technical Support Center: Analysis of Polar Venlafaxine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of venlafaxine and its polar impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the chromatographic analysis of these challenging compounds.

The Challenge of Analyzing Polar Venlafaxine Impurities

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily metabolized in the liver to O-desmethylvenlafaxine (desvenlafaxine), its major active metabolite, along with other secondary metabolites like N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine.[][2] These metabolites, along with other potential degradation products, are often more polar than the parent drug.

In traditional reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar compounds are weakly retained on non-polar stationary phases (like C18), often eluting at or near the void volume.[3][4] This leads to several analytical challenges:

  • Poor Retention: Inadequate retention of polar impurities on the column.

  • Co-elution: Polar impurities may co-elute with the solvent front or with each other, making accurate quantification impossible.

  • Poor Peak Shape: Interactions with residual silanols on the stationary phase can lead to tailing peaks for basic compounds like venlafaxine and its impurities.

This guide will walk you through selecting the appropriate HPLC column and troubleshooting common issues to achieve robust and reliable separation of venlafaxine and its polar impurities.

Part 1: Column Selection Guide

Choosing the right column is the most critical step in developing a successful method for analyzing polar compounds. This section provides a decision-making framework for selecting the optimal stationary phase.

Decision Tree for Column Selection

ColumnSelection start Start: Analyze Venlafaxine and Polar Impurities rp_check Are you adapting an existing reversed-phase (RP) method? start->rp_check hilic_check Are your impurities very polar and poorly retained on RP columns? rp_check->hilic_check No rp_options Reversed-Phase (RP) Options rp_check->rp_options Yes mm_check Do your impurities have varying polarities and charge states? hilic_check->mm_check No hilic Hydrophilic Interaction Liquid Chromatography (HILIC) hilic_check->hilic Yes mixed_mode Mixed-Mode Chromatography (MMC) mm_check->mixed_mode Yes polar_embedded Polar-Embedded (e.g., amide, carbamate) rp_options->polar_embedded polar_endcapped Polar-Endcapped rp_options->polar_endcapped spp Consider Superficially Porous Particles (SPP) for higher efficiency and lower backpressure rp_options->spp hilic_phases Common HILIC Phases: - Bare Silica - Amide - Diol hilic->hilic_phases mm_phases Combines Reversed-Phase and Ion-Exchange Mechanisms mixed_mode->mm_phases

Caption: A decision tree to guide column selection for venlafaxine impurity analysis.

In-Depth Look at Column Chemistries

While standard C18 columns can be challenging for polar analytes, modern advancements have led to more suitable RP options.

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain.[4][5] This polar group helps to shield residual silanols, improving peak shape for basic compounds. The embedded polar group also promotes wetting of the stationary phase, allowing for the use of highly aqueous mobile phases without phase collapse ("dewetting"), which is crucial for retaining polar compounds.[4][6]

  • Polar-Endcapped Columns: These columns use a polar group to cap the residual silanols on the silica surface, rather than the traditional non-polar trimethylsilyl group.[5] This also improves peak shape and allows for compatibility with highly aqueous mobile phases.

HILIC is a powerful technique for the retention and separation of very polar compounds that are unretained in reversed-phase chromatography.[3][7][8]

  • Mechanism: HILIC utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][10] A water-rich layer is adsorbed onto the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[3][10]

  • Advantages for Venlafaxine Impurities: HILIC can provide excellent retention for highly polar metabolites of venlafaxine. It is also compatible with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[8]

MMC columns possess stationary phases with both reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties.[11][12][13][14]

  • Mechanism: These columns can simultaneously interact with analytes through multiple mechanisms. For venlafaxine and its impurities, which are basic and can carry a positive charge at acidic pH, a mixed-mode column with cation-exchange and reversed-phase functionalities can offer unique selectivity.

  • Advantages: MMC provides an additional dimension of selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[13] This can be particularly useful for separating impurities with subtle differences in polarity and charge.[12]

The Role of Particle Technology: Fully Porous vs. Superficially Porous Particles
  • Fully Porous Particles (FPPs): These have been the standard in HPLC for many years, offering a large surface area and high sample loading capacity.[15]

  • Superficially Porous Particles (SPPs) / Core-Shell: These particles consist of a solid, non-porous core surrounded by a thin, porous shell.[16] This design reduces the diffusion path for analytes, resulting in higher efficiency and sharper peaks, often at lower backpressures compared to sub-2 µm FPPs.[17][18] For complex impurity profiles, the enhanced resolution of SPP columns can be a significant advantage.

Summary of Recommended Column Characteristics
Chromatography Mode Stationary Phase Chemistry Particle Type Best For...
Reversed-Phase Polar-Embedded, Polar-EndcappedFPP or SPPModerately polar impurities, improving existing RP methods.
HILIC Bare Silica, Amide, DiolFPP or SPPVery polar impurities that are unretained in RP.
Mixed-Mode C18 with Cation-ExchangeFPP or SPPComplex mixtures of impurities with varying polarities and charge states.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the analysis of polar venlafaxine impurities in a question-and-answer format.

Q1: My polar impurities are eluting too early, at or near the solvent front, on my C18 column. What should I do?

A1: This is a classic sign of insufficient retention in reversed-phase chromatography.

  • Immediate Steps (Method Optimization):

    • Increase Aqueous Content: Decrease the percentage of organic solvent (e.g., acetonitrile, methanol) in your mobile phase. For some modern columns (polar-embedded or polar-endcapped), you can go up to 100% aqueous conditions.[4]

    • Check pH: Venlafaxine and its impurities are basic. Ensure your mobile phase pH is in a range where they are ionized (typically pH < 7) to improve interaction with the stationary phase. A pH of around 3-4 is a good starting point.

  • Long-Term Solution (Column Selection):

    • Switch to a Polar-Embedded or Polar-Endcapped RP Column: These are designed for better retention of polar analytes in highly aqueous mobile phases.[4][19]

    • Consider HILIC: If your impurities are extremely polar, HILIC is likely the most effective solution.[3][7] This will require a completely different mobile phase system (high organic).

Q2: I'm seeing significant peak tailing for venlafaxine and its impurities. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like venlafaxine is often caused by secondary interactions with acidic residual silanols on the silica surface of the column.

  • Causality: The positively charged amine groups on your analytes can interact strongly with negatively charged, deprotonated silanols, leading to a "drag" effect as the analyte moves through the column, resulting in a tailing peak.

  • Troubleshooting Steps:

    • Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) will protonate the silanols, reducing their negative charge and minimizing these secondary interactions.

    • Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites, effectively "masking" them from your analytes. However, be aware that TEA is not MS-friendly. For LC-MS, consider using a volatile buffer like ammonium formate or ammonium acetate.

    • Column Choice: Use a high-purity silica column with low silanol activity. Modern polar-embedded and endcapped columns are specifically designed to minimize these interactions.

Q3: I've switched to a HILIC column, but my retention times are not reproducible. Why?

A3: Reproducibility issues in HILIC are common and often related to the equilibration of the water layer on the stationary phase.[3]

  • Causality: The retention mechanism in HILIC depends on the establishment of a stable, water-enriched layer on the polar stationary phase. Any disruption to this layer can cause shifts in retention time.

  • Troubleshooting Protocol:

    • Thorough Equilibration: HILIC columns require longer equilibration times than RP columns. Ensure you equilibrate the column with at least 20-30 column volumes of the initial mobile phase before starting your sequence.

    • Mobile Phase Preparation: Precisely prepare your mobile phases. Small variations in the water content can lead to significant changes in retention.

    • Sample Diluent: The sample diluent should be compatible with the mobile phase. Ideally, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength (i.e., high acetonitrile content). Injecting a sample in a highly aqueous diluent can disrupt the water layer and lead to poor peak shape and shifting retention.

Q4: Can I use a single method to separate both the chiral enantiomers and the polar impurities of venlafaxine?

A4: This is highly challenging with a single HPLC run.

  • Explanation: Chiral separations and impurity profiling have different optimization goals. Chiral separations of venlafaxine often require specific chiral stationary phases (CSPs) or chiral selectors in the mobile phase, with conditions optimized for enantiomeric resolution.[2][20][21] These conditions are rarely optimal for separating a range of polar, achiral impurities.

  • Recommended Approach: It is best practice to develop two separate methods: one chiral method for enantiomeric purity and a separate, achiral method (using one of the column types discussed above) for profiling other related substances and polar impurities.

Part 3: Experimental Protocols

Starting Method for Polar Impurity Analysis using a Polar-Embedded RP Column

This protocol provides a robust starting point for method development.

  • Column: A polar-embedded C18 column (e.g., with amide or carbamate chemistry), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 40% B

    • 20-22 min: 40% to 90% B

    • 22-25 min: Hold at 90% B

    • 25-25.1 min: 90% to 5% B

    • 25.1-30 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 226 nm.[22]

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).

References

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RELATED SUBSTANCE IN VENLAFAXINE HYDROCHLORIDE TABLETS.INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM.Indo American Journal of Pharmaceutical Research.
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.Unknown Source.
  • RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms.PMC - NIH.
  • Venlafaxine Impurities.BOC Sciences.
  • Review on Analytical Profile of Venlafaxine HCl.Acta Scientific.
  • Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimiz
  • Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.
  • Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction.NIH.
  • Hydrophilic Interaction (HILIC) Columns.Biocompare.
  • Hydrophilic Interaction Chromatography.
  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applic
  • The Difference Between Superficially Porous and Fully Porous Particles.Chrom Tech, Inc.
  • Chirality of antidepressive drugs: an overview of stereoselectivity.PMC - PubMed Central.
  • Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study.
  • Mixed-Mode Chromatography.
  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality.Element Lab Solutions.
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applic
  • Superficially Porous Particles: Perspectives, Practices, and Trends.
  • Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?.
  • Fully Porous HPLC Columns for Precision.Phenomenex.
  • Fundamentals of mixed mode (multimodal)
  • HPLC problems with very polar molecules.Axion Labs.

Sources

Technical Support Center: Minimizing On-Column Degradation of Venlafaxine During Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the analysis of venlafaxine. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of venlafaxine, particularly issues related to its on-column stability. As a phenylethylamine derivative with a tertiary amine and a tertiary alcohol, venlafaxine can be susceptible to degradation under certain analytical conditions, leading to inaccurate quantification, method variability, and difficulties in method validation.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to help you identify, mitigate, and prevent the on-column degradation of venlafaxine, ensuring the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during the HPLC/UPLC analysis of venlafaxine.

Q1: I'm seeing a small, unexpected peak eluting just before my main venlafaxine peak. What could it be?

A1: This is a classic potential sign of on-column degradation. One of the primary degradation pathways for venlafaxine, especially under acidic conditions, is the dehydration of its tertiary alcohol, leading to the formation of a "dehydro-venlafaxine" impurity.[1] This degradation product is more nonpolar than the parent compound and will therefore typically elute earlier in a reversed-phase separation. The presence of this peak may be more pronounced on older columns or with mobile phases at a low pH.

Q2: My venlafaxine peak is tailing significantly. Is this related to degradation?

A2: While not always a direct result of degradation, severe peak tailing can be a contributing factor and an indicator of problematic on-column interactions. Venlafaxine is a basic compound, and its protonated amine can undergo secondary ionic interactions with acidic residual silanol groups on the surface of silica-based columns (e.g., C18, C8).[2] These interactions can lead to peak tailing. In some cases, prolonged contact with these active sites can catalyze on-column degradation.

Q3: The area of my venlafaxine peak is decreasing over the course of a long analytical run. What's happening?

A3: A progressive decrease in the peak area of your analyte is a strong indication of on-column degradation or instability in the analytical solution. If you've already confirmed the stability of your sample in the autosampler vial[2], then it's likely that the compound is degrading as it passes through the column. This can be due to factors like elevated column temperature, an aggressive mobile phase pH, or interactions with the stationary phase.

Q4: Can my mobile phase composition contribute to venlafaxine degradation?

A4: Absolutely. The pH of your mobile phase is a critical factor. While acidic mobile phases (e.g., pH 2.5-4.5) are often used to ensure good peak shape for basic compounds by protonating the analyte and suppressing silanol activity, they can also promote acid-catalyzed degradation, such as dehydration.[3] Conversely, mobile phases with a pH above 7 can cause the silica backbone of the column to dissolve, which can also lead to poor chromatographic performance and potential degradation.[4]

Q5: Are there specific HPLC columns that are better for analyzing venlafaxine?

A5: Yes, the choice of column is crucial. Modern, high-purity silica columns with robust end-capping are highly recommended. These columns have a lower concentration of accessible silanol groups, which minimizes the secondary interactions that can lead to peak tailing and on-column degradation. Columns with embedded polar groups or hybrid particle technology can also offer alternative selectivity and improved peak shape for basic compounds like venlafaxine.

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to troubleshooting common issues related to the on-column degradation of venlafaxine.

Symptom 1: Appearance of Extra Peaks (Ghost Peaks)

If you observe unexpected peaks in your chromatogram, especially ones that are not present in your initial sample analysis, it's important to determine their origin.

Potential Cause: On-column formation of degradation products.

Troubleshooting Protocol:

  • Confirm the Peak is from On-Column Degradation:

    • Vary Injection Volume: Inject a smaller volume of your sample. If the area of the suspect peak decreases proportionally with the main peak, it is likely an impurity in the sample. If the relative area of the suspect peak changes (e.g., decreases with a smaller injection), it may be related to column overload or on-column degradation.

    • Vary Flow Rate: Decrease the flow rate of your mobile phase (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the residence time of the analyte on the column. If the area of the suspect peak increases relative to the main peak, this is a strong indicator of on-column degradation.

    • Analyze a "Zero-Volume" Injection: Perform an injection with no sample loaded. If the peak is still present, it may be a "ghost peak" from carryover or contamination in the system.

  • Identify the Degradation Pathway:

    • LC-MS Analysis: If you have access to a mass spectrometer, analyze the suspect peak to determine its mass-to-charge ratio (m/z). For venlafaxine, a common on-column degradant is the result of dehydration (loss of water), which would have an m/z corresponding to the parent molecule minus 18 Da.

    • Review Forced Degradation Data: Compare the retention time of the on-column peak to those of known degradation products from forced degradation studies (acid, base, oxidation).[2][5] Venlafaxine is known to be particularly susceptible to acid and oxidative stress.[2][5]

Solutions:

  • Optimize Mobile Phase pH: If acid-catalyzed degradation is suspected, try increasing the pH of the mobile phase slightly (e.g., from 2.5 to 3.5 or 4.0), while still maintaining good peak shape.

  • Reduce Column Temperature: High temperatures can accelerate degradation.[6] Try reducing the column temperature in 5 °C increments (e.g., from 40 °C to 30 °C) to see if the degradation is minimized.

  • Use a Different Column: Switch to a column with a more inert stationary phase, such as one with better end-capping or a hybrid particle base, to reduce catalytic interactions.

Symptom 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and integration, leading to inaccurate results.

Potential Cause: Secondary interactions with the stationary phase, particularly silanol groups.

Troubleshooting Protocol:

  • Diagnose Silanol Interactions:

    • Mobile Phase pH Adjustment: Decrease the pH of the mobile phase (e.g., to 2.5-3.0) to protonate the silanol groups and reduce their ionic interaction with the protonated venlafaxine. If peak shape improves, silanol interactions are a likely cause.

    • Additive Competition: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-25 mM). TEA can "mask" the active silanol sites, improving the peak shape of the analyte.

Solutions:

  • Column Selection: Utilize a modern, high-purity, end-capped C18 or C8 column. These are designed to minimize silanol interactions.

  • Mobile Phase Optimization:

    • Maintain a mobile phase pH between 3 and 6.

    • Use a buffer concentration of 10-25 mM to ensure consistent pH and ionic strength.

    • If necessary, use a competing base like TEA, but be mindful that it can suppress ionization in mass spectrometry.

Symptom 3: Loss of Signal/Recovery Over Time

A gradual or sudden decrease in the analyte signal can indicate a serious on-column issue.

Potential Cause: Irreversible adsorption or cumulative on-column degradation.

Troubleshooting Protocol:

  • System Suitability Check: Inject a standard solution at the beginning, middle, and end of your analytical run. A consistent decrease in peak area points to a developing problem.

  • Column Wash: If you suspect adsorption of matrix components, perform a rigorous column wash protocol as recommended by the manufacturer.

  • Bypass the Column: Replace the column with a union and inject a standard. If the signal is restored (as seen by a sharp peak at the void volume), the issue is with the column.

Solutions:

  • Guard Column: Always use a guard column to protect the analytical column from strongly retained matrix components that can cause active sites and promote degradation.

  • Sample Preparation: Ensure your sample preparation method is effective at removing interfering matrix components.

  • Column Replacement: If a thorough wash does not restore performance, the column may be irreversibly damaged and needs to be replaced.

Best Practices for Robust Venlafaxine Analysis

Proactive method development is the best strategy to prevent on-column degradation.

Method Development Recommendations
ParameterRecommendationRationale
Column High-purity, end-capped C18 or C8 (e.g., Agilent Zorbax, Waters Acquity BEH, Phenomenex Luna)Minimizes silanol interactions, reducing peak tailing and potential catalytic degradation.
Mobile Phase A 10-25 mM Ammonium acetate or Ammonium formate in waterVolatile buffers suitable for LC-MS, provide good buffering capacity.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
pH 3.0 - 5.0A good starting range to ensure venlafaxine is protonated and silanol activity is suppressed, without being overly acidic to cause degradation.
Temperature 25 - 35 °CAvoids excessive temperatures that can accelerate degradation.[6]
Flow Rate As appropriate for column dimensions (e.g., 0.8-1.2 mL/min for 4.6 mm ID)Ensure efficient separation without excessive residence time on the column.
Experimental Protocol: Diagnosing On-Column Degradation

This protocol can be used to systematically determine if on-column degradation is occurring.

  • Prepare a fresh, known concentration of venlafaxine standard in your initial mobile phase composition.

  • Equilibrate your HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform an initial injection at your standard method conditions (e.g., Flow rate = 1.0 mL/min, Temperature = 30 °C). Record the peak area and note any minor peaks.

  • Decrease the flow rate by 50% (e.g., to 0.5 mL/min) and allow the system to re-equilibrate.

  • Inject the same standard again.

  • Compare the chromatograms:

    • If the relative area of any minor peak increases significantly at the lower flow rate, this confirms time-dependent on-column degradation.

    • If the overall recovery of the main peak decreases , this also suggests degradation.

  • Return to the original flow rate and increase the column temperature by 10 °C (e.g., to 40 °C).

  • Inject the standard again and compare the chromatogram to the initial one. An increase in degradation products indicates temperature-sensitive on-column degradation.

Visualizing Degradation and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the primary degradation pathway of venlafaxine and a logical workflow for troubleshooting on-column issues.

Venlafaxine_Degradation cluster_conditions On-Column Stress Conditions Venlafaxine Venlafaxine (m/z 278) Degradant Dehydro-venlafaxine (m/z 260) Venlafaxine->Degradant - H2O (Dehydration) Acidic_pH Acidic Mobile Phase (pH < 4) Acidic_pH->Venlafaxine catalyzes Active_Sites Active Silanol Sites Active_Sites->Venlafaxine catalyzes High_Temp Elevated Temperature (>35°C) High_Temp->Venlafaxine accelerates

Caption: Primary on-column degradation pathway of venlafaxine.

Troubleshooting_Workflow cluster_diagnosis Diagnosis Steps cluster_solution Corrective Actions Start Symptom Observed: Extra Peaks, Peak Tailing, or Loss of Signal VaryFlow Vary Flow Rate (e.g., decrease by 50%) Start->VaryFlow Additives Consider Mobile Phase Additives (e.g., TEA for peak shape) Start->Additives For Peak Tailing CheckDegradation Relative Area of Suspect Peak Increases? VaryFlow->CheckDegradation VaryTemp Vary Temperature (e.g., increase by 10°C) CheckDegradation->VaryTemp No OptimizepH Optimize Mobile Phase pH (e.g., increase pH to 3.5-4.5) CheckDegradation->OptimizepH Yes CheckTempEffect Degradation Increases? VaryTemp->CheckTempEffect CheckTempEffect->OptimizepH No ReduceTemp Reduce Column Temperature (e.g., to 25-30°C) CheckTempEffect->ReduceTemp Yes ChangeColumn Change to Inert Column (High-purity, end-capped) OptimizepH->ChangeColumn If needed End Problem Resolved OptimizepH->End ReduceTemp->End ChangeColumn->End Additives->End

Caption: Troubleshooting workflow for on-column issues with venlafaxine.

References

  • Kaur, J., Srinivasan, K. K., Joseph, A., Gupta, A., Singh, Y., Srinivas, K. S., & Jain, G. (2010). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Journal of Pharmaceutical and Bioallied Sciences, 2(1), 22–26. [Link]

  • Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.
  • Rambabu, C., B, K. R., K, M., & B, K. (2015). Validation of stability indicating RP-HPLC method for the assay of venlafaxine in pharmaceutical dosage form. Der Pharmacia Lettre, 7(3), 247-256. [Link]

  • Patel, R. M., & Patel, P. M. (2012). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 3(9), 3323-3327.
  • Younus, M., Siddiqui, H. L., & Zafar, F. (2016). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 52(4), 743-752. [Link]

  • Asafu-Adjaye, E. B., Faustino, P. J., Tawakkul, M. A., Anderson, L. W., Yu, L. X., & Kwon, H. (2007). Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1854–1859. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Ajitha, A., & Rani, G. S. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RELATED SUBSTANCE IN VENLAFAXINE HYDROCHLORIDE TABLETS. International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-3929. [Link]

  • Di, M., Barrón, D., Ruiz, A., Barbosa, J., & Torija, M. C. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • Dolan, J. W. (2006). On-Column Sample Degradation. LCGC North America, 24(6), 576-582. [Link]

  • Kumar, T. H., Kumar, P. V., & Kumar, Y. R. (2021). RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM. Indo American Journal of Pharmaceutical Research, 11(01), 14-20. [Link]

  • Pawar, S. M., Khatal, L. D., Gabhe, S. Y., & Dhaneshwar, S. R. (2012). LC-UV and LC-MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis, 2(4), 264-271.
  • Phenomenex. (n.d.). Column Considerations for LC-MS/MS Analysis of a Panel of 22 Antidepressants. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the analytical method of venlafaxine and its related substances, primarily utilizing High-Performance Liquid Chromatography (HPLC). The information herein is synthesized from official pharmacopeial methods and peer-reviewed scientific literature to ensure accuracy and reliability.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and step-by-step solutions.

Chromatography Issues

Question 1: I'm observing poor peak shape (tailing or fronting) for the main venlafaxine peak. What are the likely causes and how can I fix it?

Answer:

Poor peak asymmetry is a common issue in HPLC analysis of venlafaxine, which is a basic compound. The primary causes are often related to interactions with the stationary phase or issues with the mobile phase.

  • Causality: The tailing of basic compounds like venlafaxine is frequently caused by secondary interactions between the analyte's amine groups and acidic silanol groups on the surface of the silica-based C18 column. Peak fronting can be a sign of column overload or an inappropriate sample solvent.

  • Step-by-Step Troubleshooting:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For venlafaxine, a mobile phase pH of around 3.0 to 4.5 is often used to ensure the analyte is in its protonated form, which minimizes interactions with silanol groups.[1][2] A phosphate buffer is commonly employed for this purpose.[2][3] If the pH is too high, the basic venlafaxine will interact more strongly with residual silanols, leading to tailing.

    • Check Mobile Phase Composition: The ratio of organic modifier (typically acetonitrile or methanol) to buffer is critical.[3][4] An insufficient amount of organic solvent can lead to long retention times and peak broadening. Conversely, too much organic solvent can cause the peak to elute too early, close to the void volume, and may lead to poor peak shape.

    • Use of a Tailing Reducer: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing peak tailing.[1][5]

    • Column Condition: The column itself may be the issue. A new column may require conditioning. An older column may have lost its efficiency due to contamination or degradation. Consider flushing the column with a strong solvent or replacing it if performance does not improve.

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

    • Sample Solvent: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

Question 2: My retention times for venlafaxine and its related substances are shifting between injections. What should I investigate?

Answer:

Retention time instability can compromise the reliability of your analytical method. The root cause is often related to the HPLC system's stability or the mobile phase preparation.

  • Causality: The retention time of an analyte is dependent on the consistency of the mobile phase composition and flow rate, as well as the column temperature. Any fluctuation in these parameters will lead to shifts in retention time.

  • Step-by-Step Troubleshooting:

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed.[6] Inconsistent mixing of mobile phase components can lead to a gradual change in its composition, causing retention time drift. Inadequate degassing can lead to the formation of air bubbles in the pump, causing flow rate fluctuations.

    • Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition.[6] A fluctuating pressure reading is a good indicator of pump problems. Prime the pump to remove any air bubbles.[6]

    • Column Temperature: Ensure the column oven is maintaining a stable temperature. Even small temperature fluctuations can affect retention times. A stable column temperature of around 25-30°C is often recommended.[7]

    • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 15-30 minutes or longer, depending on the mobile phase and column.

    • Mobile Phase pH: If using a buffered mobile phase, a slight change in pH can significantly impact the retention of ionizable compounds like venlafaxine. Ensure the buffer is prepared accurately and consistently.

Question 3: I am not achieving adequate resolution between venlafaxine and its known impurities, such as Venlafaxine Related Compound A.

Answer:

Achieving baseline separation between the active pharmaceutical ingredient (API) and its impurities is critical for accurate quantification.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention factor. If resolution is poor, one or more of these factors need to be optimized.

  • Step-by-Step Troubleshooting:

    • Optimize Mobile Phase Composition: The selectivity of the separation can often be improved by adjusting the mobile phase.

      • Organic Modifier: Try changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) or adjusting the ratio of organic solvent to buffer.

      • pH: Fine-tuning the pH of the mobile phase can alter the ionization state of venlafaxine and its impurities, which can significantly impact their retention and selectivity.

    • Change Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Column Chemistry: If mobile phase optimization is insufficient, you may need to switch to a different column with a different stationary phase chemistry (e.g., a different C18 column from another brand or a phenyl-hexyl column) to achieve the desired selectivity. The USP monograph for Venlafaxine Hydrochloride Extended-Release Capsules suggests a C18 (L1 packing) column.[1]

    • System Suitability: The European Pharmacopoeia utilizes a system suitability solution containing venlafaxine and its impurities to ensure adequate resolution.[2][8] Preparing and injecting a similar solution can help in diagnosing resolution issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC parameters for the analysis of venlafaxine and its related substances?

A1: Based on pharmacopeial methods and published literature, a typical reversed-phase HPLC method for venlafaxine would involve:

ParameterTypical ValueSource
Column C18 (L1), 250 mm x 4.6 mm, 5 µm[1][5]
Mobile Phase Acetonitrile/Methanol and Phosphate Buffer[1][3][4]
pH 3.0 - 4.5[1][2]
Flow Rate 1.0 mL/min[1][3]
Detection UV at 225 nm or 226 nm[1][3]
Column Temp. 25 - 30 °C[7]

Q2: How should I prepare my samples for analysis?

A2: Sample preparation for venlafaxine hydrochloride from pharmaceutical formulations typically involves dissolving the sample in the mobile phase or a suitable diluent. For extended-release formulations, a specific dissolution procedure may be required as outlined in the USP monograph.[1][5] It is crucial to filter the sample solution through a 0.45 µm filter to remove any particulate matter that could clog the HPLC column.[1]

Q3: What are the common related substances of venlafaxine I should be looking for?

A3: The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) list several potential impurities. One of the key related substances is Venlafaxine Related Compound A (1-(1-(4-Methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol).[5][9] The European Pharmacopoeia also mentions other impurities such as impurities D and F.[2][8]

Q4: How can I ensure the stability of my analytical solution?

A4: The stability of venlafaxine in the analytical solution should be evaluated. Studies have shown that venlafaxine can be stable in solution for up to 24 hours at room temperature.[3] However, it is always good practice to analyze samples as soon as possible after preparation and to store them in a cool, dark place if immediate analysis is not possible. Forced degradation studies, as described in various publications, can help to understand the stability of the drug under stress conditions such as acid, base, oxidation, and heat.[3][4][10]

Section 3: Visual Experimental Workflows

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape (Tailing/Fronting) check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? start->check_fronting check_ph Verify Mobile Phase pH (Target: 3.0-4.5) check_tailing->check_ph Yes check_overload Is Sample Concentration too high? check_fronting->check_overload Yes add_tea Consider adding Triethylamine (TEA) check_ph->add_tea check_column Evaluate Column Health (Flush or Replace) add_tea->check_column end_good Peak Shape Improved check_column->end_good dilute_sample Dilute Sample check_overload->dilute_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No dilute_sample->end_good change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes change_solvent->end_good G start Analytical Issue Identified check_system Verify HPLC System (Pump, Detector, Oven) start->check_system check_mobile_phase Check Mobile Phase (Preparation, Degassing, pH) check_system->check_mobile_phase check_column Inspect Column (Age, Performance, Equilibration) check_mobile_phase->check_column check_sample Examine Sample (Preparation, Concentration, Solvent) check_column->check_sample optimize_method Systematically Optimize Method Parameters (e.g., Gradient, Flow Rate) check_sample->optimize_method consult_pharma Consult Pharmacopeia (USP/Ph. Eur.) optimize_method->consult_pharma resolved Issue Resolved consult_pharma->resolved

Caption: A systematic approach to troubleshooting HPLC methods for venlafaxine analysis.

References

  • Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. (2011). Systematic Reviews in Pharmacy. Retrieved from [Link]

  • Venlafaxine Hydrochloride Extended-Release Capsules. (2021). USP-NF. Retrieved from [Link]

  • Venlafaxine hydrochloride. (2014). uspbpep.com. Retrieved from [Link]

  • VENLAFAXINE HYDROCHLORIDE CRS. (n.d.). EDQM. Retrieved from [Link]

  • Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Development and Validation of HPLC Method for Venlafaxine HCL in Extended Release Tablet Formulation. (2023). ResearchGate. Retrieved from [Link]

  • Venlafaxine Hydrochloride Extended-Release Capsules. (2012). USP-NF. Retrieved from [Link]

  • RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms. (2009). National Institutes of Health. Retrieved from [Link]

  • A Review on Analytical Method for Determination of Venlafaxine HCl in Bulk and Pharmaceutical dosage form. (2020). ResearchGate. Retrieved from [Link]

  • Validation of stability indicating RP-HPLC method for the assay of venlafaxine in pharmaceutical dosage form. (n.d.). Scholars Research Library. Retrieved from [Link]

  • VENLAFAXINE HYDROCHLORIDE. (2014). Pharmeuropa. Retrieved from [Link]

  • Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. (2016). Semantic Scholar. Retrieved from [Link]

  • An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. (2011). ACS Publications. Retrieved from [Link]

  • Review on Analytical Profile of Venlafaxine HCl. (2020). Acta Scientific. Retrieved from [Link]

  • Review on Venlafaxine Hydrochloridemechanism of Action, Therapeutic indications and Overview on analytical method for Venlafaxi. (2022). IJCRT.org. Retrieved from [Link]

  • Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. (2023). National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Venlafaxine Impurity E Retention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting advice and foundational knowledge for researchers, scientists, and drug development professionals working on the analysis of Venlafaxine and its impurities. Specifically, we will address the critical impact of mobile phase pH on the retention of Venlafaxine Impurity E.

Frequently Asked Questions (FAQs) & Common Issues

This section addresses the most common challenges encountered during the chromatographic analysis of Venlafaxine Impurity E, focusing on issues related to retention and peak shape.

Question 1: My Venlafaxine Impurity E peak has very little or no retention on my C18 column. How can I increase its retention time?

Answer: This is a classic symptom observed when analyzing basic compounds like Venlafaxine Impurity E in reverse-phase chromatography. The root cause is the analyte's charge state, which is dictated by the mobile phase pH relative to the analyte's pKa.

  • The "Why": Venlafaxine and its impurities are basic compounds containing amine functional groups. Venlafaxine has a reported pKa of approximately 9.5-10.09.[1] Venlafaxine Impurity E, also known as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, contains a tertiary amine and is also basic.[2][3][4] At a low or neutral pH (e.g., pH < 8), the amine group is protonated (positively charged). This ionized form is highly polar and has a low affinity for the non-polar C18 stationary phase, resulting in poor retention.[5][6]

  • Troubleshooting Steps:

    • Increase Mobile Phase pH: The most effective way to increase retention is to use a mobile phase pH that is approximately 2 units above the pKa of the impurity. At a high pH (e.g., pH 10-11), the amine group will be in its neutral, deprotonated state. This makes the molecule less polar and increases its interaction with the stationary phase, leading to significantly longer retention.[6][7]

    • Verify Column Stability: Crucially, ensure your column is rated for high pH use. Traditional silica-based C18 columns can degrade rapidly at a pH above 8. Use a hybrid-silica or other pH-stable column for this approach.

    • Decrease Organic Solvent Strength: If you are already at a suitable pH, you can increase retention by reducing the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.

Question 2: I'm seeing significant peak tailing for Venlafaxine Impurity E. What is causing this and how do I fix it?

Answer: Peak tailing for basic compounds is typically caused by secondary interactions with the stationary phase or operating at a pH close to the analyte's pKa.

  • The "Why":

    • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can be deprotonated and negatively charged at mid-range pH values (pH > 4). These negative sites can interact strongly with the positively charged form of your basic analyte, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailing peak.[8]

    • Operating Near the pKa: When the mobile phase pH is close to the analyte's pKa, both the ionized and neutral forms of the impurity exist in equilibrium. This dual-state existence during chromatography can lead to broad and tailing peaks. For robust methods, it's recommended to work at a pH at least 2 units away from the analyte's pKa.[9][10]

  • Troubleshooting Steps:

    • Work at Low pH: One of the most common strategies is to lower the mobile phase pH to around 2.5-3.5. At this low pH, the impurity is fully protonated (ionized), but the residual silanol groups are also protonated (neutral). This "silanol masking" prevents the unwanted ionic interactions, leading to sharper, more symmetrical peaks.[11][12] While this will result in lower retention, it often provides excellent peak shape.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer accessible silanol groups, which minimizes tailing issues.

    • Operate at High pH (with a stable column): As mentioned in the first question, working at a high pH (e.g., 10-11) will neutralize the analyte, preventing interactions with any charged silanols and improving peak shape.[7]

Question 3: My retention times for Venlafaxine Impurity E are shifting between injections or between different days. Why is this happening?

Answer: Unstable retention times for an ionizable compound like Venlafaxine Impurity E almost always point to poor pH control of the mobile phase.

  • The "Why": The retention of ionizable compounds is highly sensitive to small changes in pH, especially when operating near the pKa.[5] If your mobile phase is unbuffered or poorly buffered, its pH can be easily altered by atmospheric CO2 absorption (which makes it more acidic) or by slight inconsistencies in preparation. This small pH shift can cause a significant change in the analyte's ionization state, leading directly to retention time variability.

  • Troubleshooting Steps:

    • Use a Buffer: Always use a buffer to control the mobile phase pH. The buffer's pKa should be within +/- 1 pH unit of your target mobile phase pH for effective buffering capacity.[9]

    • Select an Appropriate Buffer: For low pH work (e.g., pH 3), phosphate or formate buffers are common choices.[11][13] For high pH work (e.g., pH 10), ammonium carbonate or ammonium bicarbonate can be effective.[14]

    • Check Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient.[9][15] Too low a concentration provides inadequate buffering, while too high a concentration risks precipitation when mixed with organic solvent.

    • Prepare Mobile Phase Freshly: Always prepare your aqueous mobile phase fresh daily to prevent pH shifts from absorbed CO2 and to avoid microbial growth.

Systematic Troubleshooting Guide for Retention Issues

This guide provides a logical workflow for diagnosing and solving retention problems with Venlafaxine Impurity E.

Visual Workflow: Troubleshooting Retention

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Optimization Strategy Start Problem: Poor or Unstable Retention of Impurity E CheckpH Is Mobile Phase pH Controlled with a Buffer? Start->CheckpH CheckColumn Is the Column Type Appropriate for the pH? CheckpH->CheckColumn Yes AddBuffer Action: Prepare Fresh Mobile Phase with 10-25mM Buffer CheckpH->AddBuffer No SelectColumn Action: Use Standard C18 for pH 2-8. Use pH-Stable Column for pH > 8. CheckColumn->SelectColumn No ScoutpH Perform pH Scouting Study (See Protocol Below) CheckColumn->ScoutpH Yes AddBuffer->CheckpH SelectColumn->CheckColumn LowpH Strategy 1: Low pH (2.5-3.5) - Ensures full ionization - Good peak shape - Lower retention ScoutpH->LowpH HighpH Strategy 2: High pH (10-11) - Ensures neutral state - Good peak shape - Higher retention ScoutpH->HighpH Result Optimized Retention & Peak Shape LowpH->Result HighpH->Result G cluster_0 Preparation cluster_1 Analysis Sequence cluster_2 Data Evaluation A Prepare Stock & Working Standards C Equilibrate Column with pH 3 Mobile Phase A->C B Prepare Aqueous Buffers (pH 3, 7, 10.5) B->C D Inject Standard (3x Replicates) C->D E Wash & Equilibrate Column with pH 7 Mobile Phase D->E F Inject Standard (3x Replicates) E->F G Wash & Equilibrate Column with pH 10.5 Mobile Phase F->G H Inject Standard (3x Replicates) G->H I Compare Retention Times, Peak Shapes, & Resolution Across all pH values H->I J Select Optimal pH for Method Robustness I->J

Sources

Technical Support Center: Strategies to Enhance Sensitivity for Trace-Level Impurity Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Trace-Level Impurity Detection. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for enhancing the sensitivity of their analytical methods. The presence of impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of pharmaceutical products.[1] Therefore, robust and sensitive analytical methods are crucial for their detection and quantification.

This guide is structured to address common challenges and frequently asked questions in a direct Q&A format, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Section 1: Fundamental Concepts & FAQs

This section addresses foundational questions related to sensitivity in trace analysis.

Q1: What is analytical sensitivity and how is it typically measured in chromatography?

A1: Analytical sensitivity refers to the ability of an analytical method to detect and reliably measure small concentrations or amounts of an analyte. In chromatography, it is commonly evaluated by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero (the background noise).[2] It is often estimated based on the signal-to-noise ratio (S/N), which compares the height of the analyte peak to the baseline noise.[2][3] A widely accepted criterion for the LOD is a S/N ratio of 3:1.[2][4]

The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. A typical S/N ratio for LOQ is 10:1.[4][5]

The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures, including the determination of LOD and LOQ.[4]

Q2: What are the primary sources of impurities in pharmaceutical products?

A2: Impurities in drug substances and products can originate from various sources throughout the manufacturing process and shelf life.[1][6] According to ICH guidelines, these can be broadly classified as:

  • Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates, reagents, catalysts) or drug-related (e.g., degradation products).[7][8]

  • Inorganic Impurities: These may result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and other residual metals.[7][8]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis of the drug substance or in the manufacturing of the drug product.[7]

Understanding the potential sources of impurities is a critical first step in developing a targeted and sensitive analytical method for their detection.

Q3: What are the ICH thresholds for reporting, identifying, and qualifying impurities?

A3: The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for the control of impurities in new drug substances and new drug products, respectively.[9] These thresholds are based on the maximum daily dose of the drug and dictate the actions required for an impurity at a given level.

ThresholdGeneral Requirement (for Maximum Daily Dose ≤ 2 g/day )Rationale
Reporting ≥ 0.05%All impurities at or above this level must be reported in regulatory submissions.[9]
Identification > 0.10% or 1.0 mg per day intake (whichever is lower)Impurities exceeding this threshold must be structurally identified.[9][10]
Qualification > 0.15% or 1.0 mg per day intake (whichever is lower)Impurities above this level must be qualified through toxicological studies to ensure their safety.[9]

Note: These are general thresholds and can vary based on the maximum daily dose.

Section 2: Troubleshooting Guide for Low Sensitivity

This section provides a systematic approach to troubleshooting common issues related to poor sensitivity in your analytical methods.

My impurity peak is too small or not detectable. What should I check first?

When faced with low or no signal for a trace impurity, a logical, step-by-step troubleshooting process is essential. The following flowchart outlines a decision-making workflow to identify and resolve the root cause.

Troubleshooting_Workflow start Low/No Impurity Signal Detected check_sn Is there a discernible peak with low S/N? start->check_sn increase_signal Focus on Increasing Signal check_sn->increase_signal Yes no_peak No Peak Visible check_sn->no_peak No sub_increase_signal Increase Analyte Concentration - Pre-concentrate sample - Increase injection volume increase_signal->sub_increase_signal sub_optimize_detector Optimize Detector Response - Select optimal wavelength (UV) - Optimize ionization (MS) increase_signal->sub_optimize_detector reduce_noise Focus on Reducing Noise check_sample_prep Verify Sample Preparation no_peak->check_sample_prep check_instrument Check Instrument Performance no_peak->check_instrument sub_check_sample Analyte Stability & Recovery - Assess degradation - Evaluate extraction efficiency check_sample_prep->sub_check_sample sub_check_system System Suitability & Method - Inject a known standard - Verify chromatographic conditions - Check for leaks or blockages check_instrument->sub_check_system sub_increase_signal->reduce_noise sub_optimize_detector->reduce_noise sub_reduce_noise Improve Baseline Quality - Use high-purity solvents - Increase detector time constant - Check for system contamination sub_check_sample->sub_check_system

Caption: Troubleshooting workflow for low or no impurity signal.

Q4: How can I improve the signal-to-noise ratio (S/N) in my HPLC method?

A4: Improving the S/N ratio is a fundamental strategy for enhancing sensitivity and can be approached by either increasing the signal intensity or decreasing the baseline noise.[11]

Strategies to Increase Signal Intensity:

  • Optimize Detector Wavelength (UV/DAD): Ensure the detection wavelength is set at the absorbance maximum (λmax) of the impurity. If the λmax is unknown, a diode array detector (DAD) can be used to acquire the full UV spectrum.[1]

  • Increase Injection Volume: Injecting a larger volume of the sample can increase the mass of the impurity on the column, leading to a larger peak. However, be cautious of potential peak distortion and column overload.

  • Sample Pre-concentration: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to concentrate the impurity in the sample before injection.[12][13]

  • Decrease Column Internal Diameter (ID): Reducing the column ID (e.g., from 4.6 mm to 2.1 mm) results in less sample dilution on the column, leading to taller and narrower peaks, thus increasing sensitivity.[2][14][15] Remember to adjust the flow rate accordingly.[14]

  • Increase Column Efficiency: Using columns packed with smaller particles (e.g., sub-2 µm) or superficially porous particles (core-shell) leads to sharper peaks and increased sensitivity.[2]

Strategies to Decrease Baseline Noise:

  • Use High-Purity Solvents and Reagents: Impurities in the mobile phase can contribute to high background noise. Always use HPLC- or MS-grade solvents.[12]

  • Optimize Detector Time Constant (Filter Setting): Increasing the detector's time constant can effectively filter out high-frequency noise.[14] However, an excessively large time constant can lead to peak broadening and reduced peak height. A good starting point is to set the time constant to about one-tenth of the peak width of the narrowest peak of interest.[14]

  • Ensure Proper Mobile Phase Mixing and Degassing: Inadequate mixing or outgassing of the mobile phase can cause baseline fluctuations.

  • Maintain a Clean System: Contamination in the HPLC system, including the column, can lead to a noisy baseline. Regular system flushing and proper sample filtration are crucial.[12]

Q5: My sample matrix is complex, and I suspect matrix effects are suppressing my impurity signal. What can I do?

A5: Matrix effects, where components of the sample other than the analyte interfere with the analytical measurement, are a common challenge in trace analysis.[16] Here are several strategies to mitigate matrix effects:

  • Improve Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering the target impurity.

    • Solid-Phase Extraction (SPE): This is a powerful technique for sample cleanup and concentration. By choosing the appropriate sorbent and elution solvents, you can effectively separate the impurity from the matrix.

    • Liquid-Liquid Extraction (LLE): This classic technique can be used to partition the impurity into a solvent that is immiscible with the sample matrix.

  • Optimize Chromatographic Separation:

    • Method Development: Adjust the mobile phase composition, gradient profile, or stationary phase to achieve better resolution between the impurity and interfering peaks.

    • Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex matrices, 2D-LC can provide a significant increase in peak capacity and resolving power.

  • Use a More Selective Detector:

    • Mass Spectrometry (MS): MS detectors, especially tandem MS (MS/MS), offer high selectivity by monitoring specific mass-to-charge (m/z) transitions of the impurity.[17] This can effectively eliminate interference from co-eluting matrix components that do not produce the same mass transitions.[17]

    • Charged Aerosol Detection (CAD): CAD is a mass-sensitive detector that can be more uniform in response compared to UV for compounds lacking a chromophore, and it can be less susceptible to certain types of matrix interference.[5]

Section 3: Advanced Strategies and Methodologies

For challenging trace-level analyses, advanced techniques may be necessary to achieve the required sensitivity.

Q6: When should I consider using Mass Spectrometry (MS) instead of a UV detector for impurity analysis?

A6: While UV detectors are robust and widely used, MS offers significant advantages in certain situations, particularly for trace-level impurity analysis.[16]

ScenarioRecommendation and Rationale
Impurity lacks a UV chromophore Use MS. MS can detect compounds that do not absorb UV light, providing a significant advantage in these cases.[18]
Need for higher sensitivity and selectivity Use MS or MS/MS. MS provides greater sensitivity and selectivity compared to techniques like HPLC-UV, allowing for the detection of trace impurities and reducing interferences.[17] Tandem MS (MS/MS) further enhances selectivity by monitoring specific fragment ions.
Co-eluting peaks Use MS. MS can distinguish between co-eluting compounds based on their different mass-to-charge ratios, even if they are not chromatographically resolved.[18]
Need for structural information Use High-Resolution MS (HRMS) or MS/MS. These techniques can provide information about the elemental composition and structure of an unknown impurity, which is crucial for identification.[17]
High concentration of the main component Use MS with a diverter valve. To avoid contaminating the MS source with a high concentration of the active pharmaceutical ingredient (API), a diverter valve can be used to direct the flow to waste during the elution of the main peak.[18]
Experimental Protocol: Optimizing MS Detection for a Trace Impurity

This protocol outlines a general approach for transitioning from a UV-based method to a more sensitive MS-based method for a known impurity.

  • Initial Infusion and Tuning:

    • Prepare a standard solution of the impurity at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Directly infuse the solution into the mass spectrometer using a syringe pump.

    • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) in both positive and negative ion modes to maximize the signal intensity of the parent ion ([M+H]⁺ or [M-H]⁻).[19]

  • LC-MS Method Development:

    • Connect the HPLC system to the MS detector.

    • Inject the impurity standard and acquire data in full scan mode to confirm the retention time and identify the parent ion.

    • If co-eluting peaks or a complex matrix is expected, develop a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for enhanced selectivity and sensitivity.

      • For MRM: Fragment the parent ion in the collision cell and identify a stable, high-intensity product ion. Optimize the collision energy to maximize the product ion signal.

  • Method Validation:

    • Once the LC-MS method is optimized, perform a validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision, LOD, and LOQ.

Q7: What are some cutting-edge sample preparation techniques for enhancing sensitivity?

A7: Modern sample preparation has moved towards miniaturization and automation to improve efficiency and reduce solvent consumption.

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed into a gas chromatograph (GC) or eluted with a solvent for liquid chromatography (LC) analysis.

  • Stir Bar Sorptive Extraction (SBSE): Similar to SPME, but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS), allowing for a higher concentration of the analyte.

  • Automated Online SPE-LC: This approach integrates sample cleanup and concentration directly with the LC analysis, reducing manual labor and potential for error.[13] The sample is loaded onto a small SPE cartridge, washed, and then the retained analytes are eluted directly onto the analytical column.

Workflow for Automated Online SPE-LC

SPE_LC_Workflow sample Sample Injection load Load onto SPE Cartridge sample->load wash Wash (Remove Matrix) load->wash elute Elute to Analytical Column wash->elute separate Chromatographic Separation elute->separate detect Detection (MS/UV) separate->detect

Caption: Automated online SPE-LC workflow for sample cleanup and concentration.

Section 4: References

  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (2025, August 22). LinkedIn. Retrieved from [Link]

  • High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Shimadzu. Retrieved from [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. (2022, October 1). LCGC International. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). (2006, June 6). International Council for Harmonisation. Retrieved from [Link]

  • Factors that affect sensitivity in HPLC. (2025, June 28). MicroSolv. Retrieved from [Link]

  • Enhancing Signal-to-Noise. (2010, March 1). LCGC International. Retrieved from [Link]

  • SAMPLE PREPARATION TECHNIQUES IN TRACE ELEMENT ANALYSIS BY X-RAY EMISSION SPECTROSCOPY. INIS-IAEA. Retrieved from [Link]

  • Agilent ICP-MS Interactive Troubleshooting tool for Low sensitivity. Agilent. Retrieved from [Link]

  • Sample Preparation Techniques for the Determination of Trace Residues and Contaminants in Foods. ResearchGate. Retrieved from [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. Retrieved from [Link]

  • ICH Q3B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). Retrieved from [Link]

  • Tips to Boost Your Trace Analysis Skills. (2019, February 6). LCGC International. Retrieved from [Link]

  • USP Signal-to-Noise Ratios: Standards and Challenges in Chromatography. (2024, December 4). Chromatography Today. Retrieved from [Link]

  • Signal-to-Noise Ratio. Shimadzu. Retrieved from [Link]

  • Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. (2023, February 20). PubMed Central. Retrieved from [Link]

  • Understanding Impurity Analysis. Cormica. Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Labmate Online. Retrieved from [Link]

  • How to reduce matrix effect for HPLC-UV analysis?. ResearchGate. Retrieved from [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. ResearchGate. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation. Retrieved from [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019, January 23). Analytical Chemistry. Retrieved from [Link]

  • Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. MDPI. Retrieved from [Link]

  • Trace Level Impurities in Pharmaceuticals. Separation Science. Retrieved from [Link]

  • Impurity Identification & Characterization. EAG Laboratories. Retrieved from [Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent. Retrieved from [Link]

  • Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. Chromatography Today. Retrieved from [Link]

  • Minimizing Contamination During Sample Preparation For Trace Analysis. (2020, February 13). ELGA LabWater. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Development and optimization of an LC-MS method for the separation of nitrosamine impurities. ResearchGate. Retrieved from [Link]

  • Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. Agilent. Retrieved from [Link]

Sources

Technical Support Center: Resolving Matrix Effects in Bioanalytical Methods for Venlafaxine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of venlafaxine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative bioanalytical methods. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The guidance provided is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your data.

Introduction to Matrix Effects in Venlafaxine Bioanalysis

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor. Accurate quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[1][2] However, like many bioanalytical methods, those for venlafaxine are susceptible to matrix effects.

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[3][4][5][6] This phenomenon can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[3][7][8] Common sources of matrix effects in biological samples like plasma, serum, and urine include endogenous phospholipids, salts, proteins, and metabolites.[3][9]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[3][4][10][11][12] This guide will provide practical strategies to identify, troubleshoot, and mitigate these effects in your venlafaxine assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of matrix effects in my venlafaxine LC-MS/MS data?

A1: The most common indicators of matrix effects include:

  • Poor precision and accuracy: Inconsistent results for quality control (QC) samples, especially at the lower limit of quantification (LLOQ).[3]

  • Non-linear calibration curves: Deviation from linearity, particularly at lower concentrations.

  • Inconsistent analyte/internal standard (IS) area ratios: Significant variability in the peak area of your internal standard across different samples.

  • Peak shape distortion: Tailing or fronting of chromatographic peaks for venlafaxine or ODV.

  • "Ghost peaks" or elevated baseline: The appearance of interfering peaks at or near the retention time of your analytes in blank matrix samples.[3]

Q2: Why is O-desmethylvenlafaxine also important to monitor for matrix effects?

A2: O-desmethylvenlafaxine (ODV) is the major active metabolite of venlafaxine and has a similar potency to the parent drug.[2][13] Therefore, its accurate quantification is equally important for understanding the overall pharmacological effect. ODV has slightly different physicochemical properties than venlafaxine, which can lead to different chromatographic behavior and susceptibility to matrix interferences. A robust bioanalytical method must demonstrate the absence of significant matrix effects for both the parent drug and its active metabolites.

Q3: What are the primary causes of matrix effects in plasma or serum samples when analyzing venlafaxine?

A3: In plasma and serum, the primary culprits for matrix effects are phospholipids from cell membranes.[3][9] These molecules can co-extract with venlafaxine and ODV and often elute in the same chromatographic region, leading to ion suppression in the mass spectrometer source. Other endogenous components like salts, fatty acids, and amino acids can also contribute to matrix effects.

Q4: Can I just use a protein precipitation method for sample preparation?

A4: While protein precipitation (PPT) is a simple and fast sample preparation technique, it is often insufficient for removing phospholipids and other matrix components that can interfere with venlafaxine analysis.[14][15][16] This can lead to significant matrix effects, reduced column lifetime, and contamination of the mass spectrometer.[9] More rigorous sample preparation techniques are often necessary to achieve the required level of cleanliness for a robust and reliable assay.

Troubleshooting Guides

Problem 1: Inconsistent Peak Areas and Poor Reproducibility

Q: My quality control samples are showing high variability (>15% CV), and the peak areas for both venlafaxine and my internal standard are inconsistent across the batch. What could be the cause and how do I fix it?

A: This is a classic sign of variable matrix effects between different samples. The issue likely stems from inadequate sample cleanup, leading to varying levels of ion suppression or enhancement.

Underlying Cause: The primary reason for this variability is often the presence of endogenous matrix components, particularly phospholipids, that co-elute with your analytes of interest.[3] Different patient or animal samples can have varying levels of these interfering substances, leading to inconsistent ionization efficiency.

Troubleshooting Workflow:

A Problem: Inconsistent Peak Areas (High %CV in QCs) B Step 1: Evaluate Sample Preparation Is it sufficient? A->B C Step 2: Compare Extraction Techniques (PPT vs. LLE vs. SPE) B->C If PPT is used F Step 5: Assess Chromatographic Separation Are analytes co-eluting with interferences? B->F If sample prep is optimized D Step 3: Optimize SPE Protocol (Sorbent, Wash, Elution) C->D If SPE is chosen E Step 4: Consider Phospholipid Removal (PLR) Specialized plates/cartridges D->E If phospholipids are suspected H Solution: Robust Method with Minimal Matrix Effects E->H G Step 6: Modify Gradient/Mobile Phase Increase separation from matrix components F->G G->H

Caption: Troubleshooting inconsistent peak areas.

Step-by-Step Protocol for Improving Sample Preparation:

  • Evaluate Different Extraction Techniques: Compare your current method with more selective techniques. A summary of common techniques is provided in the table below.

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Fast, simple, inexpensive.Inefficient at removing phospholipids and other interferences.[14][15]
Liquid-Liquid Extraction (LLE) Good for removing salts and some polar interferences.Can be labor-intensive, may not effectively remove all phospholipids.[8][14]
Solid-Phase Extraction (SPE) Highly selective, provides cleaner extracts.[8][14][17]Requires method development, can be more expensive.
Phospholipid Removal (PLR) Plates Specifically targets and removes phospholipids.[15][16]May not remove other types of interferences.
  • Optimize Solid-Phase Extraction (SPE): If using SPE, systematically optimize the following steps:

    • Sorbent Selection: For venlafaxine and ODV, which are basic compounds, a cation-exchange or a mixed-mode (e.g., reversed-phase and cation-exchange) sorbent is often effective.

    • Wash Steps: Use a series of wash steps with different solvents to remove interferences. For example, a wash with a low percentage of organic solvent can remove polar interferences, while a wash with a higher percentage of organic solvent can remove some non-polar interferences without eluting the analytes.

    • Elution: Use an elution solvent that is strong enough to fully recover your analytes but selective enough to leave other interferences behind. Often, a small amount of a volatile acid or base (e.g., formic acid or ammonium hydroxide) in the elution solvent can improve recovery.

  • Implement Phospholipid Removal (PLR): Consider using specialized PLR plates or cartridges. These products are designed to selectively remove phospholipids while allowing your analytes to pass through.[15][16]

Problem 2: Ion Suppression at the Lower Limit of Quantification (LLOQ)

Q: My assay is linear and reproducible at higher concentrations, but I'm seeing significant ion suppression and poor accuracy at the LLOQ. How can I improve the sensitivity of my method?

A: This indicates that the matrix effect is concentration-dependent and is most pronounced when the analyte signal is low. The goal is to either reduce the amount of interfering matrix components or to better separate them from your analytes.

Underlying Cause: At low analyte concentrations, the ratio of interfering matrix components to the analyte is high. This leads to a more significant competition for ionization in the mass spectrometer source, resulting in ion suppression.

Troubleshooting Workflow:

A Problem: Ion Suppression at LLOQ B Step 1: Enhance Chromatographic Resolution Can you separate the analyte from the 'matrix band'? A->B C Step 2: Modify LC Gradient Slower gradient for better separation B->C F Step 5: Reduce Sample Injection Volume Decreases the amount of matrix introduced B->F If chromatography is optimized D Step 3: Change Column Chemistry (e.g., C18, Phenyl-Hexyl, Cyano) C->D E Step 4: Evaluate Mobile Phase Additives (e.g., Ammonium formate, Ammonium acetate) D->E H Solution: Improved LLOQ Performance E->H G Step 6: Dilute the Sample Reduces the concentration of matrix components F->G G->H

Caption: Addressing ion suppression at the LLOQ.

Step-by-Step Protocol for Chromatographic Optimization:

  • Modify the Chromatographic Gradient:

    • Start with a lower initial percentage of organic solvent to retain and focus the analytes at the head of the column.

    • Use a shallower (slower) gradient to increase the separation between venlafaxine, ODV, and any co-eluting matrix components.

  • Experiment with Different Column Chemistries:

    • If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a cyano phase. These can offer different selectivities for both the analytes and the matrix interferences.

  • Optimize Mobile Phase Composition:

    • The choice of mobile phase additives can influence ionization efficiency. Compare ammonium formate and ammonium acetate at different concentrations to see which provides the best signal-to-noise ratio for your analytes.

  • Reduce Injection Volume and/or Dilute the Sample:

    • Injecting a smaller volume of the sample extract can reduce the total amount of matrix components entering the mass spectrometer.[7][18]

    • Diluting the sample extract can also be an effective strategy, as it lowers the concentration of interfering substances.[19][18] However, ensure that your assay has sufficient sensitivity to still detect the LLOQ after dilution.

Problem 3: My Method Validation Fails the Matrix Effect Assessment

Q: I've performed a post-extraction spike experiment to assess the matrix effect as per FDA/EMA guidelines, and the results are outside the acceptance criteria (e.g., accuracy is not within ±15% of nominal for different matrix lots). What is the best way to compensate for this?

A: When significant and variable matrix effects cannot be eliminated through sample preparation or chromatography, the most effective way to compensate is by using a stable isotope-labeled internal standard (SIL-IS).

Underlying Cause: The variability in matrix effects across different sources (e.g., plasma from different individuals) demonstrates that a single set of calibration standards prepared in a pooled matrix may not accurately reflect the behavior of the analyte in all study samples.[4]

The Gold Standard Solution: Stable Isotope-Labeled Internal Standards

A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte.[7][8][20] This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[8][20] As a result, the ratio of the analyte peak area to the SIL-IS peak area remains constant, even in the presence of matrix effects, leading to more accurate and precise quantification.[8]

Available SIL-IS for Venlafaxine and ODV:

  • Venlafaxine-d6

  • O-desmethylvenlafaxine-d6

Experimental Protocol for Matrix Effect Assessment (as per FDA/ICH M10 Guidance):

This experiment is crucial for validating your method and should be performed using at least six different lots of the biological matrix.[4]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spike): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-Spike): Analyte and IS are spiked into the matrix before the extraction process.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • This is the most important parameter when using a SIL-IS.

    • IS-Normalized MF = (Analyte/IS peak area ratio in Set B) / (Analyte/IS peak area ratio in Set A)

    • The coefficient of variation (%CV) of the IS-normalized matrix factors across the different lots of matrix should not be greater than 15%.

By implementing these troubleshooting strategies and adhering to regulatory guidelines, you can develop a robust and reliable bioanalytical method for venlafaxine and ODV that is free from the confounding influence of matrix effects.

References

  • Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(1). Available at: [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. LCGC North America, 21(11). Available at: [Link]

  • Patel, D. N., et al. (2012). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 344-353. Available at: [Link]

  • Jolliff, H. A., et al. (2024). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Therapeutic Drug Monitoring, 46(4), 485-493. Available at: [Link]

  • Sultana, N., Arayne, M. S., & Naveed, S. (2010). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of the Chemical Society of Pakistan, 32(4), 493-499. Available at: [Link]

  • University of Tartu. (2016). Reducing matrix effect. YouTube. Available at: [Link]

  • Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites determinations in Different Matrices. ResearchGate. Available at: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques, 14(4). Available at: [Link]

  • Faria, J., et al. (2019). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Journal of Pharmaceutical and Biomedical Analysis, 174, 526-534. Available at: [Link]

  • Singhvi, I., & Goyal, A. (2010). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Journal of Pharmacy and Bioallied Sciences, 2(1), 22-26. Available at: [Link]

  • Ray, A. D., et al. (2012). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 4(1), 59-68. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected version). Available at: [Link]

  • Wróblewska, K., & Petruczynik, A. (2019). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 53(4), 909-922. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Weng, N., & Halls, T. D. J. (2006). Matrix effects: Causes and solutions. In Handbook of LC-MS Bioanalysis (pp. 273-286). John Wiley & Sons, Inc. Available at: [Link]

  • Bar-Sela, G., et al. (2017). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Journal of AOAC International, 100(1), 4-10. Available at: [Link]

  • Alturas Analytics, Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]

  • Liu, Y., et al. (2020). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. Drug Design, Development and Therapy, 14, 2733-2742. Available at: [Link]

  • Zheng, N., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 145-151. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]

  • Ray, A. D., et al. (2012). Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. ResearchGate. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Bioanalysis, 15(20), 1269-1283. Available at: [Link]

  • Yaroshenko, D. V., & Kartsova, L. A. (2014). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Journal of Analytical Chemistry, 69(4), 311-321. Available at: [Link]

  • Pereira, S., et al. (2022). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 12(11), 1043. Available at: [Link]

  • International Council for Harmonisation. (2019). ICH M10 on bioanalytical method validation. Available at: [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • Wróblewska, K., & Petruczynik, A. (2019). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 21(3), 65-74. Available at: [Link]

  • Patteet, L., et al. (2014). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. Therapeutic Drug Monitoring, 36(3), 368-375. Available at: [Link]

Sources

Technical Support Center: Stability-Indicating HPLC Methods for Venlafaxine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stability-indicating HPLC methods for venlafaxine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions related to the development and implementation of these critical analytical methods. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your work.

Troubleshooting Guide: Common Challenges in Venlafaxine HPLC Analysis

This section addresses specific, common problems encountered during the analysis of venlafaxine and its degradation products using stability-indicating HPLC methods.

Question 1: Why am I observing poor peak shape (tailing or fronting) for the venlafaxine peak?

Answer:

Poor peak shape for venlafaxine is a frequent issue that can compromise the accuracy and precision of your method. The cause is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Causality: Venlafaxine is a basic compound with a pKa of approximately 9.4. At typical reversed-phase HPLC pH ranges (pH 2-7), it is protonated and carries a positive charge. This charged amine group can interact with residual, acidic silanol groups on the surface of silica-based C18 columns. This interaction, known as silanol interaction, is a common cause of peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low, typically between 2.5 and 3.5. At this pH, most silanol groups on the column are protonated and less likely to interact with the protonated venlafaxine. A buffer, such as phosphate or formate, should be used to maintain a consistent pH.

    • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the free silanol groups are chemically bonded with a small silylating agent. If you are not already, switch to a high-quality, end-capped C18 or C8 column.

    • Addition of a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites on the column, thereby reducing their interaction with venlafaxine. However, be aware that TEA can shorten column lifetime.

    • Lower Analyte Concentration: Overloading the column with the sample can lead to peak distortion. Try injecting a lower concentration of your sample to see if the peak shape improves.

  • Experimental Protocol: Mobile Phase Optimization for Improved Peak Shape

    • Prepare a stock solution of venlafaxine in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of mobile phases with a consistent organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., 25 mM potassium phosphate) adjusted to different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0).

    • Equilibrate your C18 column with the first mobile phase (pH 2.5) for at least 30 minutes.

    • Inject the venlafaxine standard and record the chromatogram.

    • Repeat steps 3 and 4 for each of the other mobile phases.

    • Analyze the peak shape for each chromatogram, paying attention to the tailing factor. The optimal pH should yield a symmetric peak with a tailing factor close to 1.0.

Question 2: I am struggling to achieve adequate resolution between venlafaxine and its known degradation products, particularly O-desmethylvenlafaxine (ODV). What should I do?

Answer:

Achieving sufficient resolution between venlafaxine and its primary metabolite and degradant, O-desmethylvenlafaxine (ODV), is a critical requirement for a stability-indicating method. Their structural similarity can make separation challenging.

  • Causality: The resolution between two peaks in chromatography is influenced by the column's efficiency, the selectivity of the mobile and stationary phases, and the retention factor. For structurally similar compounds like venlafaxine and ODV, optimizing the selectivity is often the most effective approach.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the selectivity of the separation.

      • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the resolution between closely eluting peaks.

    • Column Chemistry:

      • Phenyl-Hexyl Columns: Consider using a column with a different stationary phase, such as a phenyl-hexyl column. The pi-pi interactions offered by the phenyl rings can provide alternative selectivity for aromatic compounds like venlafaxine and its degradants.

      • Particle Size: Employing a column with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) will increase column efficiency and can lead to better resolution.

    • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect resolution. Experiment with temperatures in the range of 25-40°C.

  • Data Presentation: Comparison of HPLC Conditions for Venlafaxine and ODV Separation

ParameterCondition ACondition BCondition C
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)Acetonitrile:Phosphate Buffer (pH 3.0)Methanol:Formate Buffer (pH 3.2)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Temperature 30°C35°C30°C
Resolution (Venlafaxine/ODV) 1.82.52.2
Question 3: My baseline is noisy, which is affecting the limit of quantitation (LOQ) for the degradation products. How can I reduce the baseline noise?

Answer:

A noisy baseline can be detrimental to the sensitivity of your method, making it difficult to accurately quantify low levels of impurities. The source of the noise can be electronic, chemical, or mechanical.

  • Causality: Baseline noise can originate from the detector, the mobile phase, or the pump. In the context of stability-indicating methods, it is often due to impurities in the mobile phase or a contaminated detector flow cell.

  • Troubleshooting Steps:

    • Mobile Phase Preparation:

      • Use high-purity HPLC-grade solvents and reagents.

      • Degas the mobile phase thoroughly before use to prevent the formation of air bubbles.

      • Filter all aqueous components of the mobile phase through a 0.22 µm filter.

    • System Cleanliness:

      • Flush the HPLC system, including the pump, injector, and detector, with a strong solvent (e.g., a mixture of isopropanol and water) to remove any contaminants.

      • Clean the detector flow cell according to the manufacturer's instructions.

    • Detector Settings:

      • Ensure the detector wavelength is appropriate for venlafaxine (typically around 225-230 nm).

      • Check the detector lamp's energy. An old or failing lamp can be a source of noise.

  • Visualization: Troubleshooting Workflow for Baseline Noise

    G Start Noisy Baseline Detected Check_Mobile_Phase Check Mobile Phase (Purity, Degassing, Filtration) Start->Check_Mobile_Phase Flush_System Flush HPLC System Check_Mobile_Phase->Flush_System Noise Persists Problem_Solved Problem Solved Check_Mobile_Phase->Problem_Solved Noise Resolved Check_Detector Check Detector (Lamp, Wavelength, Flow Cell) Flush_System->Check_Detector Noise Persists Flush_System->Problem_Solved Noise Resolved Check_Detector->Problem_Solved Noise Resolved

    Caption: A logical workflow for diagnosing and resolving baseline noise in an HPLC system.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles and practices of developing stability-indicating HPLC methods for venlafaxine.

Question 4: What are the key considerations when designing a forced degradation study for venlafaxine?

Answer:

A forced degradation study is essential for developing a stability-indicating method. The goal is to generate potential degradation products and demonstrate that the analytical method can separate them from the parent drug and from each other.

  • Key Considerations:

    • Stress Conditions: Venlafaxine should be subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2). These typically include:

      • Acid Hydrolysis: e.g., 0.1 M HCl at 60-80°C.

      • Base Hydrolysis: e.g., 0.1 M NaOH at 60-80°C. Venlafaxine is known to be labile to basic conditions.

      • Oxidation: e.g., 3-30% H₂O₂ at room temperature.

      • Thermal Stress: e.g., solid drug substance at elevated temperatures (e.g., 105°C).

      • Photolytic Stress: Exposure to light, as described in ICH guideline Q1B.

    • Extent of Degradation: The goal is to achieve a relevant amount of degradation, typically 5-20%, to ensure that the major degradation products are formed without completely degrading the parent compound.

    • Peak Purity Analysis: A photodiode array (PDA) detector is highly recommended to assess the peak purity of the venlafaxine peak in the stressed samples. This helps to confirm that the peak is not co-eluting with any degradation products.

  • Visualization: Forced Degradation Study Workflow

    G Start Venlafaxine Drug Substance/Product Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analyze Analyze by HPLC-PDA Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Assess Assess Peak Purity & Resolution Analyze->Assess Method_Validated Stability-Indicating Method Confirmed Assess->Method_Validated

    Caption: A flowchart outlining the key steps in a forced degradation study for venlafaxine.

Question 5: How do I choose the most appropriate column for a stability-indicating HPLC method for venlafaxine?

Answer:

The choice of column is a critical factor in the success of your method. Several factors should be considered to ensure a robust and reliable separation.

  • Selection Criteria:

    • Stationary Phase:

      • C18 (L1): This is the most common and a good starting point for venlafaxine analysis due to its hydrophobicity. Opt for a high-purity, end-capped C18 column to minimize silanol interactions.

      • C8 (L7): A C8 column is slightly less retentive than a C18 and can be a good alternative if retention times are too long on a C18.

      • Phenyl-Hexyl (L11): As mentioned earlier, this stationary phase can offer alternative selectivity due to pi-pi interactions, which can be beneficial for resolving venlafaxine from its aromatic degradation products.

    • Particle Size:

      • 5 µm: Traditional HPLC columns with 5 µm particles are robust and suitable for many applications.

      • 3.5 µm or Sub-2 µm: Smaller particle sizes provide higher efficiency and better resolution but require an HPLC or UHPLC system capable of handling the higher backpressures.

    • Column Dimensions:

      • Length: A 150 mm column is a good starting point. Shorter columns (50-100 mm) can be used for faster analysis if resolution is sufficient.

      • Internal Diameter: A 4.6 mm internal diameter is standard for analytical HPLC. Smaller internal diameters (e.g., 2.1 mm) can be used to conserve mobile phase but require a system optimized for low-dispersion.

Question 6: What are the expected degradation products of venlafaxine, and how can I confirm their identity?

Answer:

Knowing the potential degradation products of venlafaxine is crucial for developing a truly stability-indicating method.

  • Known Degradation Products: The most commonly reported degradation products of venlafaxine include:

    • O-desmethylvenlafaxine (ODV): Also the major active metabolite.

    • N-desmethylvenlafaxine (NDV)

    • N,O-didesmethylvenlafaxine (DODV)

    • Venlafaxine N-oxide

  • Confirmation of Identity:

    • Mass Spectrometry (MS): The most definitive way to identify degradation products is to use an HPLC system coupled with a mass spectrometer (LC-MS). By comparing the mass-to-charge ratio (m/z) of the unknown peaks with the theoretical masses of the expected degradation products, you can confirm their identity.

    • Reference Standards: If reference standards for the degradation products are available, you can confirm their identity by comparing their retention times and UV spectra with those of the unknown peaks in your chromatograms.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • USP Monograph for Venlafaxine Hydrochloride Extended-Release Capsules.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.

Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing Venlafaxine Impurity E from Other Process Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antidepressant manufacturing, the rigorous control of impurities in Active Pharmaceutical Ingredients (APIs) like Venlafaxine is paramount to ensure patient safety and therapeutic efficacy. This guide provides an in-depth technical comparison of analytical methodologies for distinguishing Venlafaxine Impurity E from other process-related impurities. As a Senior Application Scientist, my focus is to not only present protocols but to elucidate the scientific rationale behind the analytical choices, empowering you to develop robust and self-validating systems for impurity profiling.

The Criticality of Impurity Profiling in Venlafaxine

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes a complex synthesis process that can give rise to a variety of structurally similar impurities[1]. These impurities can originate from raw materials, intermediates, or degradation of the final product[1]. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities exceeding certain thresholds, as they can impact the drug's safety and stability[2].

Venlafaxine Impurity E, chemically known as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, is a notable process impurity that requires careful monitoring[][4]. Its unique cyclic ether structure, formed under specific reaction conditions, presents a distinct analytical challenge in separating it from the parent drug and other closely related impurities.

Structural Elucidation: A Comparative Look at Venlafaxine and Its Key Impurities

A fundamental understanding of the molecular architecture of Venlafaxine and its impurities is the bedrock of developing selective analytical methods. The subtle differences in their structures, as detailed in Table 1, dictate their physicochemical properties and, consequently, their chromatographic behavior and mass spectrometric fragmentation.

Table 1: Structures and Properties of Venlafaxine and Selected Process Impurities

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Venlafaxine C₁₇H₂₇NO₂277.40
Venlafaxine Impurity E C₁₇H₂₅NO₂275.39
Venlafaxine Related Compound A (N-Desmethylvenlafaxine) C₁₆H₂₅NO₂263.38
O-Desmethylvenlafaxine C₁₆H₂₅NO₂263.38
Venlafaxine N-Oxide C₁₇H₂₇NO₃293.40

Orthogonal Analytical Strategies: HPLC and LC-MS/MS

A multi-faceted approach, employing both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides the necessary orthogonality for unambiguous identification and quantification of Venlafaxine impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Profiling

Reverse-phase HPLC is the predominant technique for the separation of Venlafaxine and its related substances due to their polarity[5]. The choice of stationary phase, mobile phase composition, and gradient elution is critical for achieving the desired resolution between structurally similar compounds.

  • Column Selection: C8 and C18 columns are commonly employed. A C8 column, being less hydrophobic than a C18, may offer better peak shape and faster elution for the relatively polar Venlafaxine and its impurities[1]. The choice often depends on the specific impurity profile and the desired retention characteristics.

  • Mobile Phase pH: The pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds like Venlafaxine and its amino-containing impurities. A slightly acidic pH (e.g., pH 3.0-4.5) ensures the analytes are protonated, leading to consistent retention behavior on a reverse-phase column[6][7].

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure compared to methanol[8]. The ratio of the organic modifier to the aqueous buffer is optimized to achieve the necessary separation.

  • Detection Wavelength: Venlafaxine and its impurities exhibit UV absorbance maxima around 225-227 nm, making this a suitable wavelength for detection[5][8].

The following table summarizes various HPLC methods reported in the literature, highlighting their key parameters and suitability for impurity analysis.

Table 2: Comparison of Reported HPLC Methods for Venlafaxine Impurity Analysis

ParameterMethod 1[8]Method 2[5]Method 3 (USP)[6]
Column ODS C18 (250 x 4.6 mm, 5 µm)Purospher STAR end-capped (250 x 4.0 mm), 5µmL1 packing (C18), 4.6-mm × 25-cm; 5-µm
Mobile Phase Methanol: Ortho-phosphoric acid (90:10 v/v)A: 0.1% v/v Liquid ammonia in water (pH 8.5 with orthophosphoric acid)B: AcetonitrileAcetonitrile and Buffer (35:65) (Buffer: 1.4 g/L monobasic potassium phosphate, 5 mL/L triethylamine, pH 3.0 with phosphoric acid)
Elution IsocraticGradientIsocratic
Flow Rate Not specified1.0 mL/min1.0 mL/min
Detection 225 nm225 nm226 nm
Key Feature Simple isocratic methodGradient method for separating a wider range of impuritiesPharmacopeial method for related substances

The United States Pharmacopeia (USP) monograph for Venlafaxine Hydrochloride Extended-Release Capsules provides a validated HPLC method for the determination of related compounds, which serves as an authoritative reference[6].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Unambiguous Identification

When chromatographic co-elution occurs or when dealing with trace-level impurities, LC-MS/MS is an indispensable tool. The high selectivity of tandem mass spectrometry allows for the differentiation of isomers and the confirmation of impurity structures based on their unique fragmentation patterns.

The fragmentation of Venlafaxine and its impurities in the mass spectrometer is predictable and provides a structural fingerprint. Common fragmentation pathways involve the loss of the dimethylamine group, dehydration, and cleavage of the cyclohexyl ring.

  • Venlafaxine: A characteristic fragment ion at m/z 58, corresponding to the dimethylaminomethylidene cation [CH2=N(CH3)2]+, is often observed[9].

  • Venlafaxine Impurity E: The cyclic structure of Impurity E is expected to exhibit a different fragmentation pattern compared to the open-chain structure of Venlafaxine. The stability of the oxa-azaspiro ring will influence the fragmentation, potentially leading to a prominent molecular ion or characteristic losses that can be used for its specific detection.

  • Other Impurities: N-desmethylvenlafaxine will show a fragment corresponding to the loss of a methyl group, while O-desmethylvenlafaxine will have a different precursor ion mass.

By comparing the fragmentation patterns of unknown peaks in a sample to those of known reference standards, unambiguous identification can be achieved.

Experimental Protocols

The following protocols are provided as a starting point for developing and validating your own analytical methods.

Protocol 1: HPLC-UV Method for the Separation of Venlafaxine and its Process Impurities

Objective: To achieve chromatographic separation of Venlafaxine from its key process impurities, including Impurity E.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions (based on USP recommendations with modifications for broader impurity profiling):

  • Column: L1 packing (C18), 4.6-mm × 25-cm; 5-µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the Venlafaxine API at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Prepare a spiked sample by adding known amounts of Venlafaxine Impurity E and other relevant impurity reference standards to the API stock solution.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject a solution containing Venlafaxine and critical impurity pairs (e.g., Impurity E and a closely eluting impurity) to ensure a resolution of not less than 1.5.

  • The tailing factor for the Venlafaxine peak should be not more than 2.0.

  • The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

Protocol 2: LC-MS/MS Method for the Identification and Confirmation of Venlafaxine Impurities

Objective: To confirm the identity of Venlafaxine impurities, including the differentiation of isomers, using tandem mass spectrometry.

Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Data acquisition and analysis software.

LC Conditions: (Utilize the HPLC conditions from Protocol 1 or a similar gradient method to achieve chromatographic separation prior to MS detection).

MS/MS Conditions (Positive Electrospray Ionization - ESI+):

  • Ion Source: ESI+.

  • Scan Mode: Full scan for initial screening and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for quantification of known impurities.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: Optimize for each impurity to achieve characteristic fragmentation (typically in the range of 15-40 eV).

Data Analysis:

  • Acquire full scan data to determine the precursor ions of the impurities.

  • Perform product ion scans on the precursor ions to obtain their fragmentation patterns.

  • Compare the fragmentation patterns of the unknown peaks with those of reference standards or with theoretical fragmentation pathways to confirm their identity.

Visualizing the Workflow and Relationships

To provide a clear overview of the analytical process, the following diagrams were created using Graphviz.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Data Data Interpretation API Venlafaxine API Spike Spike with Impurity Standards API->Spike Dissolve Dissolve in Diluent Spike->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC-UV Analysis Filter->HPLC Separation & Quantification LCMS LC-MS/MS Analysis Filter->LCMS Separation & Identification Purity Purity Calculation & Impurity Quantification HPLC->Purity ID Impurity Identification & Structural Confirmation LCMS->ID

Caption: A generalized workflow for the analysis of Venlafaxine impurities.

Logical_Relationship cluster_Problem Analytical Challenge cluster_Solution Solution Strategy cluster_Outcome Desired Outcome Impurity Venlafaxine Impurity E & Other Process Impurities Chromatography Orthogonal Chromatographic Selectivity (HPLC) Impurity->Chromatography Separation Based on Physicochemical Properties Spectrometry Specific Mass Spectrometric Detection (MS/MS) Impurity->Spectrometry Differentiation Based on Mass and Fragmentation Result Unambiguous Identification & Accurate Quantification Chromatography->Result Spectrometry->Result

Caption: Logical relationship for distinguishing Venlafaxine impurities.

Conclusion

The successful differentiation of Venlafaxine Impurity E from other process impurities hinges on a well-designed analytical strategy that leverages the strengths of both HPLC and LC-MS/MS. By understanding the structural nuances of the impurities and the scientific principles behind the analytical techniques, researchers and drug development professionals can build robust, self-validating methods. This ensures the quality, safety, and efficacy of Venlafaxine, ultimately protecting public health. The provided protocols and comparative data serve as a strong foundation for developing and implementing such methods in a regulated environment.

References

  • Kumar, T. H., et al. (2021). RP-HPLC Method for the Estimation of Venlafaxine Hydrochloride in Capsule Dosage Form. Indo American Journal of Pharmaceutical Research, 11(01). Retrieved from [Link]

  • Patel, R. B., et al. (2018). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Journal of Applicable Chemistry, 7(5), 1236-1244. Retrieved from [Link]

  • United States Pharmacopeia. (2021, February 26). Venlafaxine Hydrochloride Extended-Release Capsules. USP-NF. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Venlafaxine-impurities. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Venlafaxine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). MRM mass spectra and fragmentation of venlafaxine. Retrieved from [Link]

  • Patel, D. J., et al. (2014). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 5(10), 4356-4361. Retrieved from [Link]

  • SynZeal. (n.d.). Venlafaxine EP Impurity E. Retrieved from [Link]

  • European Pharmacopoeia. (2014). Venlafaxine hydrochloride. EDQM. Retrieved from [Link]

  • PubChem. (n.d.). Venlafaxine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Venlafaxine Impurity E HCl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating Assay for Venlafaxine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development, the stability of a drug substance is a critical quality attribute that directly impacts its safety and efficacy. A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and drug product over time.[1][2] For a widely prescribed antidepressant like venlafaxine, which can be subject to various environmental factors during its shelf life, a robust and validated stability-indicating assay is not just a regulatory requirement but a cornerstone of quality assurance.[3] This guide provides an in-depth comparison of analytical approaches and a detailed walkthrough of the validation process for a stability-indicating HPLC method for venlafaxine, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4]

The core principle of a SIAM is its ability to provide an accurate measure of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[5] This requires a method with a high degree of specificity and the capability to resolve the API peak from all potential interferents. This guide is designed for researchers and drug development professionals, offering both the "how" and the "why" behind the experimental protocols to ensure the development of a trustworthy and scientifically sound assay.

Part 1: Selecting the Appropriate Analytical Technique

The first crucial decision in developing a stability-indicating assay is the selection of the analytical technique. The choice is dictated by the physicochemical properties of the analyte, the required sensitivity, and the intended application of the method. For venlafaxine, two techniques are predominantly considered: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureHPLC-UVLC-MS / LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good; specificity is demonstrated through peak purity analysis and resolution from known impurities and degradants.Excellent; provides structural information and can distinguish between compounds with identical retention times but different masses.
Sensitivity Generally sufficient for quality control (QC) and assay purposes. Limits of Quantitation (LOQ) are typically in the µg/mL range.[6]Extremely high sensitivity, with LOQ values often in the ng/mL to pg/mL range, making it ideal for bioanalysis but often overkill for routine QC.[6]
Cost & Complexity Lower instrument and operational costs. Simpler to operate and maintain.Higher initial investment and maintenance costs. Requires more specialized expertise.
Application Ideal for routine QC, content uniformity, dissolution testing, and stability assays where degradation pathways are reasonably well-characterized.Essential for metabolite identification, characterization of unknown degradation products, and bioequivalence studies.

Rationale for Selection:

For the purpose of a routine stability-indicating assay for venlafaxine in a pharmaceutical formulation, Reverse-Phase HPLC with UV detection (RP-HPLC-UV) is the most pragmatic and widely adopted choice.[3][7] It offers a robust, cost-effective, and sufficiently specific and sensitive platform for quantifying venlafaxine and separating it from its degradation products, as mandated by regulatory bodies.[7][8] While LC-MS is invaluable for initially identifying the structure of unknown degradants formed during forced degradation studies, the validated HPLC-UV method is the workhorse for subsequent routine stability testing.[6]

Part 2: The Validation Workflow: A Comprehensive Protocol

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[9] The following sections detail the validation of a stability-indicating RP-HPLC-UV method for venlafaxine, in accordance with ICH Q2(R2) guidelines.[2][4]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Forced Degradation & Specificity cluster_2 Phase 3: Core Validation Parameters cluster_3 Phase 4: Documentation Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Flow Rate, Gradient) Dev->Opt Forced Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Opt->Forced Spec Specificity & Peak Purity Assessment Forced->Spec Linearity Linearity & Range Spec->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Fig 1. Overall workflow for the validation of a stability-indicating method.
Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[5] For a SIAM, this is primarily demonstrated through forced degradation studies.

Objective: To intentionally degrade the venlafaxine sample under various stress conditions to produce its potential degradation products and prove that the analytical method can separate the parent drug from these degradants.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of venlafaxine hydrochloride in a suitable solvent (e.g., a mixture of methanol and water).

  • Subject to Stress Conditions: Expose the venlafaxine solution to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.

    • Acid Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.5 N HCl and heat at 80°C for a specified time (e.g., 2 hours). Neutralize the solution before injection.[8]

    • Base Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 N NaOH and keep at room temperature. Neutralize the solution before injection.[8]

    • Oxidative Degradation: Add 1 mL of the stock solution to 1 mL of 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[7]

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for several hours.[10]

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) for a defined period.[10]

  • Analysis: Analyze the stressed samples by the proposed HPLC method. A control (unstressed) sample should also be analyzed.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to assess the peak purity of the venlafaxine peak in the presence of its degradation products. The peak purity angle should be less than the peak purity threshold.

Acceptance Criteria:

  • The method must demonstrate resolution between the venlafaxine peak and all degradation product peaks.

  • The venlafaxine peak should not show any co-elution, as confirmed by peak purity analysis.

Forced Degradation Workflow

G cluster_stress Stress Conditions V_API Venlafaxine API Solution Acid Acid Hydrolysis (e.g., 0.5N HCl, Heat) V_API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) V_API->Base Oxid Oxidation (e.g., 3% H2O2, RT) V_API->Oxid Therm Thermal (Solid, Dry Heat) V_API->Therm Photo Photolytic (Solution, UV Light) V_API->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Results Evaluate: - % Degradation - Peak Resolution - Peak Purity Analysis->Results

Fig 2. Workflow for conducting forced degradation studies.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[9]

Experimental Protocol:

  • Prepare a series of at least five solutions of venlafaxine hydrochloride from a stock solution, covering a range from 50% to 150% of the expected working concentration (e.g., for a 100 µg/mL target, prepare 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,100
1251,249,500
1501,503,000

Acceptance Criteria:

  • Correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by spike-recovery studies.[11]

Experimental Protocol:

  • Prepare a placebo (formulation matrix without the API).

  • Spike the placebo with known concentrations of venlafaxine at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

% Recovery = (Measured Concentration / Spiked Concentration) x 100

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.499.25%
100%100100.5100.50%
120%120119.199.25%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

Precision LevelParameterResult (% Assay)%RSD
Repeatability Analyst 1, Day 1, Inst. 199.8, 100.1, 99.5, 100.3, 99.9, 100.20.31%
Intermediate Analyst 2, Day 2, Inst. 2100.5, 101.0, 100.2, 100.8, 101.1, 100.60.35%

Acceptance Criteria:

  • The %RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are often determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. For a stability assay focused on the API, LOD and LOQ are more critical for the related substances/impurities method, but they are still part of a comprehensive validation.

Acceptance Criteria (based on S/N):

  • LOD: S/N ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time.

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

Parameter VariedModificationImpact on Retention TimeSystem Suitability
Flow Rate ± 0.1 mL/min± 0.2 minPasses
Mobile Phase pH ± 0.2 units± 0.15 minPasses
Column Temperature ± 2 °C± 0.1 minPasses
Mobile Phase Organic % ± 2%± 0.3 minPasses

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits (e.g., tailing factor ≤ 2.0, resolution > 2.0, %RSD for replicate injections < 2.0%).[7]

Conclusion

The validation of a stability-indicating assay is a systematic and rigorous process that provides documented evidence of a method's suitability for its intended purpose. For venlafaxine, a well-validated RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, ensuring that it can reliably quantify the drug and separate it from potential degradation products throughout its lifecycle. By adhering to the principles outlined in this guide and the foundational requirements of the ICH, scientists can develop and validate high-quality analytical methods that guarantee the safety and quality of pharmaceutical products. This self-validating system of protocols ensures trustworthiness and provides the authoritative grounding required for regulatory submission and routine quality control.

References

  • Kaur J, Srinivasan KK, Joseph A, Gupta A, Singh Y, Srinivas KS, Jain G. (2010). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Journal of Pharmacy And Bioallied Sciences, 2(1):22. [Link]

  • IJISET. (2019). Analytical Method Development and Estimation of Venlafaxine Hydrochloride in Bulk and Pharmaceutical Dosage Form by UV. International Journal of Innovative Science, Engineering & Technology, 6(10). [Link]

  • Ashraf, M., et al. (2015). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 51(3). [Link]

  • Singh, H., et al. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(2). [Link]

  • Kumar, T. H., et al. (2021). RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM. Indo American Journal of Pharmaceutical Research, 11(01). [Link]

  • Patel, D., et al. (Year N/A). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Degradation of venlafaxine hydrochloride. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Lu, J., et al. (2021). Characteristics and transformation pathways of venlafaxine degradation during disinfection processes using free chlorine and chlorine dioxide. Chemosphere, 276, 130147. [Link]

  • MDPI. (2023). Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Ajitha, A., & Rani, G. S. (2020). Stability indicating rp-hplc method development and validation for determination of related substance in venlafaxine hydrochloride tablets. International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-29. [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

  • ResearchGate. (n.d.). Ecotoxicity-ranking of venlafaxine and its degradation products. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-33. [Link]

  • PharmGKB. (2013). Venlafaxine Pathway, Pharmacokinetics. [Link]

  • Baldania, S. L., et al. (2008). Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules. Asian Journal of Chemistry, 20(6), 4437-4442. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

Sources

A Comparative Guide to Pharmacopeial Acceptance Criteria for Venlafaxine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle; it is a cornerstone of drug safety and efficacy. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is no exception. Control of its impurities—unwanted chemicals that can arise during synthesis or degradation—is critical. This guide provides an in-depth comparison of the acceptance criteria and analytical methodologies for venlafaxine hydrochloride impurities as stipulated by the leading global pharmacopeias: the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), with the British Pharmacopoeia (BP) generally harmonizing with the Ph. Eur. standards.

Understanding the nuances between these pharmacopeial requirements is paramount for developing robust, globally compliant analytical methods and ensuring product quality across different regulatory landscapes.

Section 1: The Pharmacopeial Landscape for Impurity Control

Pharmacopeias provide the official public standards for medicines. The control of organic impurities is a critical aspect of these standards, typically involving a combination of specified (identified or unidentified), unspecified, and total impurity limits. The thresholds are established based on toxicological data and the maximum daily dose of the drug. For venlafaxine, the USP and Ph. Eur. take distinct approaches, specifying different potential impurities and employing different analytical strategies to ensure the final API meets the required purity profile.

Section 2: Comparative Analysis of Acceptance Criteria

A direct comparison reveals significant differences in both the specified impurities and their acceptance limits between the USP and Ph. Eur. monographs for Venlafaxine Hydrochloride substance.

Table 1: Comparison of Impurity Acceptance Criteria for Venlafaxine Hydrochloride API

Impurity SpecificationEuropean Pharmacopoeia (Ph. Eur.)United States Pharmacopeia (USP)
Specified Impurities
Impurity F≤ 0.1%Not Specified
Impurities A, C, D, ENot individually limited in the specific text, but fall under general unspecified limits unless stated otherwise. A system suitability solution contains D and F.[1][2]Not Specified
Descyclohexanol venlafaxineNot Specified≤ 0.15%[3]
Didesmethyl venlafaxineNot Specified≤ 0.15%[3]
Venlafaxine related compound ANot Specified≤ 0.15%[3]
Deoxy venlafaxineNot Specified≤ 0.15%[3]
Unspecified/Unknown Impurities ≤ 0.10%[1][2]≤ 0.10%[3]
Total Impurities ≤ 0.2%[2]≤ 0.5%[3]
Disregard Limit 0.05%[1]Not explicitly stated in the same format, but reporting thresholds apply.

Causality Insights: The differences in specified impurities reflect the varied synthetic routes and potential degradation pathways considered by each pharmacopeia. The USP monograph identifies four key process impurities and sets specific limits for them.[3] In contrast, the Ph. Eur. focuses on Impurity F as a specified impurity to be controlled at a specific limit, while others are monitored as part of system suitability.[1][2] The tighter total impurity limit in the Ph. Eur. (0.2%) compared to the USP (0.5%) imposes a more stringent overall purity requirement on the API.

Section 3: Head-to-Head: Analytical Methodologies

The divergence between the pharmacopeias extends to the prescribed analytical methods for impurity detection, primarily High-Performance Liquid Chromatography (HPLC). The choice of column, mobile phase, and pH can significantly impact the separation and quantification of impurities.

Table 2: Comparison of HPLC Method Parameters for Venlafaxine Hydrochloride Impurities

ParameterEuropean Pharmacopoeia (Ph. Eur.) MethodUnited States Pharmacopeia (USP) Method
Stationary Phase End-capped octylsilyl silica gel (C8), 5 µmPacking L7 (Octylsilyl - C8), 5 µm[3]
Column Dimensions 250 mm x 4.6 mm[1]250 mm x 4.6 mm[3]
Mobile Phase Acetonitrile and Ammonium Dihydrogen Phosphate buffer[1][2]Acetonitrile and Potassium Phosphate buffer with Triethylamine[3]
pH 4.4[1][2]3.0[3]
Flow Rate 1.2 mL/min[1]0.7 mL/min[3]
Detection UV 225 nm[1][2]UV 225 nm[3]
Column Temperature Ambient (not specified)30 °C[3]

Expertise & Experience: The choice of a C8 column in both methods is logical for retaining the moderately polar venlafaxine and its related compounds. However, the mobile phase composition and pH are critically different.

  • Ph. Eur. Method: The use of an ammonium dihydrogen phosphate buffer at pH 4.4 provides a mildly acidic condition suitable for analyzing the basic venlafaxine molecule in its protonated form, ensuring good peak shape.

  • USP Method: This method employs a more acidic pH of 3.0 and incorporates triethylamine (TEA) as a competing base. TEA is a common mobile phase additive used to mask active silanol sites on the silica backbone of the column, which can otherwise cause peak tailing for basic analytes like venlafaxine. This suggests the USP method is explicitly designed to mitigate potential issues with secondary interactions and improve peak symmetry. The lower flow rate (0.7 mL/min) may be intended to improve resolution between closely eluting peaks.

Section 4: Experimental Protocols & Workflows

To ensure reproducibility, a self-validating protocol must be detailed and unambiguous. Below is a representative step-by-step methodology based on the USP monograph for the analysis of organic impurities in Venlafaxine Hydrochloride API.

Detailed Experimental Protocol (Based on USP Monograph)
  • Buffer Preparation (pH 3.0):

    • Accurately weigh and dissolve 3.4 g of monobasic potassium phosphate in 700 mL of HPLC-grade water.

    • Add 5 mL of triethylamine.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Prepare a mixture of Acetonitrile and the prepared Buffer in a ratio of 3:7 (v/v).

    • Degas the mobile phase using sonication or helium sparging.

  • Standard Solution Preparation:

    • Standard Solution (for quantification): Accurately prepare a solution of USP Venlafaxine Hydrochloride RS in the Mobile Phase to a final concentration of about 1 µg/mL.[3]

    • System Suitability Solution: Prepare a solution containing 0.5 mg/mL of USP Venlafaxine Hydrochloride RS and 1.5 µg/mL of USP Venlafaxine Related Compound A RS in the Mobile Phase.[3]

  • Sample Solution Preparation:

    • Accurately weigh and dissolve a quantity of Venlafaxine Hydrochloride API in the Mobile Phase to obtain a final concentration of 1.0 mg/mL.[3]

  • Chromatographic System & Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: L7 packing (e.g., C8, 5 µm, 4.6 mm x 25 cm).

    • Column Temperature: 30 °C.

    • Flow Rate: 0.7 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Run Time: At least 7 times the retention time of the main venlafaxine peak.[3]

  • System Suitability Check:

    • Inject the System Suitability Solution.

    • The resolution between the venlafaxine related compound A peak and the venlafaxine peak must be not less than 1.5.[3]

    • The relative standard deviation for replicate injections of the venlafaxine peak should not be more than 2.0%.[3]

  • Procedure:

    • Inject the Mobile Phase as a blank.

    • Inject the Standard Solution.

    • Inject the Sample Solution.

    • Identify and integrate all impurity peaks in the Sample Solution chromatogram.

    • Calculate the percentage of each impurity using the response from the Standard Solution and applying the appropriate relative response factors as specified in the monograph.[3]

Visual Workflow for Impurity Analysis

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_buffer Prepare Buffer (pH 3.0) (KH2PO4 + TEA) prep_mobile Prepare Mobile Phase (Acetonitrile:Buffer) prep_buffer->prep_mobile prep_std Prepare Standard & SSS (USP Reference Standards) sys_setup System Setup (C8 Column, 30°C, 225 nm) prep_sample Prepare Sample Solution (1.0 mg/mL API) sys_suit System Suitability Test (Inject SSS, Resolution ≥ 1.5) sys_setup->sys_suit run_seq Run Sequence (Blank -> Standard -> Sample) sys_suit->run_seq If Pass integrate Integrate Chromatograms (Identify Impurity Peaks) run_seq->integrate calculate Calculate Impurity % (Apply RRFs) integrate->calculate compare Compare vs. Limits (Individual ≤ 0.15%, Total ≤ 0.5%) calculate->compare

Caption: Workflow for Venlafaxine Impurity Profiling via USP HPLC Method.

Section 5: Method Selection and Logic

The choice between developing a method based on the USP or Ph. Eur. monograph depends on the target market for the drug product. For global distribution, a single, robust HPLC method capable of resolving all specified impurities from both pharmacopeias is highly desirable. This "global method" must be validated to demonstrate its superiority or equivalence to both official methods.

Decision Framework for Method Development

G start Target Market for Venlafaxine Product? us_only US Market Only start->us_only  USA   eur_only EU/BP Market Only start->eur_only EU/BP global_market Global Market (US, EU, etc.) start->global_market Global dev_usp Develop & Validate Method per USP us_only->dev_usp dev_ep Develop & Validate Method per Ph. Eur. eur_only->dev_ep dev_global Develop Single 'Global' Method global_market->dev_global validate_global Validate Global Method: - Resolves ALL USP & Ph. Eur. impurities - Demonstrate superiority or equivalence  to both official methods dev_global->validate_global

Caption: Strategic decision-making for analytical method development.

Conclusion

The pharmacopeial standards for venlafaxine impurities in the USP and Ph. Eur. are not directly interchangeable. They specify different impurities, apply different acceptance limits, and mandate distinct HPLC methodologies. Drug manufacturers must be acutely aware of these differences. For products intended for a single market, adherence to the local pharmacopeia is sufficient. However, for global products, a comprehensive analytical strategy is required. This often involves developing a single, robust, and validated HPLC method that can separate and quantify all specified impurities from both pharmacopeias, thereby ensuring compliance and upholding the highest standards of drug quality and patient safety across international borders.

References

  • VENLAFAXINE HYDROCHLORIDE Venlafaxini hydrochloridum. (2014). European Pharmacopoeia 7.0.
  • Venlafaxine Hydrochloride Monograph. (2011). United States Pharmacopeia (USP 35). Semantic Scholar. Available at: [Link]

  • Venlafaxine hydrochloride. (2014). uspbpep.com. European Pharmacopoeia 6.0. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Determining the Relative Response Factor for Venlafaxine Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the stringent regulatory landscape of pharmaceutical manufacturing, the precise quantification of impurities is not merely a quality control metric; it is a cornerstone of patient safety. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), and its related substances, such as Impurity E, are subject to rigorous control.[1] This guide provides an in-depth, scientifically grounded comparison of methodologies for determining the Relative Response Factor (RRF) of Venlafaxine Impurity E. The primary focus is on the industry-standard High-Performance Liquid Chromatography with UV detection (HPLC-UV), supplemented by a comparative analysis of alternative techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and HPLC with universal detectors. This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical causality and actionable, field-proven protocols.

The Critical Role of Impurity Quantification

Venlafaxine is a bicyclic antidepressant used for treating depression, anxiety, and panic disorders.[2] During its synthesis or upon storage, various related substances, or impurities, can form.[3] Venlafaxine Impurity E, chemically known as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, is a specified impurity in pharmacopeial monographs.[4][5]

Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities.[6] The ICH Q3A(R2) guideline establishes thresholds for reporting, identification, and qualification of impurities in new drug substances.[7][8] Accurately quantifying these impurities is essential to ensure they do not exceed these safety-based limits.

Why is RRF Necessary?

In chromatographic analysis, particularly HPLC-UV, the detector's response is dependent on the analyte's chromophore—the part of the molecule that absorbs UV light. Different molecules, even if structurally similar, will absorb light differently at a given wavelength, leading to varied response intensities for the same concentration. Assuming the response is identical between the Active Pharmaceutical Ingredient (API) and its impurity (an RRF of 1.0) without verification can lead to significant under- or over-reporting of the impurity level.[9]

The Relative Response Factor (RRF) is a corrective measure that accounts for this difference. It is the ratio of the response of the impurity to the response of the API under identical analytical conditions.[3] Using a calculated RRF allows for the accurate quantification of an impurity using the readily available API reference standard, which is particularly valuable when a certified standard for the impurity is scarce or expensive.[10]

Primary Method: RRF Determination via HPLC-UV

The most prevalent method for purity analysis in the pharmaceutical industry is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV-Vis detector. It offers a robust and sensitive means of separating and quantifying Venlafaxine from its impurities.

The "Why": Explaining Experimental Choices
  • Detector Wavelength (225 nm): The selection of 225 nm is a strategic choice. While it may be near the λmax (wavelength of maximum absorbance) for Venlafaxine, providing a strong signal, it's also a wavelength where most organic impurities, including Impurity E, exhibit sufficient absorbance to be detected and quantified reliably.[11] Using the API's λmax is a common starting point, but it must be verified that the impurity has an adequate response at this wavelength.

  • Mobile Phase (Buffered Acetonitrile/Water): A buffered mobile phase (e.g., ammonium dihydrogen phosphate at pH 4.4) is critical for controlling the ionization state of Venlafaxine and its impurities, which are basic compounds.[12] Consistent ionization leads to sharp, symmetrical, and reproducible peak shapes. Acetonitrile is a common organic modifier that provides good separation efficiency for these types of molecules.

  • Column (Octylsilyl C8): An octylsilyl (C8) column is often specified in pharmacopeial methods for Venlafaxine.[12] It provides a slightly less hydrophobic stationary phase compared to an octadecylsilyl (C18) column, which can be advantageous for resolving the API from its closely related impurities in an optimal timeframe.

Workflow for RRF Determination

The following diagram outlines the logical flow for determining the RRF of Venlafaxine Impurity E.

RRF_Determination_Workflow cluster_prep Step 1: Solution Preparation cluster_analysis Step 2: HPLC Analysis cluster_calc Step 3: Data Processing & Calculation prep_api Prepare Venlafaxine (API) Stock Solution (e.g., 1.0 mg/mL) prep_mix Prepare Mixed Solution (API + Impurity E) from stocks at known concentrations prep_api->prep_mix prep_imp Prepare Impurity E Stock Solution (e.g., 1.0 mg/mL) prep_imp->prep_mix inject Inject solutions onto a validated HPLC system prep_mix->inject acquire Acquire Chromatograms (Detection at 225 nm) inject->acquire integrate Integrate Peak Areas for API and Impurity E acquire->integrate linearity Confirm Linearity & Range (ICH Q2(R1)) integrate->linearity calc_rf Calculate Response Factor (RF) RF = Peak Area / Concentration integrate->calc_rf calc_rrf Calculate Relative Response Factor (RRF) RRF = RF_Impurity / RF_API calc_rf->calc_rrf caption Workflow for HPLC-UV RRF Determination.

Caption: Workflow for HPLC-UV RRF Determination.

Detailed Experimental Protocol

This protocol is a representative method based on common industry practices and pharmacopeial guidelines.[11][12] It must be fully validated according to ICH Q2(R1) guidelines before routine use.[13][14]

1. Materials and Reagents:

  • Venlafaxine Hydrochloride Reference Standard (CRS/USP RS)

  • Venlafaxine Impurity E Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Dihydrogen Phosphate (AR Grade)

  • Phosphoric Acid (AR Grade)

  • Deionized Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC with a UV-Vis Detector.

  • Column: End-capped octylsilyl silica gel for chromatography (C8), 5 µm, 4.6 mm x 250 mm (or equivalent).

  • Mobile Phase: Prepare a buffer by dissolving 1.7 g of ammonium dihydrogen phosphate in 1490 mL of water and adjusting to pH 4.4 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 1490:510 v/v).[12]

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 225 nm.[11][12]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3. Standard Preparation:

  • Diluent: Mobile Phase.

  • Venlafaxine (API) Stock Solution (S1): Accurately weigh and dissolve ~25 mg of Venlafaxine HCl RS in the diluent to make a 25.0 mL solution (Concentration ≈ 1.0 mg/mL).

  • Impurity E Stock Solution (S2): Accurately weigh and dissolve ~25 mg of Venlafaxine Impurity E RS in the diluent to make a 25.0 mL solution (Concentration ≈ 1.0 mg/mL).

  • Linearity & RRF Solutions: Prepare a series of solutions containing both Venlafaxine and Impurity E at different concentrations covering the expected range (e.g., from the reporting threshold to 120% of the specification limit, as per ICH Q2(R1)).[13] A common approach is to hold the API concentration constant (e.g., 0.5 mg/mL) and vary the impurity concentration.

4. Analysis and Calculation:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform six replicate injections of a mid-range concentration solution to establish system precision (RSD ≤ 2.0%).

  • Inject the series of linearity solutions.

  • Plot the peak area against the concentration for both Venlafaxine and Impurity E to determine the linearity (R² > 0.998).[11]

  • The slope of the linearity curve for each compound is its Response Factor (RF).

  • Calculate the RRF using the following formula:

    RRF = SlopeImpurity E / SlopeVenlafaxine

Comparison with Alternative Methodologies

While HPLC-UV is the workhorse, alternative methods offer unique advantages, especially when a reference standard for the impurity is unavailable or when the impurity lacks a UV chromophore.

FeatureHPLC-UVQuantitative NMR (qNMR)HPLC with Universal Detectors (CAD/ELSD)
Principle UV absorbance by chromophores.Signal intensity is directly proportional to the number of atomic nuclei.Nebulization of eluent, evaporation of mobile phase, and detection of resulting analyte particles.[15]
Impurity Standard Required for RRF determination.Not required for the analyte; a certified internal standard is used for quantification.[16][17]Required for RRF, but response is generally more uniform than UV, yielding RRFs closer to 1.0.[18][19]
Key Advantage High sensitivity, robustness, and widespread availability. Established in many pharmacopeias.[12]A primary ratio method; can provide direct, highly accurate quantification without an impurity-specific standard.[9][20]Near-universal detection for non-volatile compounds, independent of chromophores.[15][21]
Key Limitation Requires a chromophore. RRF is highly dependent on the molecular structure and wavelength.Lower sensitivity than HPLC-UV. Requires specialized equipment and expertise. Potential for peak overlap.Lower sensitivity than UV. Requires volatile mobile phases. Response can be non-linear.[15][19]
Best For... Routine QC testing where impurity standards are available and have UV absorbance.Certifying reference standards or determining RRFs when an impurity standard is unavailable or in short supply.[9]Analysis of mixtures containing compounds with and without chromophores, or when a more uniform response is desired.[18]
Spotlight on Quantitative NMR (qNMR)

qNMR is a powerful, primary analytical technique that can determine the purity of a substance or the RRF without needing a reference standard of the analyte itself.[17] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

By dissolving a known mass of the Impurity E sample and a known mass of a certified internal standard (e.g., maleic acid) in a deuterated solvent, one can directly compare the integrals of specific, non-overlapping peaks from both compounds to calculate the absolute purity of the Impurity E sample. This certified Impurity E can then be used to determine the HPLC-UV RRF with high confidence. This makes qNMR an invaluable tool for the initial characterization and certification of impurity reference materials.[9][16]

qNMR_Principle cluster_qnmr qNMR Purity/RRF Determination sample Known Mass of Impurity E + Known Mass of Certified Internal Standard nmr Acquire 1H NMR Spectrum (Ensure full relaxation) sample->nmr integrate Integrate unique, non-overlapping peaks (Impurity E and Internal Standard) nmr->integrate calculate Calculate Purity using the formula: Purity ∝ (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) integrate->calculate result Result: Absolute Purity of Impurity E sample. This certified material is then used for HPLC-UV RRF determination. calculate->result caption Principle of qNMR for Purity Assessment.

Caption: Principle of qNMR for Purity Assessment.

Conclusion and Recommendations

The determination of an accurate Relative Response Factor is a non-negotiable step in the robust analytical control of pharmaceutical impurities.

  • For routine Quality Control, the HPLC-UV method remains the gold standard due to its sensitivity, precision, and established presence in regulatory filings. The key to its success lies in a rigorous validation protocol that establishes linearity and precision, ensuring the calculated RRF is scientifically sound.[22][23]

  • During early-stage development, when impurity reference standards may be unavailable, Quantitative NMR (qNMR) serves as an indispensable tool. It provides a primary, direct method for certifying the purity of isolated impurity material, which can then be used to confidently determine the RRF for the routine HPLC-UV method.

  • For complex mixtures containing impurities that lack chromophores, HPLC with a universal detector like CAD should be considered. While it may require more specialized method development, it offers a more comprehensive impurity profile.[18]

Ultimately, the choice of method depends on the stage of drug development, the availability of reference materials, and the specific properties of the impurities . A self-validating system, grounded in the principles of ICH guidelines, is paramount to ensuring that the data generated is trustworthy, accurate, and defensible, safeguarding both product quality and patient safety.

References

  • European Pharmacopoeia (Ph. Eur.) 7.0, (2014). Venlafaxine hydrochloride.
  • Pharmaffiliates. Venlafaxine-impurities. [Link]

  • USP-NF. (2021). Venlafaxine Hydrochloride Extended-Release Capsules. [Link]

  • Indo American Journal of Pharmaceutical Research. (2021). RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS. [Link]

  • Semantic Scholar. Venlafaxine Hydrochloride. [Link]

  • PMC - NIH. (2009). RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • EDQM - Council of Europe. Y0000587 - VENLAFAXINE HYDROCHLORIDE CRS. [Link]

  • SynZeal. Venlafaxine EP Impurity E. [Link]

  • Acanthus Research. (2022). Quantitative NMR Spectroscopy. [Link]

  • LCGC International. (2022). Extended Dynamic Range ELSD For Purification and Impurity Profiling in Pharmaceutical Industry. [Link]

  • SynZeal. Venlafaxine Impurities. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2011). Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. [Link]

  • CordenPharma. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]

  • ResearchGate. (2015). Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation. [Link]

  • Pharmaffiliates. Venlafaxine Hydrochloride - Impurity E (Freebase). [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Google Patents.
  • Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 93413-56-0 Venlafaxine Impurity E. [Link]

  • ICH. Quality Guidelines. [Link]

  • Axios Research. Venlafaxine EP Impurity E HCl. [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Scribd. Impurities in New Drug Substances - ICH Q3. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Venlafaxine Impurity E HCl Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quality, purity, and identity of pharmaceutical reference standards are foundational to drug safety and efficacy.[1][2] This guide provides a comprehensive, technically-grounded framework for the comparative evaluation, or "benchmarking," of Venlafaxine Impurity E HCl reference standards sourced from different suppliers. We will move beyond a simple review of the Certificate of Analysis (CoA) and delve into a multi-tiered experimental approach. This process is designed to provide an objective, data-driven basis for selecting the most suitable reference material for your analytical needs, ensuring regulatory compliance and the integrity of your results. We will detail the causality behind each experimental choice, from initial CoA scrutiny to advanced spectroscopic and chromatographic verification.

Introduction: The Critical Role of Impurity Reference Standards

Venlafaxine, an antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class, is widely prescribed for major depressive disorder and anxiety disorders.[] During its synthesis or storage, various related substances, or impurities, can form.[4] One such specified impurity is Venlafaxine Impurity E , chemically known as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride .[][5][6]

The accurate quantification of this impurity is mandated by pharmacopeias and regulatory bodies like the FDA and EMA to ensure the safety and quality of the final drug product.[7] This quantification relies on high-quality, well-characterized reference standards.[2][8] However, not all commercially available standards are equivalent. Variations in synthetic routes, purification processes, and characterization depth among suppliers can lead to significant differences in purity, the presence of unstated minor impurities, and even structural ambiguity. This guide establishes a robust, self-validating workflow to de-risk the selection process.

The Foundational Step: Certificate of Analysis (CoA) Scrutiny

Before any laboratory work commences, a thorough review of the supplier's CoA is essential. This document is the supplier's attestation of quality. A comprehensive CoA for a high-quality reference standard should include more than just a purity value.

Key Markers of a High-Quality CoA:

  • Unambiguous Identification: The chemical name, CAS number (93413-56-0 for the HCl salt), molecular formula (C17H26ClNO2), and molecular weight (311.85 g/mol ) should be clearly stated.[][5][9]

  • Comprehensive Characterization Data: The CoA should not just state the results but specify the methods used. Look for evidence of:

    • Identity Confirmation: ¹H NMR, Mass Spectrometry (MS).[9]

    • Purity Assessment: HPLC is the standard. The chromatogram itself is more valuable than just a number. It reveals the presence of other minor peaks.[9]

    • Potency/Content Assignment: Often determined by mass balance or, more rigorously, by Quantitative NMR (qNMR).[10]

  • Traceability: A high-quality standard will often have its purity value traceable to a primary standard, such as one from the USP or EP.[11]

Causality Check: Why is this level of detail critical? A simple "Purity >98% by HPLC" statement is insufficient. Without the chromatogram, you cannot know if the 2% unknown consists of one significant impurity or multiple minor ones. Without spectroscopic data (NMR, MS), there is no definitive proof that the material is, in fact, Venlafaxine Impurity E.

Experimental Verification Workflow

Once candidate standards from different suppliers (e.g., Supplier A, Supplier B, Supplier C) have been procured, a systematic experimental evaluation is necessary. This workflow is designed to validate the claims made on the CoA and uncover any potential issues.

Benchmarking_Workflow cluster_Phase1 Phase 1: Identity & Structure cluster_Phase2 Phase 2: Purity & Potency cluster_Phase3 Phase 3: Stability cluster_Decision Decision P1_Start Receive Samples (Supplier A, B, C) P1_MS LC-MS Analysis (Confirm MW) P1_Start->P1_MS Verify Mass P1_NMR ¹H NMR Analysis (Confirm Structure) P1_MS->P1_NMR Verify Structure P2_HPLC High-Resolution HPLC Purity P1_NMR->P2_HPLC Proceed if Identity OK P2_qNMR qNMR Assay (Confirm Potency) P2_HPLC->P2_qNMR Verify Purity Profile P3_Forced_Deg Forced Degradation (Acid, Base, Peroxide) P2_qNMR->P3_Forced_Deg Verify Potency Decision Select Best Supplier P3_Forced_Deg->Decision Assess Stability

Sources

A Guide to Inter-Laboratory Comparison of Venlafaxine Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Venlafaxine Analysis

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is a cornerstone in the management of major depressive disorder, anxiety, and panic disorders.[1][2] As with any pharmaceutical active ingredient, ensuring its purity is paramount to guaranteeing therapeutic efficacy and patient safety. Impurities can originate from the synthetic process, degradation of the drug substance over time, or interaction with excipients.[3][4] These extraneous compounds, even at trace levels, can potentially alter the drug's pharmacological profile or introduce toxicity.

Regulatory bodies globally, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over drug impurities.[5] This necessitates the development and validation of robust analytical procedures capable of accurately detecting and quantifying potential impurities. However, a method validated in a single laboratory may not perform identically in another due to subtle variations in equipment, reagents, or analyst technique.

This guide presents a framework for conducting an inter-laboratory comparison study for the analysis of venlafaxine impurities. The objective is to assess the reproducibility and robustness of a standardized analytical method when transferred across different laboratories, thereby establishing a benchmark for reliable quality control. We will delve into the causality behind experimental design, detail a comprehensive analytical protocol, and present a comparative analysis of hypothetical results, providing a blueprint for ensuring analytical consistency in a multi-site environment.

Profiling Venlafaxine: Common Impurities and Degradants

A thorough understanding of potential impurities is the foundation of any analytical strategy. For venlafaxine, these can be broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These are by-products or unreacted starting materials from the synthetic route. Examples include Venlafaxine Cyano Impurity and Deoxy Venlafaxine.[6] Several potential process-related impurities have been identified and synthesized for use as reference standards.[3][7]

  • Degradation Products: Venlafaxine is susceptible to degradation under stress conditions such as acid hydrolysis, oxidation, and photolysis.[8] Forced degradation studies have shown that it can degrade in acidic conditions to form specific products.[8] Key degradation pathways include dehydration and demethylation.[9] The identification of these degradants is often accomplished using advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[3][10]

The availability of qualified reference standards for these impurities is crucial for accurate identification and quantification.[7][11]

Analytical Methodology: The Central Role of HPLC

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of pharmaceutical impurities due to its high resolution, sensitivity, and robustness.[11]

Rationale for Method Selection:

  • Separation Mechanism: A reversed-phase HPLC (RP-HPLC) method is ideal. Venlafaxine and its common impurities possess a range of polarities, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Detection: Ultraviolet (UV) detection is typically employed, as the phenyl group in venlafaxine and its related compounds provides a suitable chromophore.

  • Method Validation: The chosen analytical procedure must be thoroughly validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13] This involves demonstrating its specificity, linearity, accuracy, precision, and sensitivity.[14][15]

Designing the Inter-Laboratory Study

A successful inter-laboratory study hinges on a meticulously planned design that minimizes variables and allows for a direct comparison of laboratory performance.

Study Objectives:

  • To evaluate the reproducibility of a standardized HPLC method for venlafaxine impurity analysis across multiple laboratories.

  • To assess the accuracy and precision of each participating laboratory.

  • To identify potential sources of variability and provide recommendations for method improvement.

Study Protocol Overview: A central organizing body prepares and distributes a homogenous sample kit to three participating laboratories. This kit contains the venlafaxine drug substance spiked with known concentrations of three key impurities (Impurity A, Impurity B, and Impurity C), along with qualified reference standards for each.

InterLab_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis at Participating Labs cluster_2 Phase 3: Data Compilation & Comparison Prep Central Lab: 1. Spike Venlafaxine API with known impurities 2. Prepare Homogenous Sample Batch Qualify Qualify & Prepare Reference Standards Prep->Qualify Distribute Package & Distribute Kits (Sample, Standards, Protocol) Qualify->Distribute LabA Laboratory A Distribute->LabA LabB Laboratory B Distribute->LabB LabC Laboratory C Distribute->LabC Analysis Execute Standardized HPLC Protocol (SST, Sample Analysis, Data Processing) LabA->Analysis LabB->Analysis LabC->Analysis Collect Collect Raw Data & Reports from all Labs Analysis->Collect Compare Statistical Analysis & Performance Comparison (Accuracy, Precision) Collect->Compare Report Generate Final Inter-Laboratory Study Report Compare->Report Validation_Logic cluster_Core Core Quantitative Parameters cluster_Boundary Boundary & Sensitivity Accuracy Accuracy Precision Precision LOQ Quantitation Limit (LOQ) Precision->LOQ Linearity Linearity Range Range Linearity->Range defines the Range->Accuracy is established by Range->Precision is established by LOD Detection Limit (LOD) LOQ->LOD Specificity Specificity Specificity->Accuracy is a prerequisite for Specificity->Precision is a prerequisite for Specificity->Linearity is a prerequisite for Robustness Robustness Robustness->Accuracy demonstrates reliability of Robustness->Precision demonstrates reliability of

Sources

A Comparative Guide to the Purity Assessment of Venlafaxine Impurity E HCl Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards

In the landscape of pharmaceutical development and quality control, the accuracy of every analytical measurement is paramount. This accuracy is fundamentally anchored to the quality of the reference materials used for calibration and identification. An impure or poorly characterized reference standard can propagate errors throughout the drug development lifecycle, leading to inaccurate batch release assays, flawed stability studies, and potential risks to patient safety. Consequently, the rigorous assessment of a reference material's purity is not merely a procedural step but a cornerstone of scientific integrity and regulatory compliance.

This guide provides an in-depth, comparative analysis of the essential analytical methodologies for assessing the purity of Venlafaxine Impurity E HCl, a critical reference material in the manufacturing of the widely-used antidepressant, Venlafaxine. We will move beyond procedural lists to explore the causality behind experimental choices, offering a self-validating framework for the comprehensive characterization of this and other pharmaceutical reference standards. Our approach is grounded in authoritative standards from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), as well as International Council for Harmonisation (ICH) guidelines.

The Analytical Challenge: A Multi-Pronged Approach to Purity

Assigning a purity value to a reference standard is not a task for a single technique. A holistic and defensible purity value is typically derived using a mass balance approach , where the main component's purity is calculated by subtracting the sum of all detected impurities from 100%.[1][2][3] This approach necessitates an orthogonal set of analytical techniques, each designed to quantify a different type of potential impurity.

The comprehensive purity assessment of this compound should therefore encompass:

  • Chromatographic Purity: To detect and quantify structurally related organic impurities.

  • Absolute Purity (Assay): To determine the mass fraction of the primary analyte, often using a primary method like quantitative NMR.

  • Water Content: As water can significantly contribute to the material's mass.

  • Residual Solvents & Volatiles: To quantify any remaining solvents from the synthesis and purification process.

  • Inorganic Impurities: To measure non-combustible inorganic content.

The following diagram illustrates the logical workflow for a comprehensive purity assessment using this mass balance approach.

Purity_Assessment_Workflow cluster_main Purity Assessment Workflow for this compound cluster_tests Orthogonal Analytical Techniques cluster_calculation Mass Balance Calculation RM Reference Material (this compound) HPLC HPLC-UV (Organic Impurities) RM->HPLC Separation qNMR qNMR (Absolute Assay) RM->qNMR Quantification KF Karl Fischer Titration (Water Content) RM->KF Hydration TGA TGA (Volatiles/Inorganics) RM->TGA Thermal Properties Calc Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Volatiles + % Inorganic Ash) HPLC->Calc qNMR->Calc KF->Calc TGA->Calc Cert Certified Purity Value & Certificate of Analysis Calc->Cert

Caption: Workflow for the comprehensive purity assessment of a reference material.

Methodology Comparison: The Core Techniques

This section details the primary analytical techniques, comparing their principles, providing exemplary protocols, and discussing their specific roles in the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Related Substances

Expertise & Rationale: HPLC is the workhorse for purity analysis due to its high resolving power, which allows for the separation of the main compound from structurally similar impurities that may have formed during synthesis or degradation.[4][5][6] For this compound, a UV detector is typically sufficient, as the phenyl group provides a strong chromophore. The choice of a reversed-phase C18 column is standard for molecules of this polarity. A gradient elution is often preferred over isocratic to ensure that both early and late-eluting impurities are effectively separated and detected within a reasonable timeframe.[7]

Experimental Protocol: HPLC-UV for Organic Impurity Profiling

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient, for example, from 95% A to 50% A over 30 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm, near the absorbance maximum for Venlafaxine and its related compounds.[8]

    • Injection Volume: 10 µL.

  • System Suitability: Before analysis, the system's suitability must be verified according to pharmacopeial standards (e.g., EP General Chapter 2.2.46).[4][9] This includes injecting a standard solution to check for parameters like theoretical plates (>2000), tailing factor (≤2.0), and repeatability (RSD ≤1.0% for multiple injections).[5]

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound reference material and dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.

  • Analysis and Quantification: Inject the sample solution. Purity is typically determined by area percentage. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Expertise & Rationale: Unlike chromatographic methods that provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method capable of determining the absolute purity (assay) of a substance without needing a reference standard of the analyte itself.[10][11][12] The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[12] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, the purity of the analyte can be calculated directly. This technique is recognized by major pharmacopeias, with USP General Chapter <761> providing detailed guidance.[7][10][13]

Experimental Protocol: ¹H-qNMR for Absolute Purity Assay

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion and sensitivity.

  • Materials:

    • Analyte: this compound (approx. 10-20 mg, accurately weighed).[14]

    • Internal Standard: A certified reference material with high purity (e.g., maleic acid, dimethyl sulfone) that has protons resonating in a clear region of the spectrum, is stable, and does not react with the analyte.

    • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆ or D₂O).

  • Sample Preparation:

    • Accurately weigh about 15 mg of this compound into a vial.

    • Accurately weigh about 5 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a high-precision NMR tube.[15]

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Critical parameters include a long relaxation delay (D1, typically 5 times the longest T₁ relaxation time of the protons being integrated) to ensure full signal recovery, and a sufficient number of scans for a high signal-to-noise ratio (SNR > 150:1 for quantitative signals).[16]

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • The purity of the analyte (P_analyte) is calculated using the following equation:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Thermogravimetric Analysis (TGA) & Karl Fischer Titration: Quantifying Volatiles and Water

Expertise & Rationale: TGA and Karl Fischer (KF) titration are complementary techniques for determining volatile content. TGA measures the change in mass of a sample as it is heated, providing information on total volatile content (including water and residual solvents) and non-volatile inorganic impurities (ash).[11][17][18][19] Karl Fischer titration, however, is the specific and standard method for the determination of water content in pharmaceuticals.[20][21] Performing both allows for a more complete picture: KF quantifies the water specifically, and any additional mass loss observed by TGA at temperatures below decomposition can be attributed to residual organic solvents.

Experimental Protocol: TGA

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound into a tared TGA pan.

    • Heat the sample under a controlled nitrogen atmosphere from ambient temperature to approximately 300°C at a rate of 10°C/min.

    • Monitor for mass loss steps. Mass loss below ~150°C typically corresponds to water and volatile solvents. The mass remaining at the end of the experiment, after complete decomposition, represents inorganic ash.[1]

Experimental Protocol: Karl Fischer Titration (Volumetric)

  • Instrumentation: A calibrated volumetric Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.[22]

    • Accurately weigh a suitable amount of the this compound reference material and introduce it into the titration vessel.

    • Titrate with the standardized KF reagent to the electrometric endpoint.

    • The water content is calculated based on the titrant volume and the reagent's water equivalence factor.[22]

Comparative Summary of Analytical Techniques

The table below provides a comparative overview of the primary techniques discussed, highlighting their specific roles and performance characteristics in the context of reference material purity assessment.

Technique Primary Purpose Type of Result Strengths Limitations
HPLC-UV Detection and quantification of organic, non-volatile impurities.Relative Purity (% Area)High resolution for separating related substances; high sensitivity.Requires a chromophore; relative response factors may differ between impurities.
¹H-qNMR Determination of the absolute content (assay) of the main component.Absolute Purity (% Mass)Primary method, highly accurate and precise; does not require an identical reference standard.[11]Lower sensitivity than HPLC; requires a pure internal standard and careful parameter optimization.
Karl Fischer Specific quantification of water content.Absolute (% w/w)High specificity and accuracy for water; wide measurement range (ppm to 100%).[20]Only measures water; can be affected by interfering side reactions in some samples.
TGA Measurement of total volatile content and inorganic residue (ash).Absolute (% w/w)Provides information on thermal stability, total volatiles, and inorganic content in a single run.[11][17]Not specific; cannot distinguish between water and other volatile solvents.

Logical Framework for Method Selection

The choice of analytical techniques should be guided by a logical framework that ensures all potential impurities are addressed. The following diagram illustrates a decision-making process for a comprehensive purity analysis.

Method_Selection_Logic start Assess Purity of Reference Material q1 Are organic, structurally related impurities possible? start->q1 q2 Is an absolute mass fraction (assay value) required? q1->q2 No a1 Employ HPLC-UV/MS for impurity profiling q1->a1 Yes q3 Is the material hygroscopic or a hydrate? q2->q3 No a2 Employ qNMR for absolute quantification q2->a2 Yes q4 Are residual solvents or inorganic residues possible? q3->q4 No a3 Employ Karl Fischer Titration q3->a3 Yes a4 Employ TGA q4->a4 Yes end_node Combine results via Mass Balance Approach q4->end_node No a1->q2 a2->q3 a3->q4 a4->end_node

Caption: Decision tree for selecting analytical methods for purity assessment.

Conclusion

The purity assessment of a pharmaceutical reference material like this compound is a rigorous, multi-faceted process that underpins the quality and safety of the final drug product. A single analytical technique is insufficient to provide a complete and trustworthy characterization. By employing an orthogonal combination of methods—HPLC for relative purity, qNMR for absolute assay, Karl Fischer for water content, and TGA for total volatiles and inorganic residue—a comprehensive and scientifically sound purity value can be established through a mass balance approach. This guide has outlined not only the "how" but the "why" behind these selections, providing researchers and drug development professionals with a robust framework for comparing and implementing these essential analytical methodologies. Adherence to these principles ensures that reference materials meet the high standards of quality and reliability demanded by the pharmaceutical industry.

References

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved January 26, 2026, from [Link]

  • Lee, J. H., et al. (2010). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. Bulletin of the Korean Chemical Society. Retrieved January 26, 2026, from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved January 26, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 26, 2026, from [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2024, January 14). ResolveMass Laboratories Inc. Retrieved January 26, 2026, from [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. (n.d.). uspbpep.com. Retrieved January 26, 2026, from [Link]

  • Kim, B., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules. Retrieved January 26, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 26, 2026, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • 2.2.46. Chromatographic separation techniques. (n.d.). uspbpep.com. Retrieved January 26, 2026, from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved January 26, 2026, from [Link]

  • Sharma, S. (2012). Hplc method development and validation: an overview. International Journal of Pharmaceutical Erudition. Retrieved January 26, 2026, from [Link]

  • Li, L., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Retrieved January 26, 2026, from [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022, July 13). ECA Academy. Retrieved January 26, 2026, from [Link]

  • da Silva, R. G., et al. (2021). Purity assessment using the mass balance approach for inorganic in-house certified reference material production at Inmetro. Accreditation and Quality Assurance. Retrieved January 26, 2026, from [Link]

  • 2.2.46. Chromatographic Separation Techniques. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]

  • Kumar, K. S., et al. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Retrieved January 26, 2026, from [Link]

  • Fajgelj, A., & Ambrus, Á. (Eds.). (2007). Development and use of reference materials and quality control materials. IAEA. Retrieved January 26, 2026, from [Link]

  • Water Content by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved January 26, 2026, from [Link]

  • 2.2.46. Chromatographic separation techniques. (n.d.). European Pharmacopoeia. Retrieved January 26, 2026, from [Link]

  • Usp-Nf 761 Nuclear Magnetic Resonance Spectros. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]

  • Thermogravimetric Analyzer (TGA). (n.d.). NETZSCH-Gerätebau GmbH. Retrieved January 26, 2026, from [Link]

  • Sorensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Pharmacopeial Forum. Retrieved January 26, 2026, from [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. (2022, September 21). ECA Academy. Retrieved January 26, 2026, from [Link]

  • Giron-Forest, D., et al. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 26, 2026, from [Link]

  • Josephs, R. D., et al. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. Analytical and Bioanalytical Chemistry. Retrieved January 26, 2026, from [Link]

  • Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Retrieved January 26, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Crawford Scientific. Retrieved January 26, 2026, from [Link]

  • General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. (2022, October 13). European Directorate for the Quality of Medicines & HealthCare. Retrieved January 26, 2026, from [Link]

  • Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. (n.d.). Lab Training. Retrieved January 26, 2026, from [Link]

  • Thermogravimetric Analysis (TGA). (n.d.). Mettler Toledo. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Guide to the Forced Degradation of Venlafaxine and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and quality control, understanding the stability of a drug substance is not merely a regulatory checkbox; it is a fundamental pillar of ensuring patient safety and product efficacy. Forced degradation, or stress testing, is the crucible where a molecule's intrinsic stability is revealed. This guide provides an in-depth, comparative analysis of the degradation behavior of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), against its primary impurities. We will move beyond rote protocols to explore the chemical rationale behind these studies, offering insights that empower researchers to design more robust and meaningful stability programs.

The Imperative of Stability: Why Venlafaxine and Its Impurities Matter

Venlafaxine is a bicyclic phenylethylamine derivative used to treat major depressive disorder and other mood disorders[1]. Its primary active metabolite, O-desmethylvenlafaxine (ODV), is also a potent SNRI and is marketed as a separate drug, desvenlafaxine[1][2]. During synthesis or upon storage, various impurities can arise, including process-related impurities and degradation products.

The International Council for Harmonisation (ICH) guidelines mandate forced degradation studies to elucidate the potential degradation pathways of a drug substance. This is critical for:

  • Developing Stability-Indicating Methods: Analytical methods must be able to separate and quantify the active pharmaceutical ingredient (API) from any potential degradants, ensuring that the reported potency of the drug is accurate over its shelf life[1].

  • Identifying Degradation Products: Characterizing the structure of degradation products is essential for assessing their potential toxicity and for setting appropriate specification limits[3].

  • Informing Formulation and Packaging: Understanding how the drug degrades under conditions like heat, light, and humidity guides the development of a stable formulation and the selection of protective packaging.

This guide focuses on the comparative stability of venlafaxine and its impurities, as impurities may degrade at different rates or via different pathways than the parent drug, potentially forming new, uncharacterized, and toxic compounds.

The Molecules Under Scrutiny: Structures of Venlafaxine and Key Impurities

A foundational understanding of the chemical structures is paramount to predicting and interpreting degradation behavior.

  • Venlafaxine: Features a tertiary amine, a tertiary alcohol on a cyclohexane ring, and a methoxy-substituted phenyl ring. These functional groups are the primary sites for chemical reactions under stress conditions.

  • O-desmethylvenlafaxine (ODV / Desvenlafaxine): The major metabolite, where the methyl group on the phenyl ring's ether is replaced by a hydroxyl group, making it a phenol. This phenolic hydroxyl group can be more susceptible to oxidation than the ether in venlafaxine.

  • Impurity A (Example): For this guide, we will reference a comparative study involving an unspecified "Impurity-A" to illustrate how the degradation profile of an impurity can be directly compared to the parent drug[4]. The principles discussed are broadly applicable to other known impurities like N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine[5].

The Crucible: A Protocol for Forced Degradation

The goal of a forced degradation study is to accelerate the degradation process to an extent that is analytically meaningful (typically 5-20% degradation). The choice of stressors is designed to mimic the conditions a drug product might encounter during its lifecycle and to probe specific chemical vulnerabilities.

Experimental Workflow for Forced Degradation

The following diagram outlines the typical workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation API API Stock Solution (Venlafaxine & Impurities) Acid Acid Hydrolysis (e.g., 0.1N - 5N HCl) API->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH) API->Base Oxidation Oxidative (e.g., 3-30% H2O2) API->Oxidation Thermal Thermal (e.g., 70°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Neutralize Neutralization/ Quenching Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilution to Working Conc. Neutralize->Dilute Analysis Stability-Indicating LC-MS/HPLC Analysis Dilute->Analysis Data Data Interpretation: - % Degradation - Peak Purity - Mass Balance Analysis->Data

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology

Causality Note: The concentrations of stressors and duration of exposure must be carefully optimized. The goal is not complete destruction of the molecule but controlled degradation to identify the primary, most likely degradants.

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve venlafaxine hydrochloride and each impurity standard in a suitable solvent (e.g., methanol or a water/methanol mixture) to create individual stock solutions of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of a hydrochloric acid solution. Test a range of concentrations (e.g., 0.1N, 1N, 5N HCl).

    • Incubate the solution. A common starting point is 80°C for 8 hours[6]. Some studies note that significant degradation of venlafaxine may require stronger acid conditions (e.g., 5N HCl)[3].

    • After the incubation period, cool the solution to room temperature and neutralize it with an equivalent concentration of NaOH.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of a sodium hydroxide solution (e.g., 0.1N NaOH).

    • Incubate the solution under controlled conditions (e.g., room temperature or elevated temperature) for a specific duration.

    • After incubation, cool and neutralize with an equivalent concentration of HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a volume of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the solution at room temperature for a defined period (e.g., 24 hours)[4].

    • Self-Validation Check: Analyze a "blank" solution of H₂O₂ in the mobile phase to ensure no peroxide-related peaks interfere with the chromatogram.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 70°C for 26 hours)[4].

    • For solid-state thermal stress, place the neat API powder in the oven under the same conditions.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source that provides combined UV and visible output, as specified by ICH guideline Q1B (e.g., overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/m²).

    • Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions to differentiate between thermal and photolytic degradation.

  • Sample Analysis:

    • For all stressed samples, dilute with the mobile phase to a final working concentration suitable for the analytical method.

    • Inject the samples into a validated stability-indicating HPLC or LC-MS system. The method must be capable of resolving the parent drug from all degradation products[2].

Comparative Degradation Profiles: Venlafaxine vs. Its Impurities

Analysis of data from various stress studies reveals distinct stability profiles for venlafaxine and its related substances.

Hydrolytic Degradation (Acidic & Alkaline)
  • Venlafaxine: The molecule shows susceptibility to both acidic and alkaline hydrolysis[7][8]. Under strong acidic conditions (5N HCl), a major degradation product is formed[3]. This is likely due to the acid-catalyzed cleavage of the ether linkage on the phenyl ring, a common degradation pathway for aryl ethers. Degradation is also observed under alkaline conditions[8][9].

  • Desvenlafaxine (ODV): This impurity demonstrates significant degradation under acidic stress. However, it is reported to be stable under basic conditions[2][6]. The presence of the phenolic hydroxyl group in ODV makes it behave differently from the parent drug under basic conditions, where it can form a more stable phenoxide ion.

  • Impurity-A: In a direct comparison, both venlafaxine and a substance designated "Impurity-A" were found to degrade under both acidic and alkaline hydrolysis[4].

Oxidative Degradation
  • Venlafaxine: Many studies report that venlafaxine is relatively stable under oxidative stress with hydrogen peroxide[7][8][9]. However, other research has shown that long-term treatment with venlafaxine can protect against stress-induced oxidative damage in vivo, suggesting it can interact with oxidative systems[10][11]. Advanced electrochemical oxidation processes demonstrate that venlafaxine can be degraded through reactions involving hydroxyl radicals, leading to hydroxylated and dehydrogenated products[12].

  • Desvenlafaxine (ODV): ODV is also found to be stable under common oxidative stress conditions (H₂O₂)[2][6]. Its phenolic structure could theoretically make it more prone to oxidation than venlafaxine, but this is not consistently observed under standard forced degradation conditions.

  • Impurity-A: Both venlafaxine and Impurity-A were found to be stable under the tested oxidative conditions[4].

Photolytic and Thermal Degradation
  • Venlafaxine: The drug is generally reported to be stable under photolytic conditions[7][8][9]. However, it does degrade under thermal stress[4]. One study noted that the half-life of venlafaxine is longer compared to other pharmaceuticals under combined light and temperature conditions, indicating it is relatively resistant to degradation[13].

  • Desvenlafaxine (ODV): This impurity is stable under photolytic stress[2][6].

  • Impurity-A: Both venlafaxine and Impurity-A were found to be stable under photolytic conditions but degraded under thermal stress[4].

Summary of Comparative Degradation

The following table summarizes the percentage of degradation observed in a comparative study between venlafaxine and "Impurity-A" under various stress conditions. This quantitative data is crucial for setting specifications and understanding relative stability.

Stress ConditionVenlafaxine (% Degradation)Impurity-A (% Degradation)Reference
Acidic Hydrolysis8.7%8.2%[4]
Alkaline Hydrolysis12.7%12.8%[4]
Oxidative (H₂O₂)No significant degradationNo significant degradation[4]
PhotolyticNo significant degradationNo significant degradation[4]
Thermal (70°C)13.5%12.3%[4]

Insight: As the data shows, the stability of an impurity can be very similar to the parent drug under some conditions (hydrolysis) but may differ under others. This underscores the necessity of evaluating the stability of significant impurities individually, rather than assuming they will behave identically to the API.

Mechanistic Insights and Degradation Pathways

Understanding the reaction mechanisms provides a predictive framework for stability. For venlafaxine and its impurities, several key pathways are plausible.

Proposed Degradation Pathway under Acid Hydrolysis

Under strong acid conditions, a primary degradation pathway for venlafaxine involves the cleavage of the methoxy group on the phenyl ring, leading to the formation of its main metabolite, O-desmethylvenlafaxine (ODV).

Caption: Acid-catalyzed cleavage of the ether linkage in venlafaxine.

Conclusion: A Unified View of Stability

The forced degradation behavior of venlafaxine is a multi-faceted process dictated by its key functional groups. It is most susceptible to hydrolytic (acid and base) and thermal stress. In contrast, it displays considerable stability against oxidative and photolytic degradation under standard test conditions.

Crucially, its impurities, such as O-desmethylvenlafaxine, can exhibit different stability profiles. While ODV is also labile to acid, it shows greater stability to base compared to the parent drug. This comparative analysis highlights a critical principle in drug development: a comprehensive stability program must consider not only the parent API but also its significant impurities. The degradation of an impurity can lead to the formation of novel compounds not seen in the degradation of the pure API, with potential implications for safety and product quality. The methodologies and insights presented here provide a robust framework for researchers to confidently navigate the complexities of stability testing for venlafaxine and other pharmaceutical compounds.

References

  • Degradation of venlafaxine hydrochloride. ResearchGate.[Link]

  • Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. National Institutes of Health (NIH).[Link]

  • LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. National Institutes of Health (NIH).[Link]

  • ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. SciSpace.[Link]

  • A kind of preparation method of venlafaxine impurity.
  • LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. ScienceDirect.[Link]

  • Ajitha and Rani, IJPSR, 2020; Vol. 11(8): 3923-3929. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska.[Link]

  • A Review on Analytical Method for Determination of Venlafaxine HCl in Bulk and Pharmaceutical dosage form. ResearchGate.[Link]

  • Stability-indicating HPTLC method for analysis of venlafaxine hydrochloride, and use of the method to study degradation kinetics. AKJournals.[Link]

  • Venlafaxine Protects Against Stress-Induced Oxidative DNA Damage in Hippocampus During Antidepressant Testing in Mice. PubMed.[Link]

  • The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. RSC Publishing.[Link]

  • Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy.[Link]

  • Venlafaxine's effect on resilience to stress is associated with a shift in the balance between glucose and fatty acid utilization. PubMed Central.[Link]

  • Venlafaxine protects against stress-induced oxidative DNA damage in hippocampus during antidepressant testing in mice. ResearchGate.[Link]

  • Comparison of photoinduced and electrochemically induced degradation of venlafaxine. PubMed Central.[Link]

  • Stability-Indicating HPTLC Method for Analysis of Venlafaxine Hydrochloride, and Use of the Method to Study Degradation Kinetics. ResearchGate.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Venlafaxine Impurity E HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Venlafaxine Impurity E HCl. As researchers and developers, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their final disposition. This document provides the essential operational and safety protocols to manage this specific compound, ensuring the protection of our personnel, our environment, and the integrity of our facilities. The causality behind each step is explained to foster a culture of safety and deep understanding, moving beyond mere procedural compliance.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the associated hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not as prevalent as for the parent compound, its structural similarity to Venlafaxine Hydrochloride necessitates that we treat it with at least the same level of caution. The hazards of Venlafaxine HCl serve as our primary guide for risk assessment.

Key Hazards Associated with the Parent Compound (Venlafaxine HCl):

  • Human Health: The compound is classified as harmful if swallowed and causes serious eye irritation[1]. Ingestion may lead to clinical effects such as dizziness, nausea, and tremors[2]. Individuals taking monoamine oxidase (MAO) inhibitors should avoid exposure[2].

  • Environmental Hazard: Critically, Venlafaxine HCl is classified as toxic to aquatic life with long-lasting effects[3]. This classification is a primary driver for the stringent disposal protocols that follow and strictly prohibits disposal via the sanitary sewer system[1][3].

Hazard Summary Table:

Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Oral ToxicityGHS07WarningH302: Harmful if swallowed[1].
Eye IrritationGHS07WarningH319: Causes serious eye irritation[1].
Chronic Aquatic HazardGHS09(No Signal Word)H411: Toxic to aquatic life with long lasting effects[3].

This risk profile mandates that this compound be managed as a hazardous pharmaceutical waste, subject to rigorous federal and local regulations.

Section 2: Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[4][5]. The foundational principle is "cradle-to-grave" responsibility, meaning the generator of the waste (our laboratory) is legally responsible for its safe management from generation to final disposal.

A key regulation is the EPA's ban on "sewering" (flushing down a drain or toilet) of hazardous waste pharmaceuticals, a rule finalized in 2019 to protect waterways[6][7]. This directly applies to this compound due to its aquatic toxicity.

Section 3: Standard Operating Procedure (SOP) for Disposal

This SOP provides a step-by-step methodology for the safe collection and disposal of this compound waste.

Step 1: Personnel Safety & Personal Protective Equipment (PPE)

Your primary defense against exposure is the consistent and correct use of PPE. The causality is simple: creating a barrier prevents accidental contact.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles, approved under standards such as EN166 (EU) or NIOSH (US)[3].

  • Hand Protection: Use chemically resistant gloves. Nitrile rubber gloves (minimum 0.11 mm thickness) are a suitable choice. Always inspect gloves before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.

  • Protective Clothing: A standard laboratory coat is required.

  • Safe Handling: Handle the material in a well-ventilated area. Minimize the generation of dust from the solid compound[2]. After handling, wash hands thoroughly before leaving the laboratory.

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designation: All waste containing this compound (including pure compound, contaminated labware, and spill cleanup materials) must be designated as Hazardous Pharmaceutical Waste .

  • Segregation:

    • Collect this waste in a dedicated container.

    • Do not mix with non-hazardous waste.

    • Do not mix with other incompatible chemical wastes. A common laboratory practice is to segregate halogenated and non-halogenated solvent wastes, and aqueous waste from organic solvent waste[8].

Step 3: Waste Accumulation & Container Management

The integrity of the waste container is essential for safe storage and transport.

  • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) drum or pail is appropriate.

  • Container Condition: The container must be in good condition, free from rust or structural defects[9].

  • Labeling: The container must be clearly labeled. The label must include:

    • The words "Hazardous Waste Pharmaceuticals"[9].

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Harmful if Swallowed," "Aquatic Hazard").

  • Storage: Keep the container sealed except when adding waste[8]. Store it in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from general laboratory traffic. Ensure secondary containment is in place to capture any potential leaks[10].

Step 4: Arranging for Final Disposal

Final disposal must be conducted by professionals.

  • Contact Authority: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately. This is a legal requirement and part of the "cradle-to-grave" tracking process.

  • Disposal Method: The ultimate disposal will be at an approved waste disposal plant, typically via high-temperature incineration, which is the EPA's recommended method for pharmaceutical waste to ensure complete destruction[3][5].

Section 4: Emergency Procedures for Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[2].

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water and soap. Seek medical attention[2].

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention[2].

  • Inhalation: Move the person to fresh air and keep them at rest. Seek immediate medical attention[2].

Spill Response Protocol:

  • Minor Spill (Small amount of solid):

    • Alert personnel in the immediate area.

    • Don the appropriate PPE (see Step 1).

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into the designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and wipe dry.

    • Place all cleanup materials into the hazardous waste container.

  • Major Spill:

    • Evacuate all non-essential personnel from the area immediately[2].

    • Alert others by activating a fire alarm or other emergency signal.

    • Contact your institution's emergency response team or EHS department.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so as part of an emergency response team[2].

Section 5: Visual Workflows

To ensure clarity, the following diagrams illustrate the core procedures described in this guide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment cluster_disposal Disposition A Waste Generated B Don Required PPE A->B C Select Labeled, Compatible Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Store in Designated Accumulation Area E->F G Contact EHS for Pickup & Manifesting F->G H Final Disposal by Licensed Contractor G->H

Caption: Standard workflow for routine disposal of this compound.

SpillResponse cluster_minor Minor Spill Response cluster_major Major Spill Response Start Spill Occurs Assess Assess Hazard (Minor vs. Major) Start->Assess Minor_PPE Don Full PPE Assess->Minor_PPE  Minor Major_Evac Evacuate Area Assess->Major_Evac  Major Minor_Contain Contain & Collect Spill Minor_PPE->Minor_Contain Minor_Package Package Waste for Disposal Minor_Contain->Minor_Package Minor_Decon Decontaminate Area Minor_Package->Minor_Decon Major_Alert Alert Others & Supervisor Major_Evac->Major_Alert Major_Call Call Emergency Response (EHS/911) Major_Alert->Major_Call Major_Secure Secure Area, Await Response Major_Call->Major_Secure

Caption: Decision-making flowchart for spill response procedures.

Conclusion

The responsible management of chemical waste like this compound is a non-negotiable aspect of professional scientific conduct. By adhering to the principles of hazard assessment, regulatory compliance, and the detailed procedures outlined in this guide, we ensure a safe working environment and fulfill our duty of environmental stewardship. Trust in our processes is built upon this foundation of meticulous and informed action.

References

  • MATERIAL SAFETY D
  • Venlafaxine EP Impurity E | 93413-70-8. SynZeal.
  • Safety Data Sheet - Venlafaxine (hydrochloride). Cayman Chemical.
  • SAFETY DATA SHEET - Venlafaxine Hydrochloride. Merck Millipore.
  • SAFETY DATA SHEET - Venlafaxine hydrochloride. Sigma-Aldrich.
  • This compound PubChem Entry. PubChem.
  • Hazardous Waste - Overview.
  • Management of Waste in Prudent Practices in the Laboratory.
  • Safety D
  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA).
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US Environmental Protection Agency (EPA).
  • Hazardous Waste and Disposal. American Chemical Society (ACS).
  • 1910.120 - Hazardous waste operations and emergency response.
  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.

Sources

Personal protective equipment for handling Venlafaxine Impurity E HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Handling of Venlafaxine Impurity E HCl for Laboratory Professionals

As a Senior Application Scientist, my experience in both pharmaceutical development and laboratory safety has underscored a critical principle: a compound's risk profile is not solely defined by its primary therapeutic action. This is particularly true for pharmaceutical impurities, which, despite their often-low concentrations in final products, are handled in their pure, concentrated forms within research and development settings. This compound, a key related substance to the widely prescribed antidepressant Venlafaxine, is one such compound that demands a meticulous and informed handling protocol.

This guide is structured to provide direct, actionable intelligence for researchers, scientists, and drug development professionals. It moves beyond generic safety data to offer a procedural framework grounded in scientific causality, ensuring that every step, from receipt to disposal, is part of a self-validating system of safety and operational integrity.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. While specific toxicological data for many impurities can be sparse, we must operate under the precautionary principle, informed by data from the parent compound and available GHS classifications.

According to data aggregated by the European Chemicals Agency (ECHA) and presented in PubChem, this compound is classified with the GHS hazard statement H302: Harmful if swallowed.[1][2] Safety data for the parent compound, Venlafaxine HCl, also flags it as an irritant and environmentally hazardous, being toxic to aquatic life with long-lasting effects.[3][4][5] Therefore, our risk assessment must account for oral toxicity, potential for irritation, and environmental hazards.

Table 1: Hazard Summary for this compound

Hazard CategoryGHS Classification & DescriptionCausality & Primary Risk
Acute Oral Toxicity H302: Harmful if swallowed (Category 4)[1][2]Ingestion of even small quantities of the pure substance can lead to toxic effects. The primary risk is accidental ingestion via contaminated hands or surfaces.
Eye Irritation H319: Causes serious eye irritation (Category 2A)[2]The powdered form of the chemical can easily become airborne and contact the eyes, causing significant irritation. Splashes during solution preparation are also a key risk.
Environmental Hazard H411: Toxic to aquatic life with long lasting effects (Inferred from parent compound)[3][4]Improper disposal can introduce the compound into waterways, posing a significant threat to aquatic ecosystems.
Respiratory/Skin Hazard Not classified, but assumed riskFine chemical powders pose an inhalation risk. While not classified as a skin irritant, prolonged contact with any chemical should be avoided to prevent potential sensitization or irritation.[5]

The Core Directive: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the most immediate and critical barrier between the researcher and the chemical. The selection of PPE must be deliberate, with each component chosen to counteract a specific risk identified in our assessment.

Table 2: Mandatory PPE for Handling this compound

PPE ComponentSpecificationRationale for Selection
Hand Protection Nitrile gloves, minimum 0.11 mm thickness, worn as a double pair.[3]Nitrile provides excellent chemical resistance. Double-gloving is a critical redundancy; should the outer glove be compromised, the inner glove provides continued protection while the outer is safely removed and replaced.
Eye & Face Protection Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[3]Protects against airborne powder and accidental splashes during solution preparation, which are significant risks for eye irritation.[2][5]
Body Protection Disposable, low-linting gown with a solid front, long sleeves, and tight-fitting knit cuffs.[6]Prevents contamination of personal clothing and skin. Low-linting materials are crucial to prevent contamination of the experiment.[7] The back closure and tight cuffs provide a more complete barrier than a standard lab coat.[6]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Mandatory when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A robust safety culture is built on clear, logical, and repeatable procedures. The following workflow outlines the entire lifecycle of this compound within the laboratory, ensuring safety and accountability at each stage.

Diagram 1: Procedural Workflow for this compound

G cluster_prep Phase 1: Preparation & Staging cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_disposal Phase 3: Decontamination & Disposal A 1. Receipt & Verification - Inspect container seal - Confirm label against order B 2. Secure Storage - Tightly closed container - Cool, dry, well-ventilated area A->B Log into inventory C 3. Pre-Use Safety Check - Review Safety Data Sheet (SDS) - Locate spill kit & emergency shower/eyewash B->C Before first use D 4. Don Full PPE - Double gloves, gown, goggles C->D E 5. Weighing & Aliquoting - Use anti-static weigh boat - Minimize dust generation D->E F 6. Solution Preparation - Add solvent to powder slowly - Avoid splashing E->F G 7. Post-Handling Wipe Down - Decontaminate balance & surfaces - Use appropriate solvent (e.g., 70% Isopropanol) F->G H 8. Segregate Waste Streams - Contaminated PPE & consumables - Unused compound - Contaminated solvents G->H I 9. Package & Label Waste - Use sealed, labeled hazardous waste containers H->I J 10. Final Disposal - Arrange pickup by certified EHS vendor - Follow all institutional & local regulations I->J

Caption: End-to-end workflow for this compound from receipt to disposal.

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol is a self-validating system, with built-in checks to ensure safety and accuracy.

  • Preparation:

    • Verify that the chemical fume hood has a current certification sticker.

    • Place an absorbent, plastic-backed liner on the work surface inside the hood.

    • Assemble all necessary items: analytical balance, spatulas, weighing vessel, vortex mixer, and your labeled final solution container.

    • Don all PPE as specified in Table 2.

  • Weighing:

    • Place the weighing vessel on the balance and tare it.

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of powder to the weighing vessel. Perform this action slowly and close to the surface to minimize aerosolization.

    • Securely close the primary container and place it to the side.

  • Solution Preparation:

    • Carefully transfer the weighed powder into your final labeled container.

    • Using a pipette, slowly add the desired solvent to the container, directing the stream to the side of the vessel to wash down any remaining powder.

    • Cap the container and mix using a vortex mixer until the solid is fully dissolved.

  • Decontamination and Cleanup:

    • Wipe down the spatula with a solvent-moistened wipe.

    • Dispose of the weighing vessel, the solvent wipe, and the outer pair of gloves into a sealed bag or container labeled "Hazardous Chemical Waste".

    • Wipe down the balance and the surrounding work surface within the fume hood.

    • Remove your remaining PPE and dispose of the gown and inner gloves in the hazardous waste container. Wash hands thoroughly.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal is a critical failure point in laboratory safety. All materials that have come into contact with this compound must be treated as hazardous chemical waste.

Table 3: Waste Stream Management

Waste StreamCollection MethodDisposal Protocol
Solid Waste Labeled, puncture-proof container with a sealing lid.Includes used gloves, gowns, weigh boats, absorbent pads, and contaminated wipes. Container must be labeled: "Hazardous Waste: this compound".
Liquid Waste Labeled, chemically-compatible (e.g., glass or HDPE) solvent waste container.Includes unused solutions and solvent used for decontamination. Container must be labeled with all chemical constituents.
Grossly Contaminated Material / Unused Compound Original container or a new, sealed container.Any remaining pure compound designated for disposal must be clearly labeled and segregated for pickup by Environmental Health & Safety (EHS).

All waste must be disposed of through your institution's certified EHS vendor, in strict accordance with local and national regulations.[3][8] Under no circumstances should this material be disposed of down the drain or in regular trash.

By embedding these expert-driven protocols and safety measures into your daily operations, you build a resilient system that protects not only your personal health but also the integrity of your research and the environment.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). VENLAFAXINE HYDROCHLORIDE Venlafaxini hydrochloridum. Accessed January 26, 2026. [Link]

  • PubChem, National Center for Biotechnology Information. this compound (CID 54577407). Accessed January 26, 2026. [Link]

  • SynZeal. Venlafaxine EP Impurity E. Accessed January 26, 2026. [Link]

  • Pharmaffiliates. Venlafaxine Hydrochloride - Impurity E (Freebase). Accessed January 26, 2026. [Link]

  • PubChem, National Center for Biotechnology Information. Venlafaxine (CID 5656). Accessed January 26, 2026. [Link]

  • Cleanchem Laboratories. Material Safety Data Sheets Venlafaxine EP Impurity F. Accessed January 26, 2026. [Link]

  • 3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Accessed January 26, 2026. [Link]

  • International Enviroguard. PPE Factors For Pharmaceutical Manufacturing. Published December 3, 2019. Accessed January 26, 2026. [Link]

  • U.S. Food & Drug Administration (FDA). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Updated October 31, 2024. Accessed January 26, 2026. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Accessed January 26, 2026. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Published October 6, 2022. Accessed January 26, 2026. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Venlafaxine Impurity E HCl
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Venlafaxine Impurity E HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.